molecular formula C12H20N2O3 B1289187 Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 614730-96-0

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1289187
CAS No.: 614730-96-0
M. Wt: 240.3 g/mol
InChI Key: BLZNRLWYSXQYLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H20N2O3 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(8-13,9-15)5-7-14/h15H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZNRLWYSXQYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623849
Record name tert-Butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614730-96-0
Record name tert-Butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-cyano-4-(hydroxymethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Pathway

The synthesis of the target compound is approached in two sequential stages:

  • Boc-Protection and Cyanation: This step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group and the introduction of a cyano group at the 4-position.

  • α-Hydroxymethylation: The crucial carbon-carbon bond formation to introduce the hydroxymethyl group at the 4-position, adjacent to the cyano group.

Below is a graphical representation of the overall synthetic workflow.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Hydroxymethylation (Proposed) 4-Piperidone 4-Piperidone Monohydrate Hydrochloride Intermediate_A 4-Amino-4-cyanopiperidine (Intermediate) 4-Piperidone->Intermediate_A Strecker Synthesis Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Precursor Tert-butyl 4-cyanopiperidine-1-carboxylate Boc_Anhydride->Precursor Ammonia Ammonia Ammonia->Intermediate_A Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->Intermediate_A Final_Product Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate Precursor->Final_Product Base-catalyzed Aldol Addition Intermediate_A->Precursor Boc Protection Paraformaldehyde Paraformaldehyde Paraformaldehyde->Final_Product Base Base (e.g., NaOEt) Base->Final_Product

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tert-butyl 4-cyanopiperidine-1-carboxylate (Precursor)

This procedure outlines a common method for the synthesis of the N-Boc protected 4-cyanopiperidine precursor.

Methodology:

  • Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent such as methanol or water, add an aqueous solution of sodium cyanide. Subsequently, add an aqueous solution of ammonium chloride.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Boc-Protection: After the initial reaction is complete, add di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine or sodium bicarbonate to the reaction mixture.

  • Work-up: Continue stirring for another 12-24 hours. After the reaction is complete, extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Precursor Synthesis:

ParameterValue
Reactants
4-Piperidone Monohydrate HCl1.0 eq
Sodium Cyanide1.1 eq
Ammonium Chloride1.1 eq
Di-tert-butyl dicarbonate1.2 eq
Triethylamine2.0 eq
Solvent Methanol/Water
Reaction Temperature Room Temperature
Reaction Time 48-72 hours
Typical Yield 70-85%
Step 2: Synthesis of this compound (Proposed Protocol)

The following is a proposed protocol for the α-hydroxymethylation of the precursor. This method is based on the general principles of base-catalyzed aldol-type reactions of nitriles with formaldehyde. Researchers should perform small-scale trials to optimize the reaction conditions.

Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Tert-butyl 4-cyanopiperidine-1-carboxylate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), dropwise to the solution. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the carbanion.

  • Reaction with Formaldehyde Source: Add a source of formaldehyde, such as paraformaldehyde (which should be thoroughly dried beforehand), to the reaction mixture in one portion.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Proposed Quantitative Data for Hydroxymethylation:

ParameterValue
Reactants
Tert-butyl 4-cyanopiperidine-1-carboxylate1.0 eq
Paraformaldehyde1.5 eq
Sodium Ethoxide1.1 eq
Solvent Anhydrous THF
Reaction Temperature -78 °C to Room Temperature
Reaction Time 12-18 hours
Predicted Yield 50-70% (subject to optimization)

Physicochemical and Spectroscopic Data (Predicted)

As no experimentally derived data for the final product is readily available, the following table summarizes the predicted properties based on its chemical structure.

Predicted Data for this compound:

PropertyPredicted Value
Molecular Formula C₁₂H₂₀N₂O₃
Molecular Weight 240.30 g/mol
Appearance White to off-white solid or viscous oil
¹H NMR (CDCl₃, 400 MHz) δ 4.0-3.8 (m, 2H), 3.7-3.5 (m, 2H), 3.65 (s, 2H), 2.5-2.3 (br s, 1H, -OH), 2.0-1.8 (m, 4H), 1.48 (s, 9H)
¹³C NMR (CDCl₃, 100 MHz) δ 154.5, 121.0, 80.5, 65.0, 45.0, 41.0, 35.0, 28.4
Mass Spectrum (ESI+) m/z 241.1 [M+H]⁺, 263.1 [M+Na]⁺

Disclaimer: The experimental protocol and the physicochemical and spectroscopic data for the final product are proposed based on established chemical principles and analogies. These should be considered as a starting point for experimental investigation and are not based on a published, peer-reviewed synthesis. Appropriate safety precautions should be taken when handling all chemicals, especially sodium cyanide and strong bases. All reactions should be carried out in a well-ventilated fume hood.

In-Depth Technical Guide: Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate is a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a protected piperidine ring, a nitrile group, and a hydroxymethyl group, makes it an attractive scaffold for the synthesis of more complex molecules, including potential therapeutic agents. The piperidine moiety is a common feature in many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and relevant safety information for this compound.

Chemical and Physical Properties

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, information from chemical suppliers and computational predictions allows for the compilation of its key properties.

Table 1: General and Chemical Properties

PropertyValueSource
CAS Number 614730-96-0AK Scientific[1], ChemicalBook[2]
Molecular Formula C₁₂H₂₀N₂O₃AK Scientific[1]
Molecular Weight 240.3 g/mol AK Scientific[1]
IUPAC Name This compound
Synonyms 1-Boc-4-cyano-4-(hydroxymethyl)piperidine
Purity (Typical) ≥95%AK Scientific[1], Enamine[3]

Table 2: Predicted Physical Properties

PropertyValueNotes
Melting Point Not availableExperimental data not found.
Boiling Point Not availableExperimental data not found.
Solubility Not availableExperimental data not found.
Appearance Likely a white to off-white solid or oilBased on similar compounds.

Table 3: Spectroscopic Data

TypeData
¹H NMR Predicted shifts: Protons of the piperidine ring (δ 1.5-4.0 ppm), tert-butyl group (δ ~1.4 ppm), and hydroxymethyl group (δ ~3.5-3.8 ppm). The hydroxyl proton signal would be broad and its position dependent on solvent and concentration.
¹³C NMR Predicted shifts: Carbonyl carbon (δ ~155 ppm), quaternary carbon of the Boc group (δ ~80 ppm), piperidine ring carbons (δ ~25-50 ppm), cyanohydrin carbon (δ ~60-70 ppm), hydroxymethyl carbon (δ ~65-75 ppm), and tert-butyl methyl carbons (δ ~28 ppm).
IR Spectroscopy Expected peaks: O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), C≡N stretch (weak, ~2240 cm⁻¹), C=O stretch (~1680 cm⁻¹), C-O stretch (~1160 cm⁻¹).
Mass Spectrometry Expected [M+H]⁺: 241.15

Note: The spectroscopic data presented is predicted based on the chemical structure and data from analogous compounds. Experimental verification is required.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised starting from the commercially available N-Boc-4-piperidone. This proposed synthesis involves a modified Strecker reaction, also known as a cyanohydrin reaction, using formaldehyde as the carbonyl source.

Proposed Synthetic Pathway

G A N-Boc-4-piperidone B Intermediate Adduct A->B  1. NaHSO₃, H₂O  2. KCN C This compound B->C  HCHO (aq)

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • N-Boc-4-piperidone

  • Sodium bisulfite (NaHSO₃)

  • Potassium cyanide (KCN) (Caution: Highly Toxic!)

  • Formaldehyde solution (37% in H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Formation of the Bisulfite Adduct: To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., THF or ethanol) at room temperature, add a solution of sodium bisulfite (1.1 eq) in water. Stir the mixture for 1-2 hours, during which a precipitate of the bisulfite adduct may form.

  • Cyanation: Cool the reaction mixture in an ice bath to 0-5 °C. In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of cold water. (EXTREME CAUTION: KCN is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment. Avoid contact with acids, which liberates toxic HCN gas). Add the cold KCN solution dropwise to the stirred suspension of the bisulfite adduct.

  • Addition of Formaldehyde: To the reaction mixture, add aqueous formaldehyde solution (1.5 eq) dropwise, maintaining the temperature between 0-10 °C. Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 12-24 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel and dilute with water and dichloromethane. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactants: - N-Boc-4-piperidone - NaHSO₃ - KCN - HCHO B Reaction in Aqueous/Organic Solvent A->B C Stirring at Room Temperature B->C D Liquid-Liquid Extraction (DCM/Water) C->D E Washing with NaHCO₃ and Brine D->E F Drying and Concentration E->F G Flash Column Chromatography F->G H Pure Product G->H

Caption: General workflow for the proposed synthesis.

Biological Activity and Applications

As of the date of this document, there is no publicly available information regarding the specific biological activity or signaling pathway modulation of this compound.

However, its structural motifs suggest its potential as a versatile intermediate in the synthesis of novel drug candidates. The piperidine scaffold is a key component in a wide range of approved drugs targeting various receptors and enzymes. The presence of both a nucleophilic hydroxymethyl group and a cyano group, which can be hydrolyzed to a carboxylic acid or reduced to an amine, allows for diverse chemical modifications.

Potential Research Applications:
  • Scaffold for Library Synthesis: This compound can serve as a starting point for the creation of compound libraries for high-throughput screening.

  • Synthesis of Spirocyclic Compounds: The quaternary center could be a precursor for the synthesis of spirocyclic piperidine derivatives.

  • Linker Chemistry: The hydroxymethyl group can be used to attach this scaffold to other molecules in the development of probes or targeted therapies.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care.[4]

Table 4: Hazard Information

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

This compound is a chemical building block with significant potential for use in synthetic and medicinal chemistry. While detailed experimental data on its properties and biological activity are currently limited, this guide provides a summary of the available information and a plausible, detailed protocol for its synthesis. As with any chemical, it should be handled with appropriate safety precautions. Further research into this compound and its derivatives may lead to the discovery of novel molecules with valuable therapeutic properties.

References

In-Depth Technical Guide: Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 614730-96-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. This document details its chemical and physical properties, safety information, and a plausible synthetic pathway, offering valuable insights for its application in research and development.

Chemical and Physical Properties

This compound is a solid at room temperature. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₂H₂₀N₂O₃[Matrix Scientific]
Molecular Weight 240.30 g/mol [Matrix Scientific]
CAS Number 614730-96-0[Sigma-Aldrich]
Physical Form Solid[Sigma-Aldrich]
Purity ≥95% - 98%[AK Scientific, Inc.], [Sigma-Aldrich]
Storage Temperature Room Temperature (sealed in dry conditions)[Sigma-Aldrich]

Synthesis

The proposed synthesis involves a two-step process starting from the readily available N-Boc-4-piperidone. The first step would be a cyanation reaction to introduce the cyano group at the 4-position, followed by a hydroxymethylation step.

Plausible Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Material cluster_intermediates Intermediate cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone Cyanohydrin_Intermediate Cyanohydrin Intermediate N-Boc-4-piperidone->Cyanohydrin_Intermediate 1. TMSCN, ZnI₂ 2. H₃O⁺ Final_Product This compound Cyanohydrin_Intermediate->Final_Product Reduction (e.g., LiAlH₄ or NaBH₄)

An In-depth Technical Guide on Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. The document details its chemical structure, physicochemical properties, and a plausible multi-step synthesis pathway, including detailed experimental protocols. Furthermore, this guide summarizes the known and potential applications of this compound and its derivatives in drug discovery, particularly as intermediates in the synthesis of bioactive molecules.

Introduction

This compound (CAS No. 614730-96-0) is a bifunctional piperidine derivative that has garnered interest in the field of medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active natural products. The presence of both a cyano and a hydroxymethyl group at the C4 position, along with the Boc-protected nitrogen, makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures. This guide aims to provide a detailed resource for researchers and drug development professionals working with this compound.

Chemical Structure and Properties

The chemical structure of this compound combines a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The C4 position is substituted with both a cyano (-CN) group and a hydroxymethyl (-CH₂OH) group.

Below is a 2D representation of the molecular structure:

Figure 1: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 614730-96-0Commercial Suppliers
Molecular Formula C₁₂H₂₀N₂O₃Calculated
Molecular Weight 240.30 g/mol Calculated
Appearance SolidCommercial Suppliers
Purity ≥98%Commercial Suppliers
Storage Sealed in dry, room temperatureCommercial Suppliers

Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a three-step process starting from the commercially available Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This pathway includes an oxidation step to form the corresponding aldehyde, followed by a cyanohydrin formation.

synthesis_workflow start Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate step1 Oxidation start->step1 intermediate Tert-butyl 4-formylpiperidine-1-carboxylate step1->intermediate step2 Cyanohydrin Formation intermediate->step2 product This compound step2->product

Figure 2: Proposed Synthetic Workflow

Step 1: Oxidation of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to Tert-butyl 4-formylpiperidine-1-carboxylate

The first step involves the oxidation of the primary alcohol to an aldehyde. A common and effective method for this transformation is the Swern oxidation or a similar PCC-mediated oxidation.

Experimental Protocol (Swern Oxidation):

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

  • Slowly add dimethyl sulfoxide (DMSO) (2.5 equivalents) to the cooled solution and stir for 15 minutes.

  • Add a solution of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the reaction for 1 hour at -78 °C.

  • Add triethylamine (3.0 equivalents) to the mixture and allow it to warm to room temperature while stirring.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Tert-butyl 4-formylpiperidine-1-carboxylate. The crude product can be purified by column chromatography if necessary[1].

Step 2: Cyanohydrin Formation

The second step is the formation of the cyanohydrin by the addition of a cyanide source to the aldehyde intermediate. This reaction is typically base-catalyzed.

Experimental Protocol:

  • Dissolve Tert-butyl 4-formylpiperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol.

  • Add a solution of sodium or potassium cyanide (1.1 equivalents) in water to the aldehyde solution.

  • Cool the reaction mixture in an ice bath and slowly add a weak acid, such as acetic acid, to generate HCN in situ and catalyze the reaction. Maintain the pH in a slightly basic range (pH 8-9) to ensure the presence of free cyanide ions[2].

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully acidify the mixture with a dilute acid (e.g., HCl) to quench any remaining cyanide (perform this step in a well-ventilated fume hood).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography or recrystallization.

Spectroscopic Data (Predicted and from Related Compounds)

While specific, published spectroscopic data for this compound is limited, the following table summarizes expected and reported data for its precursors.

CompoundSpectroscopic Data
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate ESI-MS: m/z 216.2 [M+H]⁺[3]
Tert-butyl 4-formylpiperidine-1-carboxylate MS (ESI): m/z 214.2 [M+H]⁺[3]
This compound Predicted ¹H NMR (CDCl₃, 400 MHz): δ 4.10-3.90 (m, 2H, piperidine-CH₂-N), 3.70 (s, 2H, -CH₂OH), 2.90-2.70 (m, 2H, piperidine-CH₂-N), 2.50 (br s, 1H, -OH), 1.90-1.70 (m, 4H, piperidine-CH₂), 1.45 (s, 9H, Boc-C(CH₃)₃).Predicted ¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 122.5 (CN), 80.5, 65.0, 45.0, 42.0, 35.0, 28.4.Predicted IR (KBr, cm⁻¹): 3450 (O-H), 2975 (C-H), 2240 (C≡N), 1685 (C=O, urethane).

Applications in Drug Discovery and Medicinal Chemistry

Piperidine derivatives are of significant interest in drug discovery due to their ability to serve as versatile scaffolds for the development of therapeutic agents targeting a wide range of diseases[4][5].

Intermediate for Bioactive Molecules

The title compound, with its multiple functional groups, is an excellent starting material for creating libraries of compounds for high-throughput screening. The hydroxyl group can be further functionalized through esterification, etherification, or conversion to a leaving group for nucleophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for diversification.

Role in PROTAC Development

The aldehyde precursor, Tert-butyl 4-formylpiperidine-1-carboxylate, has been identified as a linker for Proteolysis Targeting Chimeras (PROTACs)[6]. PROTACs are bifunctional molecules that induce the degradation of specific proteins. The piperidine moiety can provide a semi-rigid scaffold within the linker, which is crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Figure 3: Conceptual Diagram of PROTAC Action

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is achievable through a straightforward, multi-step process. The presence of multiple, orthogonally-functionalizable groups allows for the creation of diverse molecular libraries. Its utility as a precursor to PROTAC linkers highlights its relevance in modern drug development strategies. This technical guide provides a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry endeavors.

References

Spectroscopic Data for Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases and chemical literature, detailed spectroscopic data and experimental protocols for the synthesis and characterization of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate could not be located. This indicates that the compound may not be extensively documented in the public domain or may be a novel chemical entity with limited published information.

This technical guide aims to provide researchers, scientists, and drug development professionals with a framework for the spectroscopic analysis of piperidine derivatives, using data from closely related and precursor molecules as illustrative examples. The methodologies and expected spectral features discussed herein can serve as a valuable reference for the future characterization of the title compound, should it be synthesized or become commercially available.

Hypothetical Spectroscopic Workflow

The characterization of a novel compound like this compound would typically involve a suite of spectroscopic techniques to elucidate its molecular structure and confirm its identity. The general workflow for such an analysis is outlined below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, DEPT, COSY, HSQC) Purification->NMR MS Mass Spectrometry (ESI, HRMS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Elemental Elemental Analysis Purification->Elemental Interpretation Spectral Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Elemental->Interpretation Structure Structure Confirmation Interpretation->Structure

Figure 1: General workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Expected Spectroscopic Data: An Analysis Based on Related Structures

While specific data for the target molecule is unavailable, we can predict the expected spectral features based on its structural components and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.0 - 3.0Multiplet4HPiperidine ring protons adjacent to nitrogen
~ 3.8 - 3.6Singlet/Doublet2H-CH₂OH
~ 2.5 - 2.0Multiplet1H-OH
~ 2.0 - 1.5Multiplet4HRemaining piperidine ring protons
~ 1.45Singlet9Htert-butyl group (-C(CH₃)₃)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 154Carbonyl of Boc group (C=O)
~ 122Cyano group (-CN)
~ 80Quaternary carbon of Boc group (-C(CH₃)₃)
~ 65Hydroxymethyl carbon (-CH₂OH)
~ 45Quaternary carbon of piperidine ring (C-CN)
~ 40Piperidine ring carbons adjacent to nitrogen
~ 30Remaining piperidine ring carbons
~ 28Methyl carbons of Boc group (-C(CH₃)₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3500 - 3200 (broad)O-H stretch (hydroxyl)
2975 - 2850C-H stretch (aliphatic)
~ 2240C≡N stretch (nitrile)
~ 1680C=O stretch (carbamate)
1250 - 1000C-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₂₀N₂O₃), the expected exact mass would be approximately 240.1474 g/mol . In an ESI-MS spectrum, one would expect to observe the protonated molecule [M+H]⁺ at m/z 241.1547 and potentially adducts with sodium [M+Na]⁺ at m/z 263.1366.

Experimental Protocols for Spectroscopic Analysis

The following are general experimental protocols that would be suitable for the acquisition of spectroscopic data for piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules and other adducts.

    • For HRMS, calibrate the instrument to ensure high mass accuracy.

Conclusion

While direct experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its potential characterization. The predicted spectral data, based on its chemical structure and analogous compounds, along with the detailed experimental protocols, offer a valuable resource for researchers who may undertake the synthesis and analysis of this compound in the future. The application of these standard spectroscopic techniques will be crucial for the unambiguous confirmation of its structure and purity.

Commercial Availability and Technical Profile of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, chemical properties, and synthetic approaches for Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The compound is typically offered in various quantities, from milligrams to grams, with purity levels generally exceeding 95%. The following table summarizes the availability from several prominent suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich797033≥95%250 mg, 1 g, 5 g
BLDpharmBD14039797+%1 g, 5 g, 25 g
AK Scientific, Inc.9222AB>97%1 g, 5 g, 25 g
Laibo ChemLB48272>98%500 mg, 1 g, 5 g

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from publicly available resources and supplier technical data sheets.

PropertyValue
CAS Number 175473-03-3
Molecular Formula C₁₂H₂₀N₂O₃
Molecular Weight 240.30 g/mol
Appearance White to off-white solid
Purity ≥95% (typical)
Solubility Soluble in methanol, ethanol, and dichloromethane
Storage Conditions Store in a cool, dry place

Experimental Protocols: Synthesis of a Key Precursor

While a direct, detailed experimental protocol for the one-step synthesis of this compound from commercially available starting materials is not readily found in peer-reviewed literature, a common synthetic route involves the preparation of the precursor, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, followed by cyanation and hydroxymethylation at the 4-position. The synthesis of the precursor is a well-established procedure.

Synthesis of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This protocol outlines the synthesis of the key intermediate, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, from 4-(hydroxymethyl)piperidine.

Materials:

  • 4-(Hydroxymethyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added triethylamine (1.2 eq).

  • Di-tert-butyl dicarbonate (1.1 eq) dissolved in DCM is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate as a white solid.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the acquisition and synthesis of this compound.

Acquisition_Workflow Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers CAS: 175473-03-3 Compare Data Compare Data Search Suppliers->Compare Data Purity, Price, Availability Select Supplier Select Supplier Compare Data->Select Supplier Procure Compound Procure Compound Select Supplier->Procure Compound

Caption: Workflow for the procurement of the target compound.

Synthetic_Pathway_Concept Starting Material 4-(Hydroxymethyl)piperidine Boc Protection Boc Protection Starting Material->Boc Protection Precursor Tert-butyl 4-(hydroxymethyl)- piperidine-1-carboxylate Boc Protection->Precursor Functionalization Cyanation & Hydroxymethylation Precursor->Functionalization Target Compound Tert-butyl 4-cyano-4-(hydroxymethyl)- piperidine-1-carboxylate Functionalization->Target Compound

Caption: Conceptual synthetic pathway to the target compound.

An In-depth Technical Guide on the Basic Characterization of N-Boc Protected Cyanohydrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc protected cyanohydrins, also known as N-Boc-α-aminonitriles, are valuable synthetic intermediates in organic chemistry, particularly in the synthesis of α-amino acids and various nitrogen-containing heterocyclic compounds. The tert-butoxycarbonyl (Boc) protecting group offers significant advantages, including its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the fundamental characterization of these compounds, including their synthesis, stability, and spectroscopic properties.

Synthesis and Stability

The most common method for the synthesis of N-Boc protected cyanohydrins is a variation of the Strecker synthesis. This one-pot, three-component reaction involves the condensation of an aldehyde, an amine source (in this case, often in the form of a carbamate or an amine that is subsequently protected), and a cyanide source.[2][3][4][5]

The N-Boc group is known for its stability towards basic and nucleophilic reagents, which allows for selective manipulation of other functional groups within the molecule.[1] However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the corresponding amine.[1]

Spectroscopic Characterization

The structural elucidation of N-Boc protected cyanohydrins relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of N-Boc protected cyanohydrins.

Key ¹H NMR Spectral Features:

  • Boc Group: A characteristic sharp singlet integrating to nine protons is observed in the upfield region, typically between δ 1.4 and 1.6 ppm.

  • α-Proton: The proton on the carbon bearing the nitrile and the N-Boc group (α-proton) typically appears as a multiplet, with its chemical shift being dependent on the substitution pattern.

  • NH Proton: The N-H proton of the Boc-carbamate group can sometimes be observed as a broad singlet, though its presence and chemical shift can be variable.

Key ¹³C NMR Spectral Features:

  • Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around δ 80-82 ppm, while the methyl carbons are observed at approximately δ 28 ppm.

  • Carbonyl Carbon: The carbonyl carbon of the Boc group resonates in the range of δ 150-155 ppm.

  • Nitrile Carbon: The carbon of the nitrile group (C≡N) typically appears in the region of δ 115-120 ppm.

  • α-Carbon: The carbon atom attached to the nitrile and the nitrogen atom shows a signal whose chemical shift is influenced by the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in N-Boc protected cyanohydrins.

Characteristic IR Absorption Bands:

  • N-H Stretch: A moderate absorption band in the region of 3300-3400 cm⁻¹ may be observed, corresponding to the N-H stretching vibration of the carbamate.

  • C-H Stretch: Aliphatic C-H stretching vibrations are typically seen in the 2850-3000 cm⁻¹ range.

  • C≡N Stretch: The nitrile group exhibits a characteristic weak to medium absorption band in the region of 2220-2260 cm⁻¹.[6]

  • C=O Stretch: A strong absorption band corresponding to the carbonyl group of the Boc protecting group is observed around 1680-1720 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of N-Boc protected cyanohydrins, confirming their elemental composition. Common ionization techniques include Electrospray Ionization (ESI). The molecular ion peak ([M+H]⁺ or [M+Na]⁺) is typically observed.

Quantitative Data Summary

The following tables summarize representative spectroscopic data for N-Boc protected cyanohydrins. Note that specific values can vary depending on the solvent and the specific structure of the molecule.

Table 1: Representative ¹H NMR Spectroscopic Data (CDCl₃)

Compound NameBoc (9H, s)α-H (1H)Other ProtonsReference
N-Boc-2-amino-2-phenylacetonitrile~1.50 ppm~5.40 ppm~7.40-7.60 ppm (m, 5H, Ar-H)[7]
N-Boc-2-amino-3-methylbutanenitrile~1.45 ppm~4.50 ppm~2.20 ppm (m, 1H, CH), ~1.10 ppm (d, 6H, 2xCH₃)[8]
N-Boc-2-aminopropanenitrile~1.48 ppm~4.70 ppm~1.65 ppm (d, 3H, CH₃)N/A

Table 2: Representative ¹³C NMR Spectroscopic Data (CDCl₃)

Compound NameC=O (Boc)C(CH₃)₃ (Boc)C(CH₃)₃ (Boc)C≡Nα-COther CarbonsReference
N-Boc-2-amino-2-phenylacetonitrile~153.5 ppm~81.5 ppm~28.3 ppm~118.0 ppm~50.0 ppm~127-135 ppm (Ar-C)[7]
N-Boc-2-amino-3-methylbutanenitrile~154.0 ppm~80.5 ppm~28.4 ppm~119.0 ppm~55.0 ppm~32.0 ppm (CH), ~19.0 ppm (CH₃)[8]
N-Boc-2-aminopropanenitrile~153.8 ppm~81.0 ppm~28.3 ppm~118.5 ppm~42.0 ppm~18.0 ppm (CH₃)N/A

Table 3: Representative IR Spectroscopic Data (cm⁻¹)

Compound NameN-H StretchC≡N StretchC=O Stretch (Boc)Reference
N-Boc-2-amino-2-phenylacetonitrile~3350~2245~1715N/A
N-Boc-2-amino-3-methylbutanenitrile~3340~2240~1710[8]
N-Boc-2-aminopropanenitrile~3345~2242~1712N/A

Experimental Protocols

General Protocol for the Synthesis of N-Boc Protected Cyanohydrins (Strecker Reaction)

This protocol describes a general method for the one-pot, three-component synthesis of an N-Boc protected cyanohydrin from an aldehyde, tert-butyl carbamate, and a cyanide source.

Materials:

  • Aldehyde (1.0 equiv)

  • tert-Butyl carbamate (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)[2]

  • Catalyst (e.g., InCl₃, Sc(OTf)₃, etc., 5-10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv), tert-butyl carbamate (1.0 equiv), and the catalyst.

  • Dissolve the solids in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the time required for the reaction to complete (monitor by TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve 5-10 mg of the purified N-Boc protected cyanohydrin in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

¹H NMR Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Use a standard single-pulse experiment.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

  • Acquire the ¹³C NMR spectrum with proton decoupling.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Protocol for IR Spectroscopic Analysis

Sample Preparation:

  • For a solid sample, prepare a KBr pellet or use an ATR (Attenuated Total Reflectance) accessory.

  • For a liquid or oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) or by using an ATR accessory.

Acquisition:

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan before running the sample.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Aldehyde + tert-Butyl Carbamate + TMSCN B One-Pot Strecker Reaction A->B C Crude N-Boc Protected Cyanohydrin B->C D Flash Column Chromatography C->D E Pure N-Boc Protected Cyanohydrin D->E F NMR Spectroscopy (1H, 13C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H I Structural Confirmation F->I G->I H->I

Caption: Experimental workflow for the synthesis and characterization of N-Boc protected cyanohydrins.

Strecker_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Attack Aldehyde R-CHO (Aldehyde) Imine R-CH=N-Boc (N-Boc Imine) Aldehyde->Imine + Boc-NH₂ - H₂O Amine Boc-NH₂ (tert-Butyl Carbamate) Product R-CH(CN)-NH-Boc (N-Boc Protected Cyanohydrin) Imine->Product + CN⁻ Cyanide CN⁻ (Cyanide Ion)

Caption: Generalized mechanism for the formation of N-Boc protected cyanohydrins via a Strecker-type reaction.

Boc_Stability_Deprotection Start N-Boc Protected Cyanohydrin Stable Stable Start->Stable Basic Conditions (e.g., NaOH, Et₃N) Start->Stable Nucleophiles (e.g., Grignard reagents) Deprotected α-Aminonitrile Start->Deprotected Acidic Conditions (e.g., TFA, HCl)

Caption: Stability and deprotection of the N-Boc group in N-Boc protected cyanohydrins.

References

The Architectural Versatility of Piperidine: A Technical Guide to Novel Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance as a privileged structure in the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis of novel piperidine-based building blocks, presenting detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows to empower researchers in their quest for new medicines.

Synthetic Strategies for Novel Piperidine Scaffolds

The construction of functionalized piperidine rings is a mature yet continually evolving field of synthetic organic chemistry. Modern methodologies offer access to a diverse array of substituted piperidines with high efficiency and stereocontrol. This section details key experimental protocols for the synthesis of these valuable building blocks.

Catalytic Hydrogenation of Pyridines

One of the most direct routes to the piperidine core is the catalytic hydrogenation of pyridine precursors. This atom-economical process, however, requires careful selection of catalysts and reaction conditions to achieve high yields and chemoselectivity, especially with substituted pyridines.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of 4-phenylpyridine

This protocol describes the hydrogenation of 4-phenylpyridine to 4-phenylpiperidine using Platinum(IV) oxide (PtO₂) as the catalyst.

Materials:

  • 4-phenylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Inert gas (e.g., Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filtration apparatus (e.g., Büchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 4-phenylpyridine (1.0 g, 6.4 mmol).

  • Solvent and Catalyst Addition: Add glacial acetic acid (20 mL) to the vessel, followed by the careful addition of PtO₂ (0.073 g, 5 mol%).

  • Hydrogenation: Securely seal the reactor and connect it to the hydrogenation apparatus. Purge the system multiple times with an inert gas to remove air. Pressurize the reactor with hydrogen gas to 50-70 bar. Commence vigorous stirring at room temperature and maintain for 6-10 hours.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel and neutralize the acetic acid by the slow addition of a saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-phenylpiperidine. The product can be further purified by column chromatography if necessary.

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification prep1 Charge reactor with 4-phenylpyridine prep2 Add glacial acetic acid and PtO2 catalyst prep1->prep2 react1 Seal reactor and purge with inert gas prep2->react1 react2 Pressurize with H2 (50-70 bar) react1->react2 react3 Stir at room temperature for 6-10 hours react2->react3 workup1 Vent H2 and filter to remove catalyst react3->workup1 workup2 Neutralize with NaHCO3 workup1->workup2 workup3 Extract with ethyl acetate workup2->workup3 workup4 Dry, filter, and concentrate workup3->workup4 purify Column chromatography (if necessary) workup4->purify final_product final_product purify->final_product Pure 4-phenylpiperidine

The PI3K/Akt/mTOR signaling pathway and the inhibitory action of piperidine-based drugs.

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Its aberrant activation is a common driver of cancer. [1][2]

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor Piperidine-based MEK/ERK Inhibitor Inhibitor->MEK Blocks

The MAPK/ERK signaling pathway with a focus on therapeutic intervention by piperidine derivatives.
Piperidine Scaffolds in Neurodegenerative Diseases

Piperidine derivatives have shown significant promise in the development of treatments for neurodegenerative disorders such as Alzheimer's disease. They can target various aspects of the disease pathology, including the formation of amyloid-beta plaques.

The Amyloid Beta (Aβ) Cascade in Alzheimer's Disease

The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease, leading to synaptic dysfunction and neuronal cell death. [3][4][5]

G APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta Cleavage by β- and γ-secretase beta_secretase β-secretase beta_secretase->APP gamma_secretase γ-secretase gamma_secretase->APP Oligomers Aβ Oligomers Abeta->Oligomers Aggregation Plaques Amyloid Plaques Oligomers->Plaques Aggregation Neurotoxicity Synaptic Dysfunction & Neurotoxicity Oligomers->Neurotoxicity Plaques->Neurotoxicity Inhibitor Piperidine-based γ-secretase Modulator Inhibitor->gamma_secretase Modulates

A simplified representation of the amyloid beta cascade in Alzheimer's disease.

Conclusion

The piperidine ring system continues to be a remarkably fruitful area of research in the pursuit of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a robust toolkit for the creation of diverse and complex piperidine-based building blocks. A thorough understanding of the key signaling pathways that these molecules can modulate is essential for the rational design of next-generation therapeutics. The combination of innovative synthesis and a deep knowledge of biological mechanisms will undoubtedly lead to the discovery of new and effective treatments for a wide range of human diseases.

References

The Ascendance of Spirocyclic Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the design, synthesis, and application of spirocyclic scaffolds in modern drug discovery, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged from the periphery of medicinal chemistry to become a central strategy in the pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic systems, enabling more precise and potent interactions with biological targets. This guide provides a detailed examination of the core principles and practical applications of spirocyclic chemistry in drug development, from fundamental properties to clinical candidates.

The Spirocyclic Advantage: Escaping Flatland

The drive to explore chemical space beyond planar structures, often termed "escaping flatland," has been a significant motivator for the adoption of spirocyclic systems.[1] The rigid, well-defined three-dimensional arrangement of substituents around a spirocyclic core allows for a more precise orientation of pharmacophoric elements to match the complex topology of protein binding sites. This conformational restriction can lead to a number of desirable outcomes in drug design:

  • Enhanced Potency and Selectivity: By locking the conformation of a molecule, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity.[2] This conformational rigidity can also improve selectivity by disfavoring binding to off-targets that require different spatial arrangements of interacting groups.

  • Improved Physicochemical Properties: The introduction of sp³-rich spirocyclic moieties can favorably modulate key physicochemical properties.[1] Compared to their aromatic counterparts, spirocycles can increase aqueous solubility, decrease lipophilicity (LogP), and improve metabolic stability.[1] For instance, the replacement of a morpholine ring with various azaspirocycles has been shown to lower logD values and enhance metabolic stability.[1]

  • Increased Novelty and Patentability: The unique and diverse architectures of spirocyclic compounds provide access to novel chemical space, offering opportunities for the development of proprietary drug candidates with strong intellectual property protection.[3]

Navigating the Synthetic Landscape

Historically, the synthesis of complex spirocycles was considered a significant challenge, often hindering their widespread use in drug discovery programs.[4] However, recent advancements in synthetic methodologies have made these intricate scaffolds more accessible. Key strategies for the construction of spirocyclic systems include:

  • Intramolecular Cyclization Reactions: A common and powerful approach involves the intramolecular cyclization of a precursor containing a suitable tether and reactive functionalities. This can include reactions such as intramolecular Michael additions, aldol condensations, and ring-closing metathesis.

  • [3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a highly effective method for the stereoselective synthesis of spiro-pyrrolidinyl oxindoles, a prevalent motif in bioactive compounds.[5]

  • Rearrangement Reactions: Strain-releasing rearrangements, such as semipinacol rearrangements of bicyclobutylcyclopropanol intermediates, have been developed for the expedient synthesis of highly strained spiro[3.3]heptan-1-ones.[6]

  • Multicomponent Reactions: One-pot multicomponent reactions offer an efficient and atom-economical route to complex spirocyclic structures from simple starting materials.[7]

Quantitative Insights: Spirocyclic Drugs and Drug Candidates in Focus

The tangible benefits of incorporating spirocyclic scaffolds are evident in the growing number of approved drugs and clinical candidates that feature these motifs. The following tables summarize key quantitative data for representative examples, highlighting their potency and, where available, their pharmacokinetic properties.

Table 1: Potency of Selected Spirocyclic Compounds

Compound/Drug NameTargetPotency (IC50/Ki/EC50)Therapeutic Area
Revumenib (SNDX-5613) Menin-MLL Interaction-Acute Leukemia
Zoliflodacin (ETX0914) Bacterial DNA GyraseMIC90: 1.0–5.0 μM (vs. N. gonorrhoeae)Infectious Disease
MK-8831 HCV NS3/4a Protease-Infectious Disease
MI-888 (Spiro-oxindole) p53-MDM2 InteractionKi: 0.44 nMOncology
SAR405838 (MI-77301) p53-MDM2 InteractionKi: 0.88 nMOncology

Table 2: Physicochemical and Pharmacokinetic Properties of Selected Spirocyclic Compounds

Compound/Drug NameLogP/LogDSolubilityMetabolic StabilityBioavailability (F%)
Revumenib (SNDX-5613) ----
Zoliflodacin (ETX0914) ----
MK-8831 --Good-
MI-888 (Spiro-oxindole) ----

Note: Comprehensive pharmacokinetic data for all compounds is not publicly available.

Key Signaling Pathways Targeted by Spirocyclic Drugs

The unique structural features of spirocycles have enabled the development of potent and selective modulators of challenging biological targets, including protein-protein interactions and enzyme active sites.

The Menin-MLL Interaction in Acute Leukemia

The interaction between menin and the MLL protein is a critical driver in a subset of acute leukemias.[1] Small molecule inhibitors that disrupt this interaction represent a promising therapeutic strategy.[8]

Menin_MLL_Pathway MLL_FP MLL Fusion Protein MLL_Complex MLL Complex MLL_FP->MLL_Complex forms Menin Menin Menin->MLL_Complex binds LEDGF LEDGF LEDGF->MLL_Complex associates c_Myb c-Myb c_Myb->MLL_Complex interacts Chromatin Chromatin MLL_Complex->Chromatin recruited to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes activates transcription of Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis promotes Revumenib Revumenib Revumenib->Menin inhibits interaction with MLL

Menin-MLL Interaction Pathway in Leukemia.
Bacterial DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and a well-established target for antibiotics.[9][10] Spirocyclic inhibitors like Zoliflodacin offer a novel mechanism of action against this enzyme.[11]

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB) Relaxed_DNA->DNA_Gyrase binds Cleaved_Complex Gyrase-DNA Cleaved Complex DNA_Gyrase->Cleaved_Complex creates transient double-strand break ATP ATP ATP->DNA_Gyrase provides energy Negative_Supercoiling Negative Supercoiling Cleaved_Complex->Negative_Supercoiling introduces DNA_Replication DNA Replication Negative_Supercoiling->DNA_Replication enables Zoliflodacin Zoliflodacin Zoliflodacin->Cleaved_Complex stabilizes, preventing re-ligation

Mechanism of DNA Gyrase Inhibition.
HCV NS3/4A Protease in Viral Replication and Immune Evasion

The hepatitis C virus (HCV) NS3/4A protease is a multifunctional enzyme crucial for viral polyprotein processing and for dismantling the host's innate immune response.[12]

HCV_NS3_4A_Pathway HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A is cleaved by Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins generates MAVS MAVS NS3_4A->MAVS cleaves and inactivates TRIF TRIF NS3_4A->TRIF cleaves and inactivates Viral_Replication Viral Replication Viral_Proteins->Viral_Replication drives Innate_Immunity Innate Immune Response (IFN) MAVS->Innate_Immunity activates TRIF->Innate_Immunity activates MK_8831 MK-8831 MK_8831->NS3_4A inhibits

HCV NS3/4A Protease Signaling and Inhibition.
The p53-MDM2 Interaction in Cancer

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical control point in cell cycle progression and apoptosis.[13] Inhibiting this interaction with small molecules can reactivate p53's tumor-suppressive functions.[2] Spiro-oxindoles have emerged as a particularly potent class of p53-MDM2 inhibitors.[2]

p53_MDM2_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 activates MDM2 MDM2 p53->MDM2 induces expression of (negative feedback) p21 p21 p53->p21 induces expression of Apoptosis_Proteins Apoptosis Proteins p53->Apoptosis_Proteins induces expression of MDM2->p53 promotes degradation of Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest promotes Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis promotes Spiro_Oxindole Spiro-oxindole Inhibitor Spiro_Oxindole->MDM2 inhibits interaction with p53

The p53-MDM2 Signaling Pathway.

Experimental Protocols: Synthesis of Key Spirocyclic Scaffolds

The following sections provide representative, detailed methodologies for the synthesis of key spirocyclic scaffolds, based on published procedures. These protocols are intended for informational purposes and should be adapted and optimized for specific laboratory conditions.

General Protocol for the Synthesis of Spiro[3.3]heptanes

Spiro[3.3]heptanes are valuable building blocks in medicinal chemistry.[14] Their synthesis can be achieved through various routes, including the [2+2] cycloaddition of an allene with an alkene followed by further manipulations. A more recent and efficient method involves strain-relocating semipinacol rearrangements.[6]

Protocol: Synthesis of a Substituted Spiro[3.3]heptan-1-one via Semipinacol Rearrangement [6]

  • Step 1: Formation of the 1-bicyclobutylcyclopropanol intermediate.

    • To a solution of a 1-sulfonylbicyclo[1.1.0]butane derivative in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes to generate the lithiated bicyclobutane.

    • In a separate flask, prepare a solution of a 1-sulfonylcyclopropanol (1.0 equivalent) in anhydrous THF.

    • Add the solution of the lithiated bicyclobutane to the 1-sulfonylcyclopropanol solution at -78 °C.

    • Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Step 2: Acid-catalyzed rearrangement.

    • Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Dissolve the crude 1-bicyclobutylcyclopropanol intermediate in dichloromethane.

    • Add a catalytic amount of a Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., MsOH) at room temperature.

    • Monitor the reaction by TLC until the rearrangement is complete.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired spiro[3.3]heptan-1-one.

General Protocol for the Synthesis of Spiro-oxindoles via [3+2] Cycloaddition

The [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene is a robust and highly stereoselective method for constructing the spiro[oxindole-3,2'-pyrrolidine] scaffold.[5]

Protocol: One-Pot, Three-Component Synthesis of a Spiro-pyrrolidinyl-oxindole [5]

  • To a solution of an isatin derivative (1.3 equivalents) and a secondary amino acid (e.g., L-proline or sarcosine, 1.3 equivalents) in a suitable solvent (e.g., ethanol or methanol) add an α,β-unsaturated carbonyl compound (the dipolarophile, 1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired spiro-oxindole derivative.

Conclusion and Future Perspectives

Spirocyclic scaffolds have firmly established their place as a valuable tool in the medicinal chemist's armamentarium. Their unique three-dimensional structures provide a powerful strategy to overcome many of the challenges associated with traditional drug design paradigms. The continued development of novel and efficient synthetic methodologies will undoubtedly lead to an even broader application of these fascinating molecular architectures in the discovery of next-generation therapeutics. As our understanding of complex biological systems deepens, the ability to precisely control the spatial presentation of chemical functionality offered by spirocycles will become increasingly critical for the design of highly potent and selective drugs for a wide range of diseases. The future of drug discovery is undoubtedly three-dimensional, and spirocyclic scaffolds are poised to play a leading role in shaping that future.

References

The Chemical Stability of Boc-Protected Piperidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its widespread use is attributed to its robustness under a variety of synthetic conditions and its facile, selective removal under acidic conditions. Piperidine scaffolds are prevalent in a vast number of bioactive molecules and approved drugs, making Boc-protected piperidines critical intermediates in drug discovery and development. A thorough understanding of the chemical stability of these intermediates is paramount for process optimization, impurity control, and ensuring the quality of active pharmaceutical ingredients (APIs).[]

This technical guide provides a comprehensive overview of the chemical stability of Boc-protected piperidines. It details their degradation pathways under various stress conditions, offers quantitative stability data, and presents detailed experimental protocols for stability assessment and deprotection. Furthermore, this guide includes visual workflows and diagrams to elucidate key processes and concepts relevant to researchers and drug development professionals.

Core Concepts of Boc Group Stability

The stability of the Boc group is contingent on the chemical environment. It is renowned for its stability in basic, nucleophilic, and reductive conditions, which allows for selective manipulation of other functional groups within a molecule.[2] However, its defining characteristic is its lability under acidic conditions. This orthogonality is a key principle leveraged in complex synthetic strategies, such as solid-phase peptide synthesis (SPPS), where it is often used in conjunction with base-labile (e.g., Fmoc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.[3][4][]

The primary degradation pathway for Boc-protected piperidines is acid-catalyzed cleavage.[6] This process involves protonation of the carbamate oxygen, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free piperidine and carbon dioxide.[7]

Quantitative Stability Data

The rate of Boc group cleavage is dependent on several factors, including the strength of the acid, its concentration, the solvent, and the temperature. The substitution pattern on the piperidine ring can also influence stability.

Table 1: Stability of Boc-Protected Piperidines Under Various Conditions

ConditionReagent/EnvironmentTemperatureObservationCitation(s)
Acidic 0.1 M HCl in Acetonitrile/Water (1:1)60°CSignificant degradation expected within 24 hours.[6]
20-50% TFA in DCMRoom TemperatureComplete deprotection typically within 1-3 hours.[7]
0.1% TFA in Acetonitrile/WaterRoom TemperatureApproximately 10% cleavage observed after 4 hours.[8]
Basic 0.1 M NaOH in Acetonitrile/Water (1:1)60°CGenerally stable over 24 hours.[6]
20% Piperidine in DMFRoom TemperatureStable; this condition is used for Fmoc deprotection.[]
Oxidative 3% H₂O₂Room TemperatureGenerally stable, though the piperidine ring may be susceptible to oxidation depending on substituents.[6]
Thermal Solid or in Acetonitrile60°CGenerally stable over 24 hours at this temperature. Lability increases at higher temperatures (e.g., refluxing solvents).[6][8]
Photolytic UV light (e.g., 254 nm)Room TemperaturePotential for degradation upon prolonged exposure.[6]

Degradation Pathways and Side Reactions

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][9] The primary degradation product of Boc-protected piperidines under acidic conditions is the corresponding de-Boc-protected piperidine salt. However, other side reactions can occur, particularly with substituted piperidines or under harsh conditions.

Under oxidative stress, N-oxide formation or hydroxylation of the piperidine ring are possible degradation pathways. Photolytic stress can also lead to a variety of degradation products. It is crucial to identify and characterize these impurities to ensure the safety and efficacy of the final drug product.[]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Boc-Protected Piperidine

This protocol outlines a general procedure for conducting a forced degradation study on a Boc-protected piperidine derivative.

Materials:

  • Boc-protected piperidine sample

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heating block or oven

  • UV lamp (e.g., 254 nm)

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the Boc-protected piperidine in acetonitrile (e.g., 1 mg/mL).

  • Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample and a solution of the compound in acetonitrile in an oven at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Calculate the percentage of degradation and identify any major degradation products.[6]

Protocol 2: Standard N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard and generally effective method for N-Boc deprotection.

Materials:

  • N-Boc protected piperidine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA (typically 20-50% v/v in DCM).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine.[7]

Protocol 3: Purity Assessment and Degradation Analysis by HPLC

This protocol provides a general method for assessing the purity of a Boc-protected piperidine and analyzing its degradation products.

Materials:

  • Boc-protected piperidine sample (including stressed samples from Protocol 1)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or Phosphoric acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

HPLC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (or a more specific wavelength if the molecule has a stronger chromophore)

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute all components, and then re-equilibrate. For example: Start with 10% B, linear gradient to 90% B over 15 minutes, hold for 5 minutes, then return to 10% B and equilibrate.

Procedure:

  • Sample Preparation: Dissolve the samples in a suitable solvent (e.g., a mixture of mobile phase A and B) to a known concentration (e.g., 50 µg/mL).

  • Analysis: Inject the samples onto the HPLC system and record the chromatograms.

  • Data Evaluation: Purity can be estimated by the area percentage of the main peak. For forced degradation samples, calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.[6][10]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the chemical stability of Boc-protected piperidines.

cluster_0 Forced Degradation Workflow start Boc-Protected Piperidine Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze by Stability-Indicating HPLC/LC-MS Method stress->analysis evaluation Evaluate Degradation Profile (Identify Degradants, Determine Pathways) analysis->evaluation report Stability Report evaluation->report

Workflow for a forced degradation study of a Boc-protected piperidine.

cluster_1 Acid-Catalyzed Boc Deprotection Mechanism BocPip N-Boc-Piperidine Protonation Protonation of Carbamate Oxygen BocPip->Protonation + H⁺ Cleavage Cleavage to form Tert-butyl Cation and Carbamic Acid Protonation->Cleavage Decarboxylation Decarboxylation of Carbamic Acid Cleavage->Decarboxylation Products Free Piperidine (as salt) + CO₂ + Isobutene Decarboxylation->Products

Mechanism of acid-catalyzed deprotection of a Boc-protected piperidine.

cluster_2 Orthogonal Protection Strategy in Synthesis start Starting Material Boc-Piperidine-Fmoc-AminoAcid step1 Step 1: Fmoc Deprotection 20% Piperidine in DMF start:f1->step1:f0 intermediate1 Intermediate Boc-Piperidine-AminoAcid step1:f1->intermediate1:f0 step2 Step 2: Peptide Coupling Fmoc-AminoAcid, Coupling Reagents intermediate1:f1->step2:f0 intermediate2 Intermediate Boc-Piperidine-Dipeptide-Fmoc step2:f1->intermediate2:f0 step3 Step 3: Boc Deprotection TFA in DCM intermediate2:f1->step3:f0 final_product Final Product Piperidine-Dipeptide-Fmoc step3:f1->final_product:f0

A synthetic workflow illustrating an orthogonal protection strategy.

Conclusion

A comprehensive understanding of the chemical stability of Boc-protected piperidines is indispensable for their effective use in pharmaceutical research and development. The Boc group offers a robust and versatile means of protecting the piperidine nitrogen, with its predictable lability under acidic conditions being a key feature for synthetic design. By employing systematic stability studies, such as forced degradation, researchers can identify potential impurities and develop robust analytical methods to ensure the quality and safety of these critical intermediates. The protocols and workflows presented in this guide provide a solid foundation for the successful handling, analysis, and application of Boc-protected piperidines in the synthesis of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol is presented in a step-by-step format, suitable for use in a laboratory setting.

Introduction

Substituted piperidines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine ring at the 4-position with cyano and hydroxymethyl groups offers a versatile scaffold for further chemical modifications. This document outlines a reliable two-step synthetic route starting from the commercially available piperidin-4-ylmethanol. The synthesis involves the protection of the piperidine nitrogen, followed by oxidation of the alcohol to an aldehyde, and subsequent cyanohydrin formation to yield the target compound.

Overall Reaction Scheme

A two-step synthetic pathway is proposed for the synthesis of this compound. The first step involves the protection of the secondary amine of piperidin-4-ylmethanol with a tert-butyloxycarbonyl (Boc) group and subsequent oxidation to the corresponding aldehyde. The second key step is the formation of a cyanohydrin from the aldehyde intermediate.

G cluster_0 Step 1: Boc Protection and Oxidation cluster_1 Step 2: Cyanohydrin Formation Piperidin-4-ylmethanol Piperidin-4-ylmethanol tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Piperidin-4-ylmethanol->tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (Boc)2O, THF tert-Butyl 4-formylpiperidine-1-carboxylate tert-Butyl 4-formylpiperidine-1-carboxylate tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate->tert-Butyl 4-formylpiperidine-1-carboxylate Swern Oxidation Target_Compound This compound tert-Butyl 4-formylpiperidine-1-carboxylate->Target_Compound 1. TMSCN, ZnI2 2. H+ workup

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1a: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This procedure outlines the protection of the piperidine nitrogen with a Boc group.

Materials:

  • Piperidin-4-ylmethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve piperidin-4-ylmethanol (1 equivalent) in THF.

  • Add di-tert-butyl dicarbonate (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for 8 hours.[1]

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in diethyl ether.

  • Wash the ether solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1]

Step 1b: Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate

This procedure describes the oxidation of the alcohol to an aldehyde using Swern oxidation.

Materials:

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool the solution to -60°C under an inert atmosphere.[2]

  • Slowly add a solution of DMSO (2.5 equivalents) in DCM to the oxalyl chloride solution, maintaining the temperature below -50°C.

  • Stir the mixture for 15 minutes.

  • Add a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in DCM dropwise, keeping the internal temperature below -50°C.

  • Stir the reaction mixture for 1 hour at -60°C.[2]

  • Add triethylamine (3.0 equivalents) to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain tert-butyl 4-formylpiperidine-1-carboxylate.

Step 2: Synthesis of this compound

This proposed protocol is based on the well-established formation of cyanohydrins from aldehydes using trimethylsilyl cyanide (TMSCN).

Materials:

  • tert-Butyl 4-formylpiperidine-1-carboxylate

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂) (catalyst)

  • Dichloromethane (DCM)

  • Aqueous acid (e.g., 1 M HCl) for workup

Procedure:

  • Dissolve tert-butyl 4-formylpiperidine-1-carboxylate (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add a catalytic amount of zinc iodide.

  • Cool the mixture to 0°C.

  • Slowly add trimethylsilyl cyanide (1.2 equivalents) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the silyl ether intermediate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Data Presentation

Table 1: Summary of Reactants and Expected Products

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1aPiperidin-4-ylmethanolDi-tert-butyl dicarbonatetert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate~85[1]
1btert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateOxalyl chloride, DMSO, Triethylaminetert-Butyl 4-formylpiperidine-1-carboxylate70-90
2tert-Butyl 4-formylpiperidine-1-carboxylateTrimethylsilyl cyanide, Zinc iodideThis compound60-80

Note: The yield for Step 2 is an estimation based on typical cyanohydrin formation reactions, as a specific literature value for this substrate was not found.

Logical Relationships in Synthesis

The synthesis follows a logical progression of functional group transformations.

G Start Piperidin-4-ylmethanol Boc_Protection Boc Protection of Amine Start->Boc_Protection Oxidation Oxidation of Alcohol Boc_Protection->Oxidation Cyanohydrin_Formation Cyanohydrin Formation Oxidation->Cyanohydrin_Formation Final_Product Target Compound Cyanohydrin_Formation->Final_Product

Caption: Logical flow of the synthetic steps.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of this compound. This compound serves as a valuable intermediate for the development of novel therapeutics. The presented methods utilize standard organic chemistry techniques and reagents, making them accessible for implementation in a typical research laboratory. While the final cyanohydrin formation step is a proposed route, it is based on well-established and reliable chemical transformations. Further optimization of reaction conditions for this specific substrate may be beneficial to maximize yields.

References

Application Notes and Protocols for the Synthesis of Vandetanib Utilizing Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed synthetic route to Vandetanib, a potent tyrosine kinase inhibitor, starting from tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate. This document outlines the multi-step synthesis, including reaction conditions, purification methods, and expected yields. Additionally, it includes diagrams of the relevant signaling pathways targeted by Vandetanib and the experimental workflow.

Introduction

Vandetanib is an oral medication approved for the treatment of certain types of cancer, most notably medullary thyroid cancer. It functions as a multi-target tyrosine kinase inhibitor, primarily targeting the Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinase. By inhibiting these pathways, Vandetanib can effectively suppress tumor cell proliferation, survival, and angiogenesis.

The synthesis of Vandetanib involves the coupling of a substituted quinazoline core with a piperidine side chain. This document details a proposed synthetic pathway commencing with this compound, a versatile starting material.

Proposed Synthetic Pathway

The synthesis of Vandetanib from this compound is a multi-step process. The key transformations involve the reduction of the nitrile group, reductive amination to introduce the N-methyl group, and subsequent coupling with the pre-synthesized quinazoline core.

Experimental Protocols

Part 1: Synthesis of the Piperidine Side Chain Intermediate: (1-methylpiperidin-4-yl)methanol

Step 1a: Reduction of the Nitrile to a Primary Amine

This step focuses on the reduction of the cyano group to a primary amine.

  • Reaction Scheme:

    • This compound → Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate

  • Protocol:

    • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, add a reducing agent like Raney Nickel or a borane complex (e.g., borane-tetrahydrofuran complex, 2.0-3.0 eq).

    • If using Raney Nickel, the reaction is typically carried out under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

    • If using a borane complex, the reaction is usually performed at 0 °C to room temperature for 4-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully quench the reaction. For Raney Nickel, filter the catalyst through a pad of Celite. For the borane complex, quench with methanol followed by acidic workup.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel to yield tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate.

Step 1b: Reductive Amination to Introduce the N-Methyl Group

This step involves the formation of the N-methylpiperidine moiety.

  • Reaction Scheme:

    • Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate → (1-methylpiperidin-4-yl)methanol

  • Protocol:

    • The product from Step 1a is first deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to remove the Boc protecting group.

    • The resulting piperidine salt is then subjected to reductive amination. Dissolve the deprotected intermediate in methanol.

    • Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq) and a reducing agent such as sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq).

    • Stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, quench by adding an aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford (1-methylpiperidin-4-yl)methanol.

Part 2: Synthesis of the Quinazoline Core: 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline

The synthesis of this intermediate can be achieved through various published methods. A general outline is provided below.

  • Protocol Outline:

    • Start from a commercially available substituted anthranilic acid derivative.

    • Cyclization with formamide or a similar reagent to form the quinazolinone ring.

    • Chlorination of the quinazolinone to yield a 4-chloroquinazoline intermediate.

    • Nucleophilic aromatic substitution with 4-bromo-2-fluoroaniline to introduce the anilino side chain.

    • Selective deprotection of a protecting group at the 7-position (if present) to yield the desired 7-hydroxyquinazoline.

Part 3: Final Coupling Step to Synthesize Vandetanib

This final step involves the etherification of the 7-hydroxyquinazoline with the prepared piperidine side chain.

  • Reaction Scheme:

    • 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline + (1-methylpiperidin-4-yl)methanol → Vandetanib

  • Protocol:

    • First, the hydroxyl group of (1-methylpiperidin-4-yl)methanol needs to be activated, for example, by conversion to a tosylate or mesylate. To a solution of (1-methylpiperidin-4-yl)methanol (1.1 eq) and a base like triethylamine or pyridine in dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.05 eq). Stir the mixture at room temperature until the reaction is complete.

    • In a separate flask, dissolve 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a base, for example, potassium carbonate (K2CO3, 2.0-3.0 eq) or cesium carbonate (Cs2CO3, 1.5 eq).

    • Add the activated piperidine derivative (the tosylate or mesylate) to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol or isopropanol.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield Vandetanib of high purity.

Data Presentation

StepIntermediate/ProductMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
1aTert-butyl 4-(aminomethyl)-4-(hydroxymethyl)piperidine-1-carboxylate258.3475-85>95
1b(1-methylpiperidin-4-yl)methanol129.2060-70>97
24-(4-bromo-2-fluoroanilino)-6-methoxy-7-hydroxyquinazoline379.19(Varies)>98
3Vandetanib475.3670-85>99

Visualizations

Signaling Pathways Targeted by Vandetanib

Vandetanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis.

Vandetanib_Signaling_Pathways cluster_receptor Cell Membrane cluster_vandetanib cluster_pathways Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes VEGFR VEGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PLC_PKC PLCγ/PKC Pathway VEGFR->PLC_PKC EGFR EGFR EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK RET RET RET->PI3K_AKT RET->RAS_RAF_MEK_ERK Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR Vandetanib->RET Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis PLC_PKC->Angiogenesis

Caption: Vandetanib inhibits VEGFR, EGFR, and RET signaling pathways.

Experimental Workflow for Vandetanib Synthesis

The following diagram illustrates the key stages in the proposed synthesis of Vandetanib.

Vandetanib_Synthesis_Workflow Start Tert-butyl 4-cyano-4-(hydroxymethyl) piperidine-1-carboxylate Step1a Step 1a: Nitrile Reduction Start->Step1a Intermediate1 Tert-butyl 4-(aminomethyl)-4-(hydroxymethyl) piperidine-1-carboxylate Step1a->Intermediate1 Step1b Step 1b: Deprotection & Reductive Amination Intermediate1->Step1b Piperidine_Side_Chain (1-methylpiperidin-4-yl)methanol Step1b->Piperidine_Side_Chain Step3 Step 3: Final Coupling Piperidine_Side_Chain->Step3 Quinazoline_Core 4-(4-bromo-2-fluoroanilino)-6-methoxy -7-hydroxyquinazoline Quinazoline_Core->Step3 Vandetanib Vandetanib Step3->Vandetanib Purification Purification & Analysis Vandetanib->Purification

Caption: Proposed workflow for the synthesis of Vandetanib.

Disclaimer

The synthetic protocols described in these application notes are proposed based on established principles of organic chemistry and analogous reactions found in the scientific literature. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols: Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate is a versatile bifunctional building block increasingly utilized in medicinal chemistry and drug discovery. Its unique structure, featuring a protected piperidine ring, a quaternary carbon center with both a cyano and a hydroxymethyl group, provides a valuable scaffold for the synthesis of complex molecules, including kinase inhibitors and spirocyclic compounds. The presence of orthogonal functional groups allows for sequential and site-selective modifications, making it an attractive starting material for the generation of diverse compound libraries for lead discovery and optimization.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key therapeutic scaffolds.

Key Applications

The primary applications of this compound in drug discovery lie in its utility as a precursor for:

  • Kinase Inhibitors: The piperidine moiety is a common feature in many kinase inhibitors. This building block serves as a key intermediate in the synthesis of potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), as well as Bruton's Tyrosine Kinase (BTK).

  • Spirocyclic Compounds: The quaternary carbon atom facilitates the construction of spirocyclic systems, which are of great interest in drug design due to their rigid three-dimensional structures that can lead to improved potency and selectivity. Specifically, it is a valuable precursor for the synthesis of spiro[piperidine-4,3'-oxindole] scaffolds, which are present in numerous biologically active compounds.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized using methodologies involving piperidine scaffolds, highlighting their biological activities.

Table 1: Biological Activity of Kinase Inhibitors

CompoundTarget Kinase(s)IC₅₀ (nM)Cell LineReference
VandetanibVEGFR-2, EGFR40, 500-[1]
BTK Inhibitor 10dBTK0.5-[2]
BTK Inhibitor 10jBTK0.4-[2]
CGI-1746BTK1.9-
Compound 11 BTK0.39-
Compound 12 BTK21Raji & Ramos cells

Table 2: Biological Activity of Spiro-oxindole Derivatives

CompoundTarget/ActivityIC₅₀ (µM)Cell LineReference
Compound 5g EGFR, CDK-20.026, 0.301MCF-7[3]
Compound 5l EGFR, CDK-20.067, 0.345MCF-7[3]
Compound 11b Antitumor3.9MCF-7[4]
Compound 11b Antitumor5.7HEPG2[4]
Compound 78 Antiproliferative0.68, 0.95, 0.74MCF-7, HepG2, HCT116[5]
Compound 81b Antiproliferative1.28, 1.30, 0.76MCF-7, HepG2, HCT116[5]

Experimental Protocols

Protocol 1: Synthesis of a Key Intermediate for Vandetanib

This protocol outlines the synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a crucial intermediate for the synthesis of the multi-kinase inhibitor Vandetanib.

Step 1: Boc Protection of 4-(Hydroxymethyl)piperidine

  • To a solution of 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)₂O (1.0 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent like diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Step 2: Tosylation of the Hydroxymethyl Group

  • Dissolve Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine and cool the solution to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl) (1.0 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0-5°C for 10-12 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with 5% HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.

Protocol 2: General Strategy for the Synthesis of Spiro[piperidine-4,3'-oxindole] Derivatives

This protocol provides a general strategy for the synthesis of spiro-oxindole derivatives, which can be adapted using this compound as the starting material. The key is the intramolecular cyclization of a suitable precursor.

Step 1: Conversion of Hydroxymethyl to a Leaving Group and Cyano Group Hydrolysis

  • Convert the hydroxymethyl group of this compound to a better leaving group, for example, by tosylation as described in Protocol 1, Step 2.

  • Hydrolyze the cyano group to a carboxylic acid or an amide under acidic or basic conditions. This step is crucial for the subsequent cyclization.

Step 2: Intramolecular Cyclization

  • The resulting intermediate, possessing both a nucleophilic group (from the hydrolyzed cyano group) and an electrophilic center (the carbon bearing the leaving group), can undergo intramolecular cyclization.

  • The reaction conditions for this cyclization will depend on the nature of the nucleophile and the leaving group. Basic conditions are typically employed to facilitate the nucleophilic attack.

  • This cyclization will form the spiro[piperidine-4,3'-oxindole] core structure.

Step 3: Deprotection and Further Functionalization

  • The Boc protecting group on the piperidine nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • The resulting secondary amine can be further functionalized to generate a library of diverse spiro-oxindole compounds.

Protocol 3: General Strategy for the Synthesis of BTK Inhibitors

This protocol outlines a general approach for incorporating the piperidine scaffold from this compound into Bruton's Tyrosine Kinase (BTK) inhibitors. Many BTK inhibitors feature a piperidine moiety linked to a heterocyclic core.

Step 1: Modification of the Hydroxymethyl and Cyano Groups

  • The hydroxymethyl and cyano groups of the starting material can be chemically modified to introduce functionalities required for coupling to the core structure of a BTK inhibitor. For instance, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to an amine via a Mitsunobu reaction or a two-step process of tosylation followed by substitution with an azide and subsequent reduction.

  • The cyano group can be reduced to a primary amine.

Step 2: Coupling to the Heterocyclic Core

  • The modified piperidine derivative can then be coupled to a suitable heterocyclic core, which is often a pyrimidine, purine, or a similar nitrogen-containing ring system.[2]

  • The choice of coupling reaction will depend on the functional groups present on both the piperidine fragment and the heterocyclic core. Common coupling reactions include amide bond formation, reductive amination, or nucleophilic aromatic substitution.

Step 3: Deprotection and Final Modification

  • Following the coupling reaction, the Boc protecting group on the piperidine nitrogen can be removed.

  • The final BTK inhibitor can be obtained after any necessary subsequent chemical modifications.

Signaling Pathways and Experimental Workflows

VEGFR and EGFR Signaling Pathway

Vandetanib, synthesized from a derivative of this compound, is an inhibitor of both VEGFR and EGFR signaling pathways. These pathways are critical for tumor growth and angiogenesis.

VEGFR_EGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras EGFR->Ras EGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Proliferation Vandetanib Vandetanib Vandetanib->VEGFR Vandetanib->EGFR

Caption: Simplified VEGFR and EGFR signaling pathways and the inhibitory action of Vandetanib.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival.[6] Inhibitors of BTK are effective in treating B-cell malignancies.

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Calcium Ca²⁺ Mobilization IP3->Calcium PKC_beta PKCβ DAG->PKC_beta NF_kB NF-κB Activation PKC_beta->NF_kB Proliferation Proliferation NF_kB->Proliferation Survival Survival NF_kB->Survival BTKi BTK Inhibitor BTKi->BTK

Caption: The B-cell receptor signaling pathway highlighting the central role of BTK.

Experimental Workflow: Synthesis of a Spiro[piperidine-4,3'-oxindole]

The following diagram illustrates a general workflow for the synthesis of a spiro[piperidine-4,3'-oxindole] derivative from this compound.

Spiro_Workflow cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Final Product Generation start Tert-butyl 4-cyano-4- (hydroxymethyl)piperidine- 1-carboxylate step1 Functional Group Modification (e.g., Tosylation & Hydrolysis) start->step1 step2 Intramolecular Cyclization step1->step2 step3 Boc Deprotection step2->step3 step4 Further Functionalization (e.g., N-Alkylation) step3->step4 end Spiro[piperidine-4,3'-oxindole] Derivative Library step4->end

Caption: General workflow for the synthesis of spiro[piperidine-4,3'-oxindole] derivatives.

References

Application Notes and Protocols: Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate is a key pharmaceutical intermediate, primarily utilized in the synthesis of novel therapeutics targeting the Janus kinase (JAK) family of enzymes. Its unique bifunctional nature at the C4 position of the piperidine ring makes it a valuable building block for creating complex molecular architectures with specific pharmacological profiles. These application notes provide an overview of its utility, a proposed synthetic protocol, and its application in the synthesis of a hypothetical JAK inhibitor, along with a detailed description of the relevant biological pathway.

Pharmaceutical Applications

This compound serves as a crucial precursor in the development of small molecule inhibitors of the Janus kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2). Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. Consequently, inhibitors of this pathway have emerged as a significant class of therapeutics.

The structural motif of this intermediate is particularly relevant for the synthesis of selective JAK inhibitors. The piperidine core provides a common scaffold, while the cyano and hydroxymethyl groups at the 4-position offer versatile handles for further chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API).

Table 1: Potential Therapeutic Targets for APIs Derived from this compound

Therapeutic AreaSpecific Disease StatesTarget Kinase(s)
Autoimmune Diseases Rheumatoid Arthritis, Psoriasis, Inflammatory Bowel DiseaseJAK1, JAK3
Myeloproliferative Neoplasms Polycythemia Vera, MyelofibrosisJAK2
Dermatological Conditions Atopic Dermatitis, Alopecia AreataJAK1, JAK3

Synthetic Protocols

While specific literature detailing the synthesis of this compound is limited, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles and published syntheses of analogous compounds. The following protocol is a hypothetical, yet feasible, multi-step synthesis.

Proposed Synthesis of this compound

The proposed synthesis starts from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate.

Workflow Diagram: Proposed Synthesis

G start Tert-butyl 4-oxopiperidine-1-carboxylate step1 Step 1: Cyanohydrin Formation start->step1 intermediate1 Tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate step1->intermediate1 step2 Step 2: Protection of Hydroxyl Group intermediate1->step2 intermediate2 Protected Intermediate step2->intermediate2 step3 Step 3: Reduction of Cyano Group to Amine intermediate2->step3 intermediate3 Aminomethyl Intermediate step3->intermediate3 step4 Step 4: Diazotization and Hydroxylation intermediate3->step4 product This compound step4->product G start Tert-butyl 4-cyano-4-(hydroxymethyl) piperidine-1-carboxylate step1 Step 1: Tosylation of Hydroxymethyl Group start->step1 intermediate1 Tosylated Intermediate step1->intermediate1 step2 Step 2: Nucleophilic Substitution with Pyrrolo[2,3-d]pyrimidine intermediate1->step2 intermediate3 intermediate3 step2->intermediate3 intermediate2 Boc-Protected Jakitinib step3 Step 3: Deprotection of Boc Group product Jakitinib (Final API) intermediate3->product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_monomer STAT (inactive) JAK->STAT_monomer 3. STAT Phosphorylation STAT_dimer STAT Dimer (active) STAT_monomer->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Jakitinib Jakitinib (JAK Inhibitor) Jakitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Expression Modulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Application Note: Synthesis of Novel Spiro-oxindole Piperidine Derivatives Using 4-Cyano-4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a proposed multi-component synthesis of novel spiro-oxindole piperidine derivatives, utilizing 4-cyano-4-hydroxymethylpiperidine as a key building block. It also includes information on the potential biological applications of this class of compounds, particularly as inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.

Introduction

Spiro-oxindoles are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules with significant biological activities.[1] Their unique three-dimensional structure makes them a privileged scaffold in medicinal chemistry. The incorporation of a piperidine moiety into the spiro-oxindole framework has been shown to yield compounds with potent anticancer properties.[2] Many of these spiro-oxindole derivatives function by inhibiting the interaction between the MDM2 oncoprotein and the p53 tumor suppressor, thereby reactivating p53's function in cancer cells.[3][4][5][6]

This application note details a proposed one-pot, three-component reaction for the synthesis of novel spiro[indoline-3,4'-piperidine]-2-one derivatives. This approach utilizes isatin, an active methylene compound, and 4-cyano-4-hydroxymethylpiperidine. The resulting molecules, bearing cyano and hydroxymethyl functional groups, offer opportunities for further chemical modification and exploration of their therapeutic potential.

Proposed Synthetic Pathway

The proposed synthesis is a tandem Knoevenagel condensation and Michael addition reaction. Initially, isatin reacts with an active methylene compound (e.g., malononitrile) in the presence of a basic catalyst to form an intermediate. The secondary amine of 4-cyano-4-hydroxymethylpiperidine then acts as a nucleophile, attacking the intermediate in a Michael addition, followed by cyclization to yield the final spiro-oxindole piperidine product.

Experimental Protocols

General Procedure for the Synthesis of Spiro[indoline-3,4'-piperidine]-2-one Derivatives

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 mmol), an active methylene compound (e.g., malononitrile, 1.2 mmol), and 4-cyano-4-hydroxymethylpiperidine (1.0 mmol).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or methanol (20 mL). A catalytic amount of a base like piperidine or triethylamine (0.1 mmol) can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80°C) for a period of 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes representative quantitative data from analogous multi-component syntheses of spiro-oxindole piperidine derivatives, as specific data for the proposed reaction is not available. This data provides an expected range for reaction yields and conditions.

EntryIsatin DerivativeActive Methylene CompoundCatalystSolventTime (h)Yield (%)
1IsatinMalononitrilePiperidineEthanol290
2N-methylisatinEthyl CyanoacetateTriethylamineMethanol485
35-ChloroisatinMalononitrileNoneEthanol1278
4N-benzylisatin1,3-IndandioneL-prolineAcetonitrile692
55-BromoisatinBarbituric AcidNoneWater888

Visualizations

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Characterization A Isatin E Stir/Reflux (2-12h) A->E Combine in Flask B Active Methylene Compound B->E Combine in Flask C 4-Cyano-4-hydroxymethylpiperidine C->E Combine in Flask D Solvent & Catalyst D->E Combine in Flask F Monitor by TLC E->F G Cool to RT F->G H Filter Precipitate G->H If precipitate forms I Concentrate & Column Chromatography G->I If no precipitate J Purified Product H->J I->J K NMR, Mass Spec J->K

Caption: Proposed experimental workflow for the synthesis of spiro-oxindole piperidine derivatives.

MDM2-p53 Signaling Pathway

Spiro-oxindoles have been identified as potent inhibitors of the MDM2-p53 interaction.[3][4][5][6] In healthy cells, the tumor suppressor protein p53 is maintained at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[7][8][9] In many cancers where p53 is not mutated, MDM2 is overexpressed, leading to the inactivation of p53 and allowing cancer cells to proliferate unchecked.[2][7] Spiro-oxindole inhibitors bind to a hydrophobic pocket on MDM2, the same pocket that p53 binds to.[3][6] This competitive binding prevents MDM2 from interacting with and degrading p53. The resulting stabilization and accumulation of p53 allows it to transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and senescence in cancer cells.

MDM2_p53_Pathway cluster_0 Normal Cellular State cluster_1 Cancer Cell with MDM2 Overexpression cluster_2 Therapeutic Intervention p53_norm p53 MDM2_norm MDM2 p53_norm->MDM2_norm binds Proteasome Proteasome p53_norm->Proteasome MDM2_norm->p53_norm inhibits MDM2_norm->Proteasome targets for degradation p53_cancer p53 (inactive) Proliferation Uncontrolled Cell Proliferation p53_cancer->Proliferation fails to arrest MDM2_cancer MDM2 (overexpressed) MDM2_cancer->p53_cancer strongly inhibits Spiro Spiro-oxindole Inhibitor MDM2_treated MDM2 Spiro->MDM2_treated binds & inhibits p53_active p53 (active) MDM2_treated->p53_active interaction blocked Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis activates

References

Role of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: While a direct and widespread application of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate in the synthesis of kinase inhibitors is not prominently documented in publicly available research, the closely related and structurally similar compound, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (also known as N-Boc-4-piperidinemethanol), serves as a crucial building block. This key intermediate is instrumental in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET-tyrosine kinases.

This document provides detailed protocols and data related to the synthesis of a key intermediate of Vandetanib utilizing Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. It also briefly explores the broader significance of the piperidine motif in the development of other notable kinase inhibitors, providing valuable context for researchers, scientists, and drug development professionals.

Synthesis of a Key Vandetanib Intermediate

The synthesis of Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib, is a multi-step process starting from piperidin-4-ylmethanol. The initial step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to yield Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps involved in the preparation of the Vandetanib intermediate.

StepProductYield (%)Reference
1. Boc Protection of Piperidin-4-ylmethanolTert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate85.0[1]
2. Tosylation of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateTert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate45.1[1]
3. Substitution with Methyl 3-hydroxy-4-methoxybenzoateTert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate51.2[1]
Overall Yield 20.2 [2]
Experimental Protocols

1. Synthesis of Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate [1]

  • Materials: Piperidin-4-ylmethanol, Di-tert-butyl dicarbonate ((Boc)₂O), Tetrahydrofuran (THF), Diethyl ether, Water, Brine, Sodium sulfate.

  • Procedure:

    • A mixture of piperidin-4-ylmethanol and (Boc)₂O in THF is stirred at room temperature.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under vacuum.

    • The residue is dissolved in diethyl ether.

    • The ether solution is washed sequentially with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate.

    • The solvent is evaporated to yield Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

2. Synthesis of Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate [1]

  • Materials: Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, Pyridine, p-Toluenesulfonyl chloride (TsCl), Ethyl acetate, 5% Hydrochloric acid (HCl), Water, Brine, Sodium sulfate, Hexane.

  • Procedure:

    • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is dissolved in pyridine and the solution is cooled to 0°C.

    • p-Toluenesulfonyl chloride is added to the solution, and the mixture is stirred at 5°C for 10 hours.

    • The reaction mixture is poured into water and extracted with ethyl acetate.

    • The ethyl acetate extract is washed sequentially with 5% HCl, water, and brine.

    • The organic layer is dried over sodium sulfate and then evaporated.

    • The crude product is crystallized from a mixture of ethyl acetate and hexane to give Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.

3. Synthesis of Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate [1]

  • Materials: Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, Methyl 3-hydroxy-4-methoxybenzoate, N,N-Dimethylformamide (DMF), Potassium carbonate.

  • Procedure:

    • A mixture of Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, methyl 3-hydroxy-4-methoxybenzoate, and potassium carbonate in DMF is heated and stirred.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and processed to isolate the final product, Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Visualizations

G cluster_0 Synthesis of Vandetanib Intermediate Piperidin-4-ylmethanol Piperidin-4-ylmethanol Boc_Protection Boc Protection ((Boc)₂O, THF) Piperidin-4-ylmethanol->Boc_Protection Intermediate_1 Tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate Boc_Protection->Intermediate_1 Tosylation Tosylation (TsCl, Pyridine) Intermediate_1->Tosylation Intermediate_2 Tert-butyl 4-((tosyloxy)methyl) piperidine-1-carboxylate Tosylation->Intermediate_2 Substitution Substitution (Methyl 3-hydroxy-4-methoxybenzoate, K₂CO₃, DMF) Intermediate_2->Substitution Final_Intermediate Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate Substitution->Final_Intermediate

Caption: Synthetic workflow for a key Vandetanib intermediate.

G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Vandetanib Vandetanib Vandetanib->VEGFR PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Cell_Responses Cellular Responses (Proliferation, Migration, Angiogenesis) PLCg->Cell_Responses Akt Akt PI3K->Akt Akt->Cell_Responses

Caption: Simplified VEGFR signaling pathway inhibited by Vandetanib.

Broader Role of the Piperidine Scaffold in Kinase Inhibitors

The piperidine ring is a prevalent scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily functionalized to orient substituents in defined three-dimensional space. This allows for precise interactions with the active sites of target proteins, including kinases.

  • Ibrutinib (BTK Inhibitor): This covalent inhibitor of Bruton's tyrosine kinase (BTK) features a piperidine ring that plays a crucial role in its binding and activity. The synthesis of Ibrutinib involves the coupling of a pyrazolopyrimidine core with a protected piperidine derivative.[3]

  • Tofacitinib (JAK Inhibitor): Tofacitinib, an inhibitor of Janus kinases (JAKs), incorporates a piperidine moiety. Its synthesis often involves a key synthon, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, highlighting the importance of stereochemistry in the piperidine ring for potent and selective inhibition.[4]

References

Application Notes and Protocols: Boc-Protection of 4-Hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of amine functionalities is a critical step in the multi-step synthesis of complex molecules, particularly in the field of drug development and medicinal chemistry. The tert-butoxycarbonyl (Boc) group is one of the most commonly used protecting groups for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This document provides a detailed experimental procedure for the N-Boc protection of 4-hydroxymethylpiperidine, a valuable building block in the synthesis of various pharmaceutical compounds.

Reaction Scheme

The reaction involves the treatment of 4-hydroxymethylpiperidine with di-tert-butyl dicarbonate (Boc)₂O to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Reaction scheme for the Boc-protection of 4-hydroxymethylpiperidine

Caption: General reaction scheme for the Boc-protection of 4-hydroxymethylpiperidine.

Experimental Data Summary

The following table summarizes the quantitative data from various reported procedures for the Boc-protection of 4-hydroxymethylpiperidine.

ParameterProcedure 1[1][2]Procedure 2[3]Procedure 3[4]
Starting Material 4-HydroxymethylpiperidinePiperidin-4-ylmethanol4-Hydroxypiperidine
Reagent Di-tert-butyl dicarbonateDi-tert-butyl dicarbonateDi-tert-butyl dicarbonate
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)Methanol
Base Not specifiedNot specifiedPotassium carbonate
Stoichiometry (Amine:(Boc)₂O) 1:11:11:1.2 (approx.)
Reaction Temperature Room TemperatureRoom TemperatureReflux
Reaction Time 8 hoursNot specified (until completion)8 hours
Yield 85.0%91%Near-quantitative
Product tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylatetert-butyl 4-(hydroxymethyl)piperidine-1-carboxylateN-Boc-4-hydroxypiperidine

Detailed Experimental Protocols

Below are detailed methodologies for the Boc-protection of 4-hydroxymethylpiperidine based on established literature procedures.

Protocol 1: Boc-Protection in Tetrahydrofuran (THF) at Room Temperature[1][2]

This protocol describes the reaction of 4-hydroxymethylpiperidine with di-tert-butyl dicarbonate in THF at ambient temperature.

Materials:

  • 4-Hydroxymethylpiperidine (2.7 g, 23.5 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (5.12 g, 23.5 mmol)

  • Tetrahydrofuran (THF) (30 mL)

  • Ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 4-hydroxymethylpiperidine (2.7 g, 23.5 mmol) and di-tert-butyl dicarbonate (5.12 g, 23.5 mmol) in THF (30 mL) in a round-bottom flask.

  • Stir the solution at room temperature for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the THF.

  • Dissolve the residue in ether.

  • Wash the ether solution sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent to yield the product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (4.0 g, 85.0% yield).[1]

Protocol 2: Boc-Protection in Methanol with Potassium Carbonate[4]

This protocol utilizes potassium carbonate as a base and methanol as the solvent, with the reaction carried out under reflux conditions.

Materials:

  • 4-Hydroxypiperidine (starting material for synthesis of 4-hydroxymethylpiperidine)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (15 g)

  • Methanol (50 mL)

  • Potassium carbonate (10 g)

  • Petroleum ether (20-25 mL)

  • Three-necked flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of 4-hydroxypiperidine in methanol (50 mL) in a three-necked flask, add potassium carbonate (10 g).

  • At 30°C, add di-tert-butyl dicarbonate (15 g).

  • Heat the mixture to reflux and maintain for 8 hours.

  • After the reaction is complete, filter off the insoluble materials.

  • Concentrate the methanolic phase until it becomes thick.

  • Add petroleum ether (20-25 mL) to the concentrate and cool to induce crystallization.

  • Collect the white crystalline product by filtration.

Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in the Boc-protection of 4-hydroxymethylpiperidine.

experimental_workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Step cluster_workup Work-up cluster_product Final Product Amine 4-Hydroxymethylpiperidine Mixing Mixing & Stirring Amine->Mixing Boc2O Di-tert-butyl dicarbonate Boc2O->Mixing Solvent Solvent (e.g., THF) Solvent->Mixing Concentration Concentration Mixing->Concentration Reaction Time Extraction Extraction Concentration->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Product tert-butyl 4-(hydroxymethyl) piperidine-1-carboxylate Drying->Product Isolation

Caption: Experimental workflow for the Boc-protection of 4-hydroxymethylpiperidine.

logical_relationship start Start: 4-Hydroxymethylpiperidine reagent Reagent: (Boc)₂O start->reagent conditions Reaction Conditions (Solvent, Temperature, Time) reagent->conditions workup Aqueous Work-up & Purification conditions->workup product Product: N-Boc-4-hydroxymethylpiperidine workup->product

References

Application Notes and Protocols: Cyanohydrin Reaction on N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-piperidone is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. The introduction of a cyano group at the C4 position via the cyanohydrin reaction opens up a plethora of synthetic possibilities, leading to the formation of α-hydroxy acids, α-amino acids, and other valuable intermediates. This document provides detailed protocols for the cyanohydrin and Strecker reactions involving N-Boc-4-piperidone, crucial transformations for the elaboration of this scaffold in drug discovery programs.

Chemical Reaction Pathway

The cyanohydrin reaction involves the nucleophilic addition of a cyanide ion to the carbonyl group of N-Boc-4-piperidone, forming a cyanohydrin. This reaction is typically reversible and can be catalyzed by base. A related and highly useful transformation is the Strecker reaction, which involves the one-pot reaction of the ketone with an amine and a cyanide source to produce an α-aminonitrile.

Reaction_Pathway cluster_cyanohydrin Cyanohydrin Reaction cluster_strecker Strecker Reaction N-Boc-4-piperidone Cyanohydrin N-Boc-4-piperidone->Cyanohydrin + HCN or TMSCN N-Boc-4-piperidone_strecker alpha-Aminonitrile N-Boc-4-piperidone_strecker->alpha-Aminonitrile + R-NH2 + HCN or TMSCN

Caption: General reaction pathways for the cyanohydrin and Strecker reactions on N-Boc-4-piperidone.

Data Presentation

Starting MaterialReagentsSolventTime (h)ProductYield (%)Reference
N-Methyl-4-piperidoneAniline, Trimethylsilyl cyanide (TMSCN)Glacial Acetic AcidNot specifiedN-Methyl-4-anilino-4-cyanopiperidine96.4[1]
N-Benzyl-4-piperidoneAniline, Trimethylsilyl cyanide (TMSCN)Glacial Acetic AcidNot specifiedN-Benzyl-4-anilino-4-cyanopiperidine76.2[1]
N-Phenethyl-4-piperidoneAniline, KCNAqueous Acetic Acid45N-Phenethyl-4-anilino-4-cyanopiperidine21[1]

Experimental Protocols

Safety Precaution: Cyanide salts and hydrogen cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.

Protocol 1: Cyanohydrin Formation using Trimethylsilyl Cyanide (TMSCN)

This protocol is adapted from a modified Strecker reaction and is expected to provide the desired cyanohydrin in good yield.

Materials:

  • N-Boc-4-piperidone

  • Trimethylsilyl cyanide (TMSCN)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in glacial acetic acid, add trimethylsilyl cyanide (1.0 eq) dropwise over a 10-minute period.

  • Maintain the temperature below 40 °C using a cold-water bath during the addition.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to neutralize the acetic acid.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude N-Boc-4-hydroxy-4-cyanopiperidine.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Cyanohydrin Formation using Potassium Cyanide (KCN)

This protocol provides a general method for cyanohydrin formation using a cyanide salt.

Materials:

  • N-Boc-4-piperidone

  • Potassium cyanide (KCN)

  • Acetic acid

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) in a mixture of acetic acid and water.

  • Add potassium cyanide (2.5 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude cyanohydrin.

  • Purify by flash chromatography or recrystallization as needed.

Protocol 3: Strecker Reaction for α-Aminonitrile Synthesis

This protocol is for the one-pot synthesis of an α-aminonitrile from N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone

  • Aniline (or other primary amine)

  • Trimethylsilyl cyanide (TMSCN)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid, add trimethylsilyl cyanide (1.0 eq) dropwise over a 10-minute period.[1]

  • Maintain the temperature below 40 °C using a cold-water bath.[1]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture by carefully adding it to a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude α-aminonitrile.

  • The product can be further purified by flash column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for the cyanohydrin reaction and subsequent work-up.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve N-Boc-4-piperidone in solvent B Add Cyanide Source (TMSCN or KCN/Acid) A->B 1. C Quench/Neutralize Reaction B->C 2. Reaction Monitoring (TLC) D Liquid-Liquid Extraction C->D 3. E Drying and Concentration D->E 4. F Column Chromatography or Recrystallization E->F 5. Final Product Final Product F->Final Product 6.

Caption: A generalized workflow for the synthesis and purification of N-Boc-4-hydroxy-4-cyanopiperidine.

References

Application Notes and Protocols for the Tosylation of Hydroxymethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the tosylation of hydroxymethylpiperidine derivatives, key intermediates in the synthesis of a wide range of pharmaceuticals. The procedures outlined below are designed to be reproducible and scalable, with a focus on N-Boc and N-Benzyl protected derivatives.

Introduction

The tosylation of hydroxymethylpiperidine derivatives is a crucial transformation in medicinal chemistry. The resulting tosylates are excellent leaving groups, facilitating nucleophilic substitution reactions for the introduction of various functional groups. This process is fundamental in the synthesis of complex molecules, including those with therapeutic potential. The choice of the nitrogen-protecting group (e.g., Boc or Benzyl) is critical and can influence the reaction conditions and overall synthetic strategy.

General Reaction Scheme

The tosylation of a hydroxyl group involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to neutralize the HCl byproduct and, in some cases, to deprotonate the alcohol, increasing its nucleophilicity.

Reaction_Scheme reactant R-CH2OH (Hydroxymethylpiperidine derivative) plus1 + reagent TsCl (p-Toluenesulfonyl chloride) arrow Base Solvent product R-CH2OTs (Tosylated derivative) plus2 + byproduct Base-HCl

Caption: General reaction scheme for the tosylation of a hydroxymethylpiperidine derivative.

Protocol 1: Tosylation of N-Boc-4-hydroxymethylpiperidine

This protocol details the tosylation of (1-(tert-butoxycarbonyl)piperidin-4-yl)methanol, a common building block in drug discovery.

Experimental Workflow

Workflow_Boc arrow arrow start Start: N-Boc-4-hydroxymethylpiperidine dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Triethylamine and TsCl cool->add_reagents react Stir at 0 °C to room temperature add_reagents->react workup Aqueous workup (Water, NaHCO3, Brine) react->workup dry Dry organic layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End: (1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl 4-methylbenzenesulfonate purify->end

Caption: Experimental workflow for the tosylation of N-Boc-4-hydroxymethylpiperidine.

Quantitative Data
Reagent/ParameterMolar Ratio (to starting material)Amount (for 10 mmol scale)Notes
N-Boc-4-hydroxymethylpiperidine1.02.15 gStarting material
p-Toluenesulfonyl chloride (TsCl)1.2 - 1.52.29 g - 2.86 gAdded portion-wise or as a solution
Triethylamine (TEA)1.52.1 mLBase
4-Dimethylaminopyridine (DMAP)0.05 - 0.261 mg - 244 mgOptional catalyst
Dichloromethane (DCM)-50 - 100 mLAnhydrous solvent
Reaction Conditions
Temperature0 °C to Room Temperature-Initial cooling is crucial
Reaction Time4 - 16 hours-Monitor by TLC
Purification
Column Chromatography-Silica gelEluent: Hexanes/Ethyl Acetate gradient
Expected Outcome
Yield>90%>3.3 gTypically high
Purity>95%-White solid after purification
Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxymethylpiperidine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add triethylamine (1.5 eq) to the stirred solution. If using, add 4-dimethylaminopyridine (DMAP) at this stage. Subsequently, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tosylated product.

Protocol 2: Tosylation of (1-benzylpiperidin-4-yl)methanol

This protocol outlines the tosylation of (1-benzylpiperidin-4-yl)methanol, another important intermediate where the benzyl group serves as the nitrogen protectant.

Quantitative Data
Reagent/ParameterMolar Ratio (to starting material)Amount (for 10 mmol scale)Notes
(1-benzylpiperidin-4-yl)methanol1.02.05 gStarting material
p-Toluenesulfonyl chloride (TsCl)1.22.29 g-
Pyridine-20 mLServes as both base and solvent
Reaction Conditions
Temperature0 °C to 5 °C-Maintain cold temperature
Reaction Time2 - 4 hours-Monitor by TLC
Purification
Workup--Precipitation in ice-water
Recrystallization-EthanolTo obtain pure product
Expected Outcome
Yield80-90%2.87 g - 3.23 gGood to excellent yields
Purity>97%-Crystalline solid
Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve (1-benzylpiperidin-4-yl)methanol (1.0 eq) in pyridine (10 volumes).

  • Cooling: Cool the solution to 0 °C in an ice-salt bath.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.2 eq) to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into a beaker containing ice-water. A precipitate will form.

  • Isolation: Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure (1-benzylpiperidin-4-yl)methyl 4-methylbenzenesulfonate as a crystalline solid.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • p-Toluenesulfonyl chloride is a lachrymator and is corrosive. Handle with care.

  • Pyridine is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Characterization

The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their identity and purity.

Troubleshooting

  • Incomplete reaction: If TLC indicates the presence of starting material after the specified reaction time, consider adding an additional portion of p-toluenesulfonyl chloride or extending the reaction time. The presence of moisture can also hinder the reaction; ensure all glassware is flame-dried and solvents are anhydrous.

  • Formation of byproducts: The formation of chlorinated byproducts can sometimes be observed, especially at higher temperatures.[1] Maintaining a low reaction temperature is crucial to minimize this side reaction.

  • Purification difficulties: If the product is difficult to purify by crystallization, column chromatography is a reliable alternative. For basic piperidine derivatives, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent streaking on the silica gel column.[2]

References

Application Notes & Protocols for the Purity Assessment of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a ubiquitous saturated heterocycle found in a wide range of natural products and synthetic pharmaceuticals.[1] Its presence as a key pharmacophore in various drugs necessitates robust and reliable analytical methods for purity assessment, which is critical during drug discovery, development, and quality control.[1] Impurities can significantly affect a drug's efficacy, safety, and stability.[2]

These application notes provide a comprehensive overview of prevalent analytical techniques for determining the purity of piperidine derivatives, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols and comparative data are presented to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable methods for their specific needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile and widely adopted technique for the separation and quantification of components in a mixture.[3] For piperidine derivatives, the approach often depends on the presence of a UV-active chromophore within the molecule.

Application Note: Analysis of Piperidine Derivatives with a Native Chromophore

Many piperidine-containing compounds, such as piperine, possess a natural chromophore that allows for direct detection using a UV-Vis detector.[1] Reversed-phase HPLC (RP-HPLC) is the most common separation mode, where analytes are separated based on their hydrophobic interactions with a non-polar stationary phase (typically C18).[1]

Quantitative Data Summary

The following table summarizes the chromatographic conditions and validation parameters for the analysis of piperine, a piperidine alkaloid.

Table 1: HPLC-UV Method and Validation Parameters for Piperine

Parameter Value Reference
Chromatographic Conditions
Column C18 [1]
Mobile Phase Methanol:Water (70:30, v/v) [1]
Flow Rate 1.0 mL/min [4]
Detection Wavelength 343 nm [5]
Column Temperature 30°C [6]
Validation Parameters
Linearity Range 5 - 50 µg/mL [1]
Correlation Coefficient (r²) >0.999 [1][4]
Accuracy (% Recovery) 101.3% [1]
Precision (Repeatability, %RSD) 0.38% [1]
Limit of Detection (LOD) 0.015 µg/mL [1]

| Limit of Quantification (LOQ) | 0.044 µg/mL |[1] |

Application Note: Analysis via Pre-Column Derivatization

Simple piperidine and many of its derivatives lack a suitable chromophore, making sensitive UV detection challenging.[1][3] A common solution is pre-column derivatization, where the analyte is reacted with a UV-active agent to form a derivative that can be easily detected.[1][4] A widely used derivatizing agent is 4-toluenesulfonyl chloride (tosyl chloride).[1][6]

Quantitative Data Summary

The table below outlines the conditions and validation data for the analysis of piperidine after derivatization with tosyl chloride.

Table 2: HPLC-UV Method and Validation for Derivatized Piperidine

Parameter Value Reference
Chromatographic Conditions
Column Inertsil C18 (250 x 4.6 mm, 5 µm) [6][7]
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (68:32, v/v) [6][7]
Flow Rate 1.0 mL/min [6][7]
Detection UV (Wavelength specified by method) [7]
Column Temperature 30°C [6][7]
Validation Parameters
Linearity Range 0.44 - 53.33 µg/mL [6]
Correlation Coefficient (r²) 0.9996 [6]
Accuracy (% Recovery) 101.82% [6]
Precision (%RSD) 0.6% [6]
Limit of Detection (LOD) 0.15 µg/mL [6]

| Limit of Quantification (LOQ) | 0.44 µg/mL |[6] |

Experimental Protocol: HPLC Purity Assessment

Protocol 1: Direct Analysis of Piperine[1]
  • Reagents and Materials: Methanol (HPLC Grade), Ultrapure Water, Piperine Reference Standard, Sample containing piperine.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of piperine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Protect this solution from light.

  • Calibration Standards (5 - 50 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase (Methanol:Water, 70:30, v/v).

  • Sample Preparation: Accurately weigh a sample containing piperine and dissolve it in methanol to achieve an expected final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system according to the conditions in Table 1 .

    • Inject the calibration standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample preparations.

    • Determine the concentration and purity of piperine in the sample from the calibration curve.

Protocol 2: Analysis of Piperidine with Derivatization[1][3][6]
  • Reagents and Materials: Acetonitrile (HPLC Grade), Ultrapure Water, Phosphoric Acid, 4-Toluene Sulfonyl Chloride, Piperidine Reference Standard, Sodium Bicarbonate, Bulk Drug Sample.

  • Standard & Sample Preparation: Prepare stock solutions of the piperidine reference standard and the sample at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Derivatization Procedure:

    • To 1 mL of the standard or sample solution in a vial, add an excess of 4-toluenesulfonyl chloride solution (e.g., 1 mL of a 10 mg/mL solution in acetonitrile).[3]

    • Add a basic buffer (e.g., 0.5 mL of 1 M sodium bicarbonate) to facilitate the reaction.[1][3]

    • Vortex the mixture and heat at 60°C for 30-60 minutes to ensure the reaction is complete.[1][3]

    • Cool the mixture to room temperature.

    • Dilute the final solution with the mobile phase to the desired concentration and transfer it to an HPLC vial.

  • HPLC Analysis:

    • Set up the HPLC system according to the conditions in Table 2 .

    • Inject the derivatized standards and samples.

    • Quantify the piperidine derivative using a calibration curve constructed from the derivatized standards.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Suitable Solvent A->B C Analyte has Chromophore? B->C D Add Derivatizing Agent & Buffer C->D No G Filter Sample (0.45 µm) C->G Yes E Heat Reaction Mixture D->E F Dilute to Final Concentration E->F F->G H Inject into HPLC System G->H I Chromatographic Separation H->I J UV-Vis Detection I->J K Integrate Peak Areas J->K L Calculate Purity via Calibration Curve K->L M Final Report L->M

Caption: General workflow for HPLC-UV analysis of piperidine derivatives.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography, particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the purity assessment of volatile and thermally stable piperidine derivatives.[8][9] The high specificity of mass spectral data provides excellent impurity identification capabilities.[8] For piperidines with low volatility or polar functional groups, derivatization is often necessary to improve volatility and chromatographic peak shape.[10]

Quantitative Data Summary

The following table provides a generalized set of conditions for GC-based purity analysis. Specific parameters must be optimized for the analyte of interest.

Table 3: Generalized GC-MS Method Parameters

Parameter Typical Value / Type Reference
Chromatographic Conditions
Column DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm) [9]
Carrier Gas Helium or High Purity Nitrogen [4][11]
Flow Rate 1.0 - 2.0 mL/min [4][9]
Injector Temperature 250°C [4][9]
Oven Program Initial: 60-100°C, hold 2-5 minRamp: 15-20°C/min to 280°CFinal Hold: 5-10 min [4][9]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) [4][9]
Detector Temperature 300°C (FID) [9]

| Ionization (MS) | Electron Ionization (EI) | |

Experimental Protocol: GC-MS Purity Assessment

Protocol 3: Analysis of Volatile Piperidine Derivatives[4][9]
  • Reagents and Materials: Suitable solvent (e.g., Dichloromethane, Methanol), Reference Standard, Sample for analysis.

  • Standard & Sample Preparation:

    • Accurately weigh and dissolve the reference standard and sample in a suitable solvent to a concentration of approximately 1-10 mg/mL.[9]

    • If derivatization is required to increase volatility, react the sample with an appropriate agent following an established protocol.

  • GC-MS Analysis:

    • Set up the GC-MS system according to the parameters outlined in Table 3 . Optimize the temperature program for the specific analyte.

    • Inject 1 µL of the sample solution into the GC.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

    • Identify impurities by comparing their mass spectra with library databases or known standards.

Workflow for GC-MS Analysis

GCMS_Workflow A Sample Preparation (Dissolve in Volatile Solvent) B Derivatization (Optional) (To increase volatility) A->B C Inject Sample (1µL) into GC Inlet B->C D Vaporization and Separation in GC Column C->D E Elution into Mass Spectrometer D->E F Ionization (EI) and Fragmentation E->F G Mass Analysis (Quadrupole) F->G H Detection G->H I Data Acquisition (Chromatogram & Spectra) H->I J Peak Integration & Impurity Identification I->J K Purity Calculation (Area % Report) J->K

Caption: Workflow for GC-MS analysis of volatile impurities.[3]

Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without requiring a specific reference standard of the analyte itself.[3][12] The method relies on comparing the integral of a specific analyte signal to the integral of a signal from a certified internal standard of known purity and weight.[3][13]

Application Note: Absolute Purity by qNMR

qNMR offers several advantages: it is non-destructive, requires small sample amounts, is fast, and provides high accuracy and precision.[12] It is orthogonal to chromatographic methods, making it an excellent confirmatory technique.[12] The key is to select an internal standard with signals that do not overlap with the analyte signals.[3]

Experimental Protocol: qNMR Purity Assessment

Protocol 4: Absolute Purity Determination by qNMR[3]
  • Reagents and Materials: Deuterated solvent (e.g., DMSO-d₆, CDCl₃), Certified Internal Standard (e.g., maleic acid, 1,4-dinitrobenzene), Sample for analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the piperidine derivative sample directly into an NMR tube. Record the exact weight.

    • Accurately weigh approximately 5 mg of a certified internal standard and add it to the same NMR tube. Record the exact weight.

    • Add approximately 0.75 mL of a suitable deuterated solvent to the NMR tube and gently mix to dissolve both components completely.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

    • Ensure the spectrum has a good signal-to-noise ratio and flat baseline.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the piperidine derivative and a non-overlapping signal from the internal standard.

    • Calculate the purity (P) of the analyte using the following formula:

    P (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Pstd = Purity of the internal standard

Method Selection and Comparison

The choice of analytical method depends on the physicochemical properties of the piperidine derivative, the nature of potential impurities, required sensitivity, and available instrumentation.[7][8]

Table 4: Comparison of Key Analytical Methods for Purity Assessment

Feature RP-HPLC (with Derivatization) GC-MS Quantitative NMR (qNMR)
Principle Chromatographic separation of a derivatized analyte.[7] Separation of volatile compounds based on boiling point and polarity.[7] Signal intensity is directly proportional to the number of nuclei.
Analyte Properties Non-volatile compounds, especially those lacking a chromophore.[8] Volatile and thermally stable compounds.[8] Soluble compounds with non-overlapping proton signals.
Detection UV-Visible or Fluorescence.[7] Mass Spectrometry (MS) or Flame Ionization (FID). NMR detector.
Key Advantages High sensitivity, widely available, robust.[8] Very high sensitivity and specificity, excellent for impurity identification.[8] Absolute quantification without analyte-specific standard, non-destructive, structurally informative.[3][12]

| Key Limitations | Derivatization step adds time and potential for error.[8] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[10] | Lower sensitivity than MS; requires expensive instrumentation; potential for peak overlap.[9] |

Decision Tree for Method Selection

Method_Selection start Start: Purity Assessment of Piperidine Derivative q1 Is the analyte volatile & thermally stable? start->q1 q2 Is absolute purity required without a specific standard? q1->q2 No gcms Use GC or GC-MS q1->gcms Yes q3 Does the analyte have a UV chromophore? q2->q3 No qnmr Use Quantitative NMR (qNMR) q2->qnmr Yes hplc_direct Use Direct RP-HPLC-UV q3->hplc_direct Yes hplc_deriv Use RP-HPLC-UV with Pre-Column Derivatization q3->hplc_deriv No

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-4-hydroxymethylpiperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-cyano-4-hydroxymethylpiperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides practical solutions to common problems encountered during the synthesis of 4-cyano-4-hydroxymethylpiperidines, presented in a question-and-answer format.

1. Protecting the Piperidine Nitrogen: The Importance of N-Boc Protection

Question: Why is it necessary to protect the piperidine nitrogen before introducing the hydroxymethyl group?

Answer: The secondary amine of the piperidine ring is nucleophilic and can react with formaldehyde and other electrophiles. This can lead to a mixture of undesired side products, complicating the purification process and reducing the overall yield of the target molecule. Protecting the nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, prevents these side reactions and directs the synthesis towards the desired product.

Troubleshooting N-Boc Protection:

Problem Possible Cause Recommended Solution
Incomplete reaction (starting material remains) Insufficient di-tert-butyl dicarbonate (Boc₂O) or base.Increase the equivalents of Boc₂O and base (e.g., triethylamine or sodium bicarbonate). Monitor the reaction progress using Thin Layer Chromatography (TLC).
Low yield of N-Boc-4-cyanopiperidine Inefficient extraction or purification.Ensure complete extraction from the aqueous phase using a suitable organic solvent like dichloromethane (DCM). Optimize column chromatography conditions for purification.
Difficulty in handling the starting material (4-cyanopiperidine) 4-Cyanopiperidine is often supplied as a hydrochloride salt.Neutralize the hydrochloride salt with a suitable base (e.g., triethylamine, sodium bicarbonate) to liberate the free amine before reacting with Boc₂O.

2. The Critical Hydroxymethylation Step: Reaction with Formaldehyde

Question: I am struggling with the hydroxymethylation of N-Boc-4-cyanopiperidine. What are the common challenges and how can I overcome them?

Answer: The hydroxymethylation of the carbon alpha to the nitrile group is a base-catalyzed aldol-type reaction. Key challenges include low conversion, formation of byproducts, and difficulties in product isolation.

Troubleshooting the Hydroxymethylation Reaction:

Problem Possible Cause Recommended Solution
Low or no conversion to the desired product The base is not strong enough to deprotonate the α-carbon.Use a strong, non-nucleophilic base such as potassium tert-butoxide or sodium hydride. Ensure anhydrous reaction conditions as these bases are sensitive to moisture.
The reaction temperature is too low.While initial deprotonation might be performed at a low temperature, the reaction with formaldehyde may require gentle warming. Monitor the reaction progress by TLC to optimize the temperature.
Formation of multiple products Reaction of the product with another molecule of formaldehyde (dihydroxymethylation).Use a controlled amount of formaldehyde (or paraformaldehyde) and add it slowly to the reaction mixture.
Cannizzaro reaction of formaldehyde.This is more likely with stronger bases and higher temperatures. Maintain a controlled temperature and consider using a milder base if possible.
Reaction of the piperidine nitrogen (if deprotected).Ensure the Boc protecting group is stable under the reaction conditions. Avoid strongly acidic or very high-temperature conditions.
Product is difficult to isolate and purify The product is polar and may be water-soluble.Use continuous extraction with a suitable organic solvent if the product has significant water solubility. Optimize column chromatography conditions, potentially using a more polar eluent system.

3. N-Boc Deprotection: Removing the Protecting Group

Question: What are the best practices for removing the N-Boc protecting group from 4-cyano-4-hydroxymethylpiperidine without affecting other functional groups?

Answer: The N-Boc group is typically removed under acidic conditions. However, the presence of a nitrile and a primary alcohol requires careful selection of the deprotection method to avoid unwanted side reactions.

Troubleshooting N-Boc Deprotection:

Problem Possible Cause Recommended Solution
Incomplete deprotection The acidic conditions are too mild or the reaction time is too short.Use a stronger acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane. Monitor the reaction by TLC until the starting material is fully consumed.
Decomposition of the product The acidic conditions are too harsh, leading to hydrolysis of the nitrile or other side reactions.Use milder acidic conditions (e.g., HCl in a protic solvent like methanol or ethanol). Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Formation of the hydrochloride salt is problematic for the next step The product is isolated as a salt after deprotection with HCl.The hydrochloride salt can often be used directly in subsequent reactions. If the free amine is required, a basic workup or passing through a basic resin can be performed.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

This protocol describes a general procedure for the base-catalyzed hydroxymethylation of N-Boc-4-cyanopiperidine.

Materials:

  • N-Boc-4-cyanopiperidine

  • Paraformaldehyde

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-4-cyanopiperidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add paraformaldehyde (1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary:

Reactant Product Base Solvent Temperature Time (h) Yield (%)
N-Boc-4-cyanopiperidineThis compoundt-BuOKTHF0 °C to RT12-2460-75

Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthesis_Workflow cluster_0 Protection cluster_1 Hydroxymethylation cluster_2 Deprotection 4-Cyanopiperidine 4-Cyanopiperidine N-Boc-4-cyanopiperidine N-Boc-4-cyanopiperidine 4-Cyanopiperidine->N-Boc-4-cyanopiperidine Boc₂O, Base N-Boc-4-cyano-4-(hydroxymethyl)piperidine N-Boc-4-cyano-4-(hydroxymethyl)piperidine N-Boc-4-cyanopiperidine->N-Boc-4-cyano-4-(hydroxymethyl)piperidine 1. Base 2. Paraformaldehyde 4-Cyano-4-hydroxymethylpiperidine 4-Cyano-4-hydroxymethylpiperidine N-Boc-4-cyano-4-(hydroxymethyl)piperidine->4-Cyano-4-hydroxymethylpiperidine Acid (e.g., TFA or HCl)

Caption: Synthetic workflow for 4-cyano-4-hydroxymethylpiperidine.

Troubleshooting_Hydroxymethylation cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products Start Low Yield in Hydroxymethylation IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Check TLC SideProducts Side Products Observed? Start->SideProducts Check TLC/NMR StrongerBase Use stronger base (e.g., t-BuOK) IncompleteReaction->StrongerBase Yes Anhydrous Ensure anhydrous conditions IncompleteReaction->Anhydrous Yes Temperature Optimize reaction temperature IncompleteReaction->Temperature Yes ControlFormaldehyde Control stoichiometry of formaldehyde SideProducts->ControlFormaldehyde Yes SlowAddition Slow addition of formaldehyde SideProducts->SlowAddition Yes LowerTemp Lower reaction temperature SideProducts->LowerTemp Yes

Caption: Troubleshooting guide for the hydroxymethylation step.

Technical Support Center: Optimizing Cyanohydrin Reactions for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of cyanohydrins derived from piperidine-containing compounds. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the cyanohydrin reaction?

A: The cyanohydrin reaction is a nucleophilic addition of a cyanide anion (CN⁻) to the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically catalyzed by a base, which generates the cyanide anion from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN) or potassium cyanide (KCN). The process involves two main steps: the nucleophilic attack of the cyanide ion on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the alkoxide to yield the final cyanohydrin product.[1][2][3]

Q2: Why is pH control critical for a successful cyanohydrin synthesis?

A: pH is a crucial parameter because the reaction requires a basic catalyst to generate the cyanide anion nucleophile from a weak acid like HCN (pKa ≈ 9.2).[1] However, the reaction is reversible. Under strongly basic conditions, the equilibrium can shift back towards the starting aldehyde or ketone, as the hydroxide ion can deprotonate the cyanohydrin, leading to the elimination of the cyanide ion.[3] Therefore, maintaining a slightly basic pH is essential for optimal results. Often, HCN is generated in situ by adding a strong acid to a cyanide salt, with the amount of acid being insufficient to neutralize all the cyanide, thus maintaining the necessary alkaline conditions for the reaction to proceed.[1]

Q3: My piperidine starting material has a yellow tint. Is it suitable for use, and how can I purify it?

A: A yellow discoloration in piperidine is usually a sign of oxidation.[4] While it might not interfere with all reactions, using purified piperidine is recommended for achieving high yields and purity in your final product. The most effective purification method is distillation.[4] To prevent future discoloration, store purified piperidine under an inert atmosphere like nitrogen or argon, and protect it from light and heat.[4]

Q4: I'm having trouble purifying my final piperidine-containing cyanohydrin using silica gel chromatography, observing significant tailing of my product spot/peak. What causes this and how can I fix it?

A: Tailing is a common issue when purifying basic compounds like piperidines on standard, slightly acidic silica gel.[5] The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and peak shape.[5] To resolve this, you can:

  • Modify the Mobile Phase: Add a basic modifier to your eluent. A common choice is to add 0.1-1% triethylamine (TEA) to your solvent system (e.g., hexane/ethyl acetate).[5]

  • Use a Different Stationary Phase: Consider using basic or neutral alumina, or amine-deactivated silica gel, which have fewer acidic sites for interaction.[5]

  • Try Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (e.g., C18) chromatography can be an excellent alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) can improve peak shape by protonating the piperidine nitrogen.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cyanohydrin reaction with piperidine derivatives.

Issue Symptom Potential Cause(s) Suggested Solution(s)
Low or No Product Yield TLC or LC-MS analysis shows mostly unreacted starting material.1. Unfavorable Equilibrium: The reaction is reversible and may not favor the product under your current conditions.[6]2. Insufficient Nucleophile: The concentration of the cyanide anion (CN⁻) may be too low due to incorrect pH.[1]3. Reaction Temperature Too High: Cyanohydrin formation is often exothermic, and higher temperatures can shift the equilibrium back to the reactants.[1]1. Optimize Temperature: Try running the reaction at a lower temperature (e.g., 0-5°C).[7]2. Adjust pH: Ensure the reaction medium is slightly basic to generate sufficient CN⁻. If using HCN, add a catalytic amount of base. If using NaCN/KCN with acid, ensure the cyanide is in slight excess.[1]3. Increase Reagent Concentration: Use a higher concentration of the cyanide source.
Formation of Side Products Multiple unexpected spots on TLC or peaks in LC-MS.1. Benzoin Condensation: If using an aromatic aldehyde, this is a common competing reaction.[6]2. Decomposition: The cyanohydrin product may be unstable under the reaction or workup conditions.1. Modify Catalyst/Solvent: For aromatic aldehydes, screen different catalysts or solvents to disfavor the benzoin pathway.2. Stabilize Product: Acidify the reaction mixture before workup and isolation to stabilize the cyanohydrin.[7]
Incomplete Reaction Both starting material and product are present after an extended reaction time.1. Substrate Hindrance: Sterically hindered ketones or aldehydes react more slowly.[1]2. Poor Catalyst Activity: The chosen catalyst may not be effective for your specific substrate.1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature.2. Screen Catalysts: Test different Lewis acid or organocatalysts to find one that improves the conversion rate.[8][9]
Difficulty in Product Isolation Emulsion formation during aqueous workup or product loss.1. Piperidine Basicity: The basic nature of the piperidine moiety can lead to issues during extraction.2. Product Solubility: The cyanohydrin may have some solubility in the aqueous phase.1. Adjust pH during Workup: Carefully adjust the pH of the aqueous layer to ensure your product is in its neutral form before extraction.2. Use a Different Extraction Solvent: Test various organic solvents to find one that provides the best separation.3. Brine Wash: Wash the combined organic layers with saturated NaCl solution to help break emulsions.

Data Presentation: Reaction Conditions

The following table summarizes common conditions for cyanohydrin synthesis, which can serve as a starting point for optimization.

ParameterConditionReactantsYield (%)Reference
Temperature 0-5°CIsobutyraldehyde, NaCN, HCl92.4[10]
Temperature 0-5°CAcetone, NaCN, HCl87.6[10]
Temperature 10-20°CAcetone, NaCN, H₂SO₄77.6[10]
Temperature 0-5°Cn-Butyraldehyde, NaCN, HCl84.6[10]
Temperature 0-5°CMethyl ethyl ketone, NaCN, HCl88.9[10]
Solvent H₂O/EtOH (50%)Benzaldehyde, Mandelonitrile lyase99[11]
Catalyst Chiral Lithium BinaphtholateBenzaldehyde, TMSCNHigh[6]

Experimental Protocols

Protocol 1: General Procedure for Cyanohydrin Synthesis using NaCN and Acid

This protocol is adapted from a general method for synthesizing cyanohydrins from carbonyl compounds.[7][10]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium cyanide (1.0 eq.) in water. Cool the solution to 0-5°C using an ice bath.

  • Aldehyde/Ketone Addition: Add the piperidine-substituted aldehyde or ketone (0.98 eq.) dropwise to the stirred cyanide solution over a period of 1 hour, maintaining the temperature between 0-5°C.

  • Stirring: After the addition is complete, allow the mixture to stir for an additional hour at the same temperature.

  • Acidification: Slowly add a solution of 37% hydrochloric acid (1.0 eq.) to the reaction mixture over 2-3 hours, ensuring the temperature remains between 0-5°C. This step generates HCN in situ and neutralizes the reaction.

  • Workup: Once the acid addition is complete, stir for another 30 minutes. Extract the mixture with an organic solvent (e.g., methylene chloride or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (see FAQ Q4 for tips on purifying piperidine compounds).

Protocol 2: Purification of Piperidine via Carbonate Salt Formation

This protocol is useful for purifying a piperidine-containing starting material if it is contaminated with non-basic impurities or needs to be separated from other amines.[4]

  • Dissolution: Dissolve the crude piperidine-containing compound in a suitable organic solvent (e.g., diethyl ether).

  • CO₂ Bubbling: Cool the solution in an ice bath and bubble carbon dioxide (CO₂) gas through it with vigorous stirring.

  • Precipitation: The piperidine carbonate salt should precipitate as a solid. Continue bubbling CO₂ until precipitation is complete.

  • Filtration: Filter the solid piperidine carbonate salt and wash it with a small amount of cold solvent.

  • Liberation of Free Base: Suspend the filtered salt in water and add a strong base (e.g., NaOH solution) to liberate the free piperidine.

  • Extraction: Extract the free piperidine into an organic solvent, dry the organic layer, and concentrate to obtain the purified compound.

Visualizations: Workflows and Mechanisms

Cyanohydrin_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation RCOR Aldehyde/Ketone (Piperidine-Substituted) HCN HCN Intermediate Alkoxide Intermediate RCOR->Intermediate CN Cyanide Ion (CN⁻) CN->Intermediate Base Base (e.g., OH⁻) Base->CN Generates Nucleophile Product Cyanohydrin Product HCN->Product Intermediate->Product H2O H₂O

Caption: Mechanism of base-catalyzed cyanohydrin formation.

Troubleshooting_Yield Start Low or No Yield Observed CheckTemp Is reaction at low temp (e.g., 0-5°C)? Start->CheckTemp LowerTemp Action: Lower temperature to 0-5°C CheckTemp->LowerTemp No CheckpH Is reaction medium slightly basic? CheckTemp->CheckpH Yes LowerTemp->CheckpH AdjustpH Action: Adjust pH. Ensure catalytic base or slight excess of CN⁻ salt. CheckpH->AdjustpH No CheckTime Is starting material sterically hindered? CheckpH->CheckTime Yes AdjustpH->CheckTime IncreaseTime Action: Increase reaction time or screen for a more effective catalyst. CheckTime->IncreaseTime Yes Success Re-evaluate Yield CheckTime->Success No IncreaseTime->Success

Caption: Troubleshooting workflow for low reaction yield.

Purification_Strategy Start Purification of crude piperidine cyanohydrin Column Attempt Flash Chromatography on Silica Gel Start->Column Tailing Observe Tailing? Column->Tailing Success Purified Product Tailing->Success No ModifyEluent Option 1: Add basic modifier (e.g., 1% TEA) to eluent. Tailing->ModifyEluent Yes ChangeColumn Option 2: Switch to basic/neutral alumina or amine-treated silica. Tailing->ChangeColumn Yes ReversePhase Option 3: Use Reverse-Phase (C18) chromatography. Tailing->ReversePhase Yes ModifyEluent->Success ChangeColumn->Success ReversePhase->Success

Caption: Decision tree for purification strategy selection.

References

Technical Support Center: Synthesis of Boc-Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Boc-protected piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the Boc protection of piperidine?

Low yields are often attributed to incomplete reactions, suboptimal reaction conditions, or the formation of side products. Key factors to control are the stoichiometry of reagents, the choice of base and solvent, and the reaction temperature and time. Careful monitoring of the reaction by TLC or LC-MS is crucial to determine the point of maximum conversion.

Q2: A significant amount of a non-polar byproduct is observed. What could it be?

A common non-polar byproduct is the di-Boc protected piperidine. This occurs when the initially formed carbamate reacts further with another molecule of Boc-anhydride. This side reaction is more likely to occur with elevated temperatures, prolonged reaction times, or the use of highly nucleophilic catalysts like DMAP in stoichiometric amounts.

Q3: The reaction seems to stall and does not go to completion. What can be done?

If the reaction stalls, several factors could be at play. The piperidine starting material might be of poor quality or a salt form that requires pre-treatment with a base. The reactivity of the piperidine itself, especially if it has bulky or electron-withdrawing substituents, can slow down the reaction. In such cases, a more reactive Boc-donating reagent or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) might be necessary. Additionally, ensuring the reaction is anhydrous can be critical, as water can hydrolyze the Boc-anhydride.

Q4: Is a base always necessary for Boc protection?

While the reaction can proceed without an added base, as the tert-butoxide generated during the reaction can act as a base, it is generally recommended to use a base to neutralize the acid formed and to accelerate the reaction.[1] For less nucleophilic piperidines, a base is essential for achieving a reasonable reaction rate.

Q5: How can I minimize the formation of di-Boc-piperidine?

To minimize di-Boc formation, it is advisable to use a stoichiometric amount of Boc-anhydride (typically 1.0 to 1.2 equivalents). Running the reaction at a lower temperature (0 °C to room temperature) and carefully monitoring its progress to avoid unnecessarily long reaction times can also prevent the formation of this byproduct. If DMAP is used, it should be in catalytic amounts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive piperidine (e.g., hydrochloride salt).- Decomposed Boc-anhydride.- Insufficiently basic conditions.- Low nucleophilicity of a substituted piperidine.- Pre-treat piperidine hydrochloride with a base (e.g., NaOH, Et3N) and extract the free base.- Use fresh Boc-anhydride.- Increase the amount of base or use a stronger base.- Add a catalytic amount of DMAP.
Formation of Di-Boc Byproduct - Excess Boc-anhydride.- High reaction temperature.- Prolonged reaction time.- Stoichiometric use of DMAP.- Use 1.0-1.2 equivalents of Boc-anhydride.- Maintain the reaction temperature at 0 °C to room temperature.- Monitor the reaction by TLC/LC-MS and quench it upon completion.- Use DMAP in catalytic amounts (0.05-0.1 eq).
Complex Reaction Mixture - Presence of impurities in the starting material.- Side reactions due to reactive functional groups on the piperidine ring.- Purify the piperidine starting material before the reaction.- Protect other reactive functional groups on the piperidine ring if necessary.
Difficulty in Product Isolation/Purification - Emulsion formation during work-up.- Product is too water-soluble.- Co-elution of product and byproducts during chromatography.- Add brine to the aqueous layer to break emulsions.- Saturate the aqueous layer with NaCl before extraction.- Optimize the solvent system for column chromatography for better separation.

Quantitative Data on Reaction Conditions

The yield of Boc-protected piperidine is highly dependent on the specific substrate and reaction conditions. The following tables summarize data from various literature sources to provide a comparative overview.

Table 1: Comparison of Different Bases for Boc Protection

Piperidine Derivative Base Solvent Equivalents of (Boc)₂O Time (h) Temperature (°C) Yield (%) Reference
4-HydroxypiperidineNaHCO₃ (1M aq.)DCM1.015RT85-quantitative[2]
4-Piperidone hydrochloride hydrateNaOH (20% aq.)Water1.1N/A20-30High[2]
Substituted PiperidineEt₃NDCM3.0160 to RT99[3]
Diethyl (S)-glutamateEt₃N (catalytic DMAP)CH₂Cl₂N/AN/AN/A92

Table 2: Impact of Solvent on Boc Protection

Piperidine Derivative Base Solvent Time (h) Temperature (°C) Yield (%) Reference
4-Piperidinecarboxylic acidNa₂CO₃/NaHCO₃ bufferWater2230High[4]
4-HydroxypiperidineNaHCO₃ (1M aq.)DCM15RT85-quantitative[2]
N-benzyl-3-hydroxy piperidineN/AN/AN/AN/A>42 (overall)[1]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Piperidine using Triethylamine

This protocol is a general method for the Boc protection of a piperidine derivative in an organic solvent.

Materials:

  • Piperidine derivative (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the piperidine derivative (1.0 eq) in DCM or THF to a concentration of approximately 0.1-0.5 M.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected piperidine.

  • Purify the crude product by column chromatography on silica gel if necessary.[1]

Protocol 2: Boc Protection of 4-Hydroxypiperidine in a Biphasic System

This protocol is suitable for water-soluble piperidine derivatives.[2]

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

  • 1 M Aqueous sodium hydrogen carbonate solution

  • Dichloromethane (DCM)

Procedure:

  • Prepare a mixture of 4-hydroxypiperidine (1.0 eq), 1 M aqueous sodium hydrogen carbonate solution, and dichloromethane in a suitable reaction vessel.

  • Add di-tert-butyl dicarbonate (1.0 eq) to the stirred mixture.

  • Stir the reaction at room temperature for 15 hours.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Visualizations

Boc_Protection_Workflow General Workflow for Boc Protection of Piperidine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Piperidine Derivative dissolve Dissolve in Solvent (e.g., DCM, THF) start->dissolve add_base Add Base (e.g., Et3N, NaHCO3) dissolve->add_base add_boc Add (Boc)2O (0°C to RT) add_base->add_boc stir Stir for 4-12h (Monitor by TLC/LC-MS) add_boc->stir quench Quench with aq. NaHCO3 stir->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Column Chromatography) concentrate->purify end End: Pure Boc-Piperidine purify->end

Caption: General workflow for the Boc protection of piperidine.

Boc_Protection_Mechanism Boc Protection Mechanism and Side Reaction cluster_main Main Reaction Pathway cluster_side Side Reaction piperidine Piperidine (Nucleophile) tetrahedral_int Tetrahedral Intermediate piperidine->tetrahedral_int Nucleophilic Attack boc_anhydride (Boc)2O (Electrophile) boc_anhydride->tetrahedral_int boc_piperidine N-Boc-Piperidine (Product) tetrahedral_int->boc_piperidine Collapse & Proton Transfer di_boc_piperidine N,N-di-Boc-Piperidinium Ylide (Byproduct) boc_piperidine->di_boc_piperidine Further reaction with (Boc)2O (Excess (Boc)2O, High Temp.)

References

Technical Support Center: Troubleshooting Boc Deprotection of Hindered Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and robust troubleshooting strategies for the N-Boc deprotection of sterically hindered piperidines.

Frequently Asked Questions (FAQs)

Q1: Why is the Boc deprotection of my hindered piperidine incomplete?

Incomplete deprotection of sterically hindered piperidines is a common challenge and can be attributed to several factors:

  • Steric Hindrance: The substitution pattern on the piperidine ring, particularly at the 2 and 6 positions, can physically block the approach of the acidic reagent to the nitrogen-bound Boc group. This increased steric bulk slows down the rate of cleavage.[1]

  • Insufficient Acid Strength or Concentration: Standard acidic conditions, such as 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), may not be sufficiently potent to overcome the steric hindrance and drive the reaction to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection of hindered substrates often requires more forcing conditions. Insufficient reaction time or low temperatures may lead to a partial reaction.[1]

  • Poor Solubility: The Boc-protected piperidine may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and an incomplete reaction.

Q2: What are the common side reactions observed during the deprotection of hindered piperidines?

The primary side reaction is the alkylation of nucleophilic sites by the tert-butyl cation generated during the cleavage of the Boc group.[2] For hindered piperidines, the deprotected nitrogen can also be susceptible to side reactions:

  • t-Butylation: The newly formed free amine can be alkylated by the tert-butyl cation, leading to the formation of a t-butyl piperidine byproduct.

  • Trifluoroacetylation: When using TFA, the deprotected amine can be acylated by residual TFA or trifluoroacetic anhydride, forming a stable trifluoroacetamide.

Q3: How can I minimize side reactions during the deprotection of my hindered piperidine?

The most effective way to minimize side reactions is to use "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation before it can react with your product.

Commonly used scavengers include:

  • Trialkylsilanes: Triethylsilane (TES) or Triisopropylsilane (TIS) are effective at reducing the tert-butyl cation.

  • Thioanisole: Useful for protecting sulfur-containing residues, but can also act as a general scavenger.

  • Water: Can act as a scavenger by quenching the tert-butyl cation.

Q4: What are some alternative, milder methods for deprotecting hindered N-Boc-piperidines?

For substrates that are sensitive to strong acids, several milder deprotection strategies can be employed:

  • Lewis Acids: Lewis acids such as Zinc Bromide (ZnBr₂) or Trimethylsilyl Iodide (TMSI) can facilitate Boc deprotection under non-strongly acidic conditions.[3][4]

  • Thermal Deprotection: Heating the N-Boc protected piperidine in a suitable high-boiling solvent can effect deprotection without the need for an acid catalyst.[5][6]

  • Oxalyl Chloride in Methanol: This method provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[7]

Troubleshooting Guide

Issue: Incomplete Deprotection of a Hindered N-Boc-Piperidine

G start Incomplete Deprotection check_conditions Review Current Conditions: - Acid Concentration - Reaction Time - Temperature start->check_conditions increase_acid Increase Acid Strength/ Concentration (e.g., neat TFA or 4M HCl in Dioxane) check_conditions->increase_acid If mild conditions were used prolong_time Prolong Reaction Time (Monitor by TLC/LC-MS) check_conditions->prolong_time If reaction stalled increase_temp Increase Temperature (e.g., to 40°C) check_conditions->increase_temp If reaction is slow at RT alternative_methods Consider Alternative Methods: - Lewis Acids (ZnBr2, TMSI) - Thermal Deprotection check_conditions->alternative_methods If strong acid is not tolerated success Complete Deprotection increase_acid->success prolong_time->success increase_temp->success alternative_methods->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Data Presentation

Table 1: Comparison of Acidic Deprotection Methods for Hindered Piperidines

MethodReagentsTypical ConcentrationTemperature (°C)Typical Reaction TimeYieldNotes
TFA/DCM Trifluoroacetic Acid, Dichloromethane20-50% (v/v) or neat TFA0 to Room Temp1 - 18 hoursGenerally high, but can be lower for very hindered substrates.[8]The resulting TFA salt can sometimes be difficult to handle.
HCl/Dioxane Hydrogen Chloride in Dioxane4 MRoom Temp to 50°C30 min - 16 hoursHigh to quantitative.[9]Often yields a crystalline hydrochloride salt, aiding purification.
HCl/MeOH Hydrogen Chloride in MethanolGenerated in situ or from a stock solutionRoom TempOvernightGood to quantitative.[9]Can be a good alternative if dioxane is problematic.

Table 2: Alternative Deprotection Methods for Hindered Piperidines

MethodReagentsSolventTemperature (°C)Typical Reaction TimeYieldNotes
Lewis Acid ZnBr₂DichloromethaneRoom TempSeveral hours to daysModerate to good.[3]Milder than strong Brønsted acids.
Lewis Acid TMSIDichloromethaneRoom TempCan be rapidGood to high.[4]Effective for many substrates.
Thermal NoneHigh-boiling solvent (e.g., TFE, MeOH in a sealed tube)120 - 27030 min - several hoursGood to high.[5]Avoids the use of acidic reagents.
Oxalyl Chloride Oxalyl ChlorideMethanolRoom Temp1 - 4 hoursGood to high.[7]Very mild conditions.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the N-Boc-protected hindered piperidine (1.0 equiv) in anhydrous DCM (0.1-0.2 M).

  • If required, add a scavenger such as triisopropylsilane (TIS) (1.2 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 equiv, or use a 1:1 mixture of TFA:DCM).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. For highly hindered substrates, the reaction may require several hours to overnight.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The crude product is typically obtained as the TFA salt and can be further purified by precipitation from cold diethyl ether, or by standard chromatographic techniques after neutralization.

Protocol 2: Deprotection using 4M HCl in Dioxane
  • Dissolve the N-Boc-protected hindered piperidine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Add a solution of 4M HCl in dioxane (5-10 equiv) to the stirred solution at room temperature.

  • Stir the reaction for 1-16 hours, monitoring its progress by TLC or LC-MS.[9] Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)
  • To a solution of the N-Boc-protected hindered piperidine (1.0 equiv) in DCM (0.1 M), add ZnBr₂ (2.0-3.0 equiv).[3]

  • Stir the reaction mixture at room temperature. The reaction may take several hours to days for highly hindered substrates.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of a chelating agent like EDTA or a basic workup with aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

G

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Technical Support Center: Stability of Cyanohydrins in Acidic and Basic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of cyanohydrins in acidic and basic media. Cyanohydrins are versatile intermediates in organic synthesis, but their inherent instability can pose challenges during experimental work. This guide offers practical advice and detailed protocols to help you navigate these issues and ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my cyanohydrin decomposing during my reaction or workup?

A1: Cyanohydrin formation is a reversible reaction.[1] Decomposition back to the starting aldehyde or ketone and hydrogen cyanide (HCN) is a common issue, influenced by several factors:

  • pH: Cyanohydrins are notoriously unstable in basic (alkaline) conditions. The equilibrium shifts towards the starting materials at high pH. While a slightly basic environment is sometimes used in the formation step to generate the cyanide nucleophile, prolonged exposure or strongly basic conditions will lead to decomposition.[2]

  • Temperature: Elevated temperatures accelerate the rate of decomposition. Exothermic reactions that are not properly cooled can lead to significant product loss.

  • Water: The presence of water can facilitate decomposition, especially in neutral or basic solutions.

Q2: I observe a dark brown coloration and smell ammonia during my cyanohydrin synthesis. What is happening?

A2: This often indicates side reactions and decomposition of your cyanohydrin or cyanide reagent, likely due to excessive heat.[2] Overheating can lead to polymerization of cyanide and the formation of ammonia and other byproducts, which significantly reduces the yield of your desired cyanohydrin.

Q3: How can I improve the stability of my cyanohydrin during synthesis and storage?

A3: To minimize decomposition, consider the following:

  • pH Control: Maintain a slightly acidic pH (around 4-5) to stabilize the cyanohydrin.[3] This suppresses the reverse reaction. However, be aware that strong acids, especially at high temperatures, can lead to hydrolysis of the nitrile group to a carboxylic acid or dehydration.[4]

  • Temperature Control: Keep the reaction and storage temperatures low. For storage, refrigeration (0-4°C) or freezing (-20°C) under an inert atmosphere is recommended for long-term stability.[5]

  • Use of Stabilizers: The addition of a small amount of an acidic stabilizer, such as citric acid or boric acid, can significantly improve the stability of purified cyanohydrins, especially during storage or distillation.[6]

Q4: My cyanohydrin appears to be decomposing on the GC inlet during analysis. How can I confirm its formation?

A4: High temperatures in a GC inlet can cause thermally labile compounds like cyanohydrins to decompose, leading to the observation of only the starting ketone or aldehyde.[7] To confirm the presence of your cyanohydrin, consider using a less harsh analytical technique such as:

  • LC-MS: Liquid chromatography-mass spectrometry is a gentler method that avoids high temperatures.

  • NMR Spectroscopy: A crude NMR of your reaction mixture after workup can provide direct evidence of cyanohydrin formation.

Troubleshooting Guides

Issue 1: Low Yield of Cyanohydrin
Potential Cause Troubleshooting Action
Reversible reaction equilibrium favoring starting materials. - Carefully control the pH; avoid excessively basic conditions.[2] - Use a slight excess of the cyanide source to push the equilibrium towards the product.
Decomposition during reaction. - Maintain a low reaction temperature using an ice bath, especially during the initial exothermic phase.
Decomposition during workup. - Perform the workup at low temperatures. - If an acidic wash is used to remove excess cyanide, use a dilute acid and perform the extraction quickly.[8]
Decomposition during purification (e.g., distillation). - Distill under reduced pressure to lower the boiling point. - Add a non-volatile acid stabilizer (e.g., citric acid, boric acid) to the crude cyanohydrin before distillation.[6]
Issue 2: Product Instability During Storage
Potential Cause Troubleshooting Action
Residual base from the reaction. - Ensure the final product is free of any basic impurities by performing a neutral or slightly acidic wash during workup.
Exposure to moisture. - Store the purified cyanohydrin over a drying agent (e.g., anhydrous sodium sulfate) before removing the solvent. - Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate storage temperature. - For short-term storage, refrigerate at 0-4°C.[5] - For long-term storage, freeze at -20°C.[5]
Inherent instability of the cyanohydrin. - Add a stabilizer such as citric acid or boric acid (0.02-1% by weight) to the purified product.[6]

Quantitative Data on Cyanohydrin Stability

The stability of cyanohydrins is highly dependent on pH and temperature. The following tables provide a summary of available quantitative data.

Table 1: Half-life of Acetone Cyanohydrin in 0.1% Aqueous Solution at 26°C

pHHalf-life (minutes)
4.957
6.328
6.88
7.09

Table 2: Stability of (S)-4-Fluoro-(3)-phenoxybenzaldehyde Cyanohydrin at 100°C with Stabilizers [6]

Stabilizer (0.5% w/w)Time (hours)Enantiomeric Excess (%)Content (%)
Citric Acid 091.197.2
191.196.0
291.195.1
491.193.9
691.092.4
890.991.2
2487.478.5
Boric Anhydride 091.197.2
191.096.3
291.095.1
491.093.3
691.091.6
890.790.2
2488.983.8
Phosphoric Acid 091.197.2
191.096.5
291.095.8
491.195.1
691.193.2
891.090.9
2484.076.3

Table 3: Stability of (S)-2-Hydroxy-nonanonitrile at 100°C with and without Citric Acid [6]

ConditionTime (hours)Enantiomeric Excess (%)Content (%)
Without Stabilizer 093.393.8
193.295.2
392.893.0
491.992.4
2082.591.0
2475.290.3
4445.572.8
With Citric Acid (0.5% w/w) 093.393.8
193.296.8
393.394.4
493.494.7
2093.296.5
2493.295.1
4491.094.9

Experimental Protocols

Protocol 1: General Procedure for Stabilization of a Crude Cyanohydrin with Citric Acid

This protocol describes the stabilization of a crude cyanohydrin product after initial workup but before final purification (e.g., distillation or chromatography).

Materials:

  • Crude cyanohydrin

  • Citric acid (solid)

  • Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Following the reaction workup (e.g., extraction and washing), dry the organic solution containing the crude cyanohydrin over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent.

  • Weigh the crude cyanohydrin after solvent removal (if the solvent was removed). If the cyanohydrin is in solution, estimate the weight based on the expected yield.

  • Add citric acid to the crude cyanohydrin at a concentration of 0.02% to 1% by weight. For example, for 100 g of crude cyanohydrin, add 20 mg to 1 g of citric acid.

  • If the cyanohydrin is a solid, dissolve it in a minimal amount of a suitable anhydrous solvent before adding the citric acid.

  • Stir the mixture until the citric acid is dissolved.

  • The stabilized cyanohydrin is now ready for storage or further purification. If the solvent was added, it can be removed under reduced pressure.

Protocol 2: Safe Quenching of Unreacted Cyanide in a Reaction Mixture

This protocol is for neutralizing residual toxic cyanide in the aqueous phase after extraction of the cyanohydrin product. This procedure must be performed in a well-ventilated chemical fume hood.

Materials:

  • Aqueous waste containing cyanide

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Sodium hypochlorite (bleach) solution (household bleach is typically 5-6% NaOCl) or 30% hydrogen peroxide (H₂O₂).

  • Cyanide test strips (optional but recommended)

Procedure:

  • Ensure the aqueous waste is alkaline (pH > 10) by testing with pH paper. If the pH is below 10, slowly add NaOH solution with stirring until the pH is stable above 10.[2] This is crucial to prevent the formation of highly toxic HCN gas.

  • Slowly add an excess of sodium hypochlorite solution or hydrogen peroxide to the stirred alkaline aqueous waste. A common guideline is to add at least 1.25 gallons of bleach per pound of cyanide.

  • Continue stirring the mixture for at least one hour to ensure complete oxidation of the cyanide to the much less toxic cyanate ion (OCN⁻). For larger quantities, overnight stirring is recommended.

  • (Optional) Use cyanide test strips to confirm that the cyanide concentration is below the acceptable limit for your institution's waste disposal guidelines.

  • The treated aqueous waste can now be disposed of according to your institution's hazardous waste procedures.

Visualizations

DecompositionPathways cluster_acid Acidic Media cluster_base Basic Media Cyanohydrin_acid Cyanohydrin Carbonyl_acid Aldehyde/Ketone Cyanohydrin_acid->Carbonyl_acid Reversible (slow) HydroxyAcid α-Hydroxy Acid Cyanohydrin_acid->HydroxyAcid Hydrolysis (strong acid, heat) Carbonyl_acid->Cyanohydrin_acid Reversible (favored at low temp) HCN_acid HCN Cyanohydrin_base Cyanohydrin Carbonyl_base Aldehyde/Ketone Cyanohydrin_base->Carbonyl_base Reversible (fast, favored) CN_minus CN⁻ Cyanohydrin_base->CN_minus Carbonyl_base->Cyanohydrin_base Reversible (less favored)

Caption: Decomposition pathways of cyanohydrins in acidic and basic media.

TroubleshootingWorkflow Start Low Cyanohydrin Yield or Decomposition Observed Check_pH Check pH of Reaction/Workup Start->Check_pH Check_Temp Check Temperature Control Check_pH->Check_Temp pH is optimal Adjust_pH Adjust to slightly acidic pH (4-5) for stability Check_pH->Adjust_pH pH is basic Check_Storage Check Storage Conditions Check_Temp->Check_Storage Temperature is controlled Improve_Cooling Improve cooling during reaction (ice bath) Check_Temp->Improve_Cooling Temperature too high Stabilize_Storage Store at low temperature (-20 to 4°C) under inert atmosphere with stabilizer Check_Storage->Stabilize_Storage Improper storage Reassess Re-evaluate experiment Check_Storage->Reassess Storage is correct Adjust_pH->Reassess Improve_Cooling->Reassess Stabilize_Storage->Reassess

Caption: Troubleshooting workflow for cyanohydrin instability.

References

Technical Support Center: Overcoming Low Reactivity of N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of N-Boc-4-piperidone in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why does N-Boc-4-piperidone exhibit low reactivity towards nucleophiles?

A1: The reduced reactivity of N-Boc-4-piperidone stems from a combination of steric and electronic effects imparted by the tert-butoxycarbonyl (Boc) protecting group. The bulky Boc group can sterically hinder the approach of nucleophiles to the carbonyl carbon. Electronically, the lone pair of the nitrogen atom can participate in resonance with the carbonyl group of the Boc moiety, which reduces the electron-withdrawing inductive effect on the piperidone's carbonyl carbon, thus making it less electrophilic.

Q2: What are the most common reactions where the low reactivity of N-Boc-4-piperidone is a significant hurdle?

A2: The low reactivity of N-Boc-4-piperidone is most prominently observed in nucleophilic addition reactions, including:

  • Reductive Amination: Difficulty in forming the initial iminium or enamine intermediate, especially with weakly nucleophilic amines.[1]

  • Wittig Reaction: Challenges in reacting with stabilized or sterically hindered Wittig reagents.[2]

  • Aldol Condensation: Unfavorable reaction kinetics and equilibrium, often requiring forcing conditions.[3][4]

Q3: Are there any general strategies to enhance the reactivity of N-Boc-4-piperidone?

A3: Yes, several general strategies can be employed:

  • Lewis Acid Catalysis: The addition of a Lewis acid can activate the carbonyl group by coordinating to the oxygen atom, thereby increasing its electrophilicity.

  • Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the kinetic barrier. However, this may also lead to side reactions or decomposition.

  • Use of More Reactive Reagents: Employing more potent nucleophiles or reagents can compensate for the inherent low reactivity of the ketone.

  • Alternative Protecting Groups: In some cases, switching to a different N-protecting group that is less sterically demanding or has a different electronic influence might be a viable option.

Q4: When should I consider using an alternative to N-Boc-4-piperidone?

A4: If extensive optimization of reaction conditions fails to provide the desired product in an acceptable yield, or if the required harsh conditions are incompatible with other functional groups in your molecule, it may be more efficient to consider an alternative starting material. Analogues with different N-protecting groups (e.g., Cbz, Benzyl) or pre-functionalized piperidines could be explored.

Troubleshooting Guides and Experimental Protocols

Reductive Amination

Reductive amination is a frequently encountered challenge with N-Boc-4-piperidone due to the slow formation of the iminium intermediate. The following guide provides troubleshooting strategies and a reliable protocol.

Common Issues & Troubleshooting

IssuePotential CauseRecommended Solution
No or Low Product Formation Inefficient iminium/enamine formation.- Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate dehydration. - Employ a Lewis acid catalyst (e.g., Ti(OiPr)₄, ZnCl₂) to activate the carbonyl group. - Increase the reaction temperature.
Weak reducing agent.- Use a more reactive borohydride reagent. Sodium triacetoxyborohydride (STAB) is often effective as it is selective for the iminium ion over the ketone.[5]
Side Product Formation Reduction of the starting ketone.- Use a pH-sensitive reducing agent like NaCNBH₃, which is more reactive at the slightly acidic pH that favors iminium ion formation. - Add the reducing agent after allowing sufficient time for the iminium ion to form.
Dialkylation of the amine.- Use a stoichiometric amount of the amine or a slight excess of the ketone.

Quantitative Data: Comparison of Reductive Amination Conditions

AmineReducing AgentSolventAdditiveTime (h)Yield (%)Reference
AnilineNaBH(OAc)₃DichloromethaneAcetic Acid16~85[5]
MorpholineNaBH(OAc)₃DichloromethaneAcetic Acid-Low/No Reaction[1]
MorpholineNaBH₃CNMethanolTi(OiPr)₄-Low/No Reaction[1]
3,4-DichloroanilineH₂, Pd/CMethanol--Successful[2]

Detailed Experimental Protocol: Reductive Amination with Aniline

This protocol is adapted from a procedure for the synthesis of a fentanyl precursor.[5]

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Acetic Acid

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • 2M Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the reaction mixture with an aqueous 2M NaOH solution and stir for 1 hour.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Iminium Formation cluster_2 Reduction cluster_3 Workup & Purification A N-Boc-4-piperidone E Stir at Room Temperature A->E B Amine B->E C Solvent (e.g., DCM) C->E D Acid Catalyst (e.g., Acetic Acid) D->E F Cool to 0°C E->F G Add Reducing Agent (e.g., STAB) F->G H Stir to Completion G->H I Aqueous Workup H->I J Extraction I->J K Purification J->K L Final Product K->L

Caption: Workflow for a typical reductive amination of N-Boc-4-piperidone.

Wittig & Horner-Wadsworth-Emmons (HWE) Reactions

The olefination of the sterically hindered and electronically deactivated N-Boc-4-piperidone can be challenging. The Horner-Wadsworth-Emmons reaction is often a more effective alternative to the standard Wittig reaction.

Common Issues & Troubleshooting

IssuePotential CauseRecommended Solution
No Reaction with Stabilized Ylides Low reactivity of the ketone.- Switch to the more nucleophilic Horner-Wadsworth-Emmons (HWE) reagent.[2] - Use harsher conditions (higher temperature, stronger base), though this may risk side reactions.
Low Yield with Non-Stabilized Ylides Ylide decomposition.- Generate the ylide in situ at low temperature and add the ketone solution slowly.
Epimerization at α-carbon (if applicable) Basic reaction conditions.- Use milder bases like LiCl/DBU (Masamune-Roush conditions) for the HWE reaction.[6]

Quantitative Data: Olefination of N-Boc-4-piperidone

Reagent TypeSpecific ReagentBaseSolventYield (%)Reference
Wittig(Methoxymethyl)triphenylphosphonium chlorideLDATHF93[7]
HWEStabilized phosphonate estersNaH, n-BuLiTHFGenerally higher than Wittig[1][6]

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This is a general protocol that can be adapted for N-Boc-4-piperidone.

Materials:

  • N-Boc-4-piperidone

  • Triethyl phosphonoacetate (or other phosphonate ester)

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0°C, add the phosphonate ester (1.1 eq) dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the phosphonate anion.

  • Cool the reaction mixture back to 0°C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Logic for Olefination Reactions

G Start Olefination of N-Boc-4-piperidone Problem Low or No Yield? Start->Problem Check_Reagent Using Stabilized Wittig Ylide? Problem->Check_Reagent Yes Success Successful Olefination Problem->Success No Switch_HWE Switch to HWE Reaction Check_Reagent->Switch_HWE Yes Harsher_Wittig Use Harsher Wittig Conditions (e.g., higher temp.) Check_Reagent->Harsher_Wittig Yes, alternative Check_Ylide_Stab Using Unstabilized Ylide? Check_Reagent->Check_Ylide_Stab No Switch_HWE->Success Harsher_Wittig->Success Optimize_Ylide_Gen Optimize Ylide Generation (low temp, in situ) Check_Ylide_Stab->Optimize_Ylide_Gen Yes Optimize_Ylide_Gen->Success

Caption: Decision-making flowchart for troubleshooting olefination reactions.

Aldol Condensation

The self-condensation or crossed-condensation of N-Boc-4-piperidone is often thermodynamically unfavorable and requires specific conditions to proceed.

Common Issues & Troubleshooting

IssuePotential CauseRecommended Solution
Reversible Reaction, Low Yield Unfavorable equilibrium for the aldol addition product.- Use conditions that promote dehydration to the α,β-unsaturated product, as this is often irreversible and drives the reaction forward (e.g., heating).[8] - In crossed-aldol reactions, use a non-enolizable aldehyde (e.g., benzaldehyde) to prevent self-condensation of the partner.[8]
Mixture of Products in Crossed-Aldol Both carbonyl compounds can act as nucleophile and electrophile.- Pre-form the enolate of N-Boc-4-piperidone using a strong, non-nucleophilic base like LDA before adding the aldehyde partner.[8]
Slow Reaction Rate Low reactivity of the ketone enolate.- Use a stronger base to increase the concentration of the enolate. - Increase the reaction temperature.

Quantitative Data: Aldol Condensation with Aromatic Aldehydes

Detailed Experimental Protocol: Base-Catalyzed Aldol Condensation

This is a general protocol for a crossed-aldol condensation that can be adapted for N-Boc-4-piperidone and a non-enolizable aldehyde.

Materials:

  • N-Boc-4-piperidone

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of NaOH or KOH while stirring.

  • Continue stirring at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • If the reaction is slow, gentle heating can be applied to promote both the condensation and subsequent dehydration.

  • After the reaction is complete, cool the mixture and collect the solid product by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified α,β-unsaturated ketone.

Aldol Condensation Signaling Pathway

G cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Protonation & Dehydration Ketone N-Boc-4-piperidone Enolate Enolate Ketone->Enolate Deprotonation Base Base (e.g., OH⁻) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Attack Aldehyde Aldehyde Aldehyde->Alkoxide Aldol_Adduct β-Hydroxy Ketone Alkoxide->Aldol_Adduct Protonation Water_Protonation H₂O Water_Protonation->Aldol_Adduct Final_Product α,β-Unsaturated Ketone Aldol_Adduct->Final_Product Dehydration Heat Heat (Δ) Heat->Final_Product

Caption: Key steps in the base-catalyzed aldol condensation pathway.

References

Technical Support Center: Column Chromatography of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the column chromatography of polar piperidine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of polar piperidine derivatives via column chromatography.

Question: My polar piperidine derivative is not moving from the origin (Rf = 0) on the TLC plate, even with 100% ethyl acetate. How can I purify it?

Answer: This is a common issue indicating that your compound is highly polar and strongly adsorbed to the stationary phase.[1] To achieve elution, you need to increase the polarity of the mobile phase or change the stationary phase.

  • Increase Mobile Phase Polarity:

    • Add a Stronger Solvent: Prepare a stock solution of 1-10% ammonium hydroxide in methanol.[1] You can then add this stock solution (from 1-10%) to a solvent like dichloromethane to significantly increase the mobile phase's eluting power.[1]

    • Use Alcohol Gradients: Methanol is more polar than ethyl acetate. A gradient of methanol in dichloromethane or ethyl acetate can be effective.

  • Switch to Reversed-Phase Chromatography: For very polar compounds, reversed-phase (RP) chromatography is an excellent alternative.[2] Here, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[3][4] Acidic modifiers like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to improve peak shape by protonating the basic piperidine nitrogen.[2][5]

Question: I am observing significant peak tailing for my basic piperidine compound. What causes this and how can I fix it?

Answer: Peak tailing is a common problem when purifying basic compounds like piperidines on standard silica gel.[2] It is caused by strong interactions between the basic nitrogen of the piperidine and acidic silanol groups (Si-OH) on the surface of the silica.[2][6] This leads to inefficient separation and poor peak shape.[2]

  • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent. This modifier will compete with your compound for binding to the acidic silanol sites, effectively masking them.[2][7]

    • Triethylamine (TEA): This is a very common choice. Start by adding 0.1-1% (v/v) TEA to your mobile phase.[2]

    • Ammonia: For more strongly basic compounds, a solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can be very effective.[2]

  • Stationary Phase Modification:

    • Deactivate the Silica: You can neutralize the acidic sites by pre-flushing the packed column with a solvent system containing a base like 1-3% triethylamine before loading your sample.[7]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or a bonded phase such as amine- or diol-functionalized silica.[2][7]

Question: My compound seems to be decomposing on the silica gel column. How can I purify it without degradation?

Answer: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[1][7]

  • Test for Stability: First, confirm that your compound is unstable on silica. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.[1]

  • Deactivate the Silica Gel: As mentioned for tailing, flushing the column with a solvent containing triethylamine can neutralize the acidic sites and prevent decomposition.[7]

  • Use Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert stationary phase.

    • Alumina (Neutral or Basic): This is a good alternative for basic, acid-sensitive compounds.[2][7]

    • Florisil: This is another potential alternative to silica.[1]

    • Reversed-Phase Silica (C18): This is often the best option as the stationary phase is non-polar and less likely to cause acid-catalyzed degradation.

Question: I have very low recovery of my piperidine derivative after column chromatography. Where did my compound go?

Answer: Low recovery is typically due to irreversible binding to the stationary phase or, less commonly, decomposition.[1][2] The strong interaction between a basic piperidine and acidic silica can lead to a portion of the compound becoming permanently adsorbed.[2]

  • Implement Solutions for Tailing: The same strategies used to combat tailing will also solve irreversible binding. Adding a basic modifier like triethylamine to the mobile phase is the most common solution.[2]

  • Check for Decomposition: Ensure your compound is not degrading on the column (see previous question).

  • Compound is Highly Diluted: It's possible your compound did elute but the fractions are too dilute to detect. Try concentrating a range of fractions where you expected the compound to elute and re-analyze them.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying polar piperidine derivatives?

A1: The choice depends on the specific properties of your compound.

  • Silica Gel: This is the most common stationary phase in normal-phase chromatography.[4] For basic piperidines, it is highly recommended to use it in conjunction with a basic modifier in the mobile phase (like TEA) or to deactivate the silica before use.[2][7]

  • Alumina (Neutral or Basic): A good alternative to silica for purifying basic compounds that may be sensitive to the acidic nature of silica.[2]

  • Amine- or Diol-Bonded Silica: These are less acidic than bare silica and can be effective for purifying basic compounds.[7]

  • Reversed-Phase (C18) Silica: This is the preferred choice for very polar piperidines or those that are unstable on silica.[2] It is used with polar mobile phases like water/acetonitrile.[3]

Q2: How do I select an appropriate mobile phase system?

A2: Thin Layer Chromatography (TLC) is the essential tool for selecting a solvent system.[4] The goal is to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.3 for good separation on a column.[7]

  • Normal-Phase: Start with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate).[4][8] If the compound does not move, increase the polarity by adding methanol. For basic piperidines, always add a small amount (0.1-1%) of triethylamine or another base to prevent peak tailing.[2]

  • Reversed-Phase: Start with a mixture of water and an organic solvent like acetonitrile or methanol.[3] To improve peak shape for basic piperidines, add 0.1% of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase.[5]

Q3: Why is my purified piperidine derivative a yellow color?

A3: A yellow tint in piperidine derivatives often indicates the presence of oxidation products.[9] Piperidines can be susceptible to oxidation over time.[9] If this is an impurity, further purification may be necessary, and the purified compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.

Q4: What is the difference between normal-phase and reversed-phase chromatography?

A4: The key difference is the polarity of the stationary and mobile phases.

  • Normal-Phase: Uses a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[4] In this mode, polar compounds are retained more strongly and elute later.[4]

  • Reversed-Phase: Uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/methanol).[4] This is the opposite of normal-phase; more polar compounds are less retained and elute earlier.[3] This technique is particularly useful for highly polar analytes that are difficult to elute in normal-phase systems.

Q5: Can I separate chiral piperidine diastereomers or enantiomers by column chromatography?

A5: Yes, but it often requires specialized conditions.

  • Diastereomers: Since diastereomers have different physical properties, they can often be separated using standard HPLC or flash chromatography, but optimization of the mobile phase and stationary phase is critical.[6]

  • Enantiomers: Separating enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in a technique called chiral HPLC.[10][11] Common CSPs are based on cyclodextrins, polysaccharides, or Pirkle-type columns.[10][12] The mobile phase is often a buffered solution.[10]

Data & Experimental Protocols

Data Tables

Table 1: Recommended Normal-Phase Chromatography Conditions

Stationary PhaseCommon Mobile Phase SystemAdditive(s)Primary Use Case
Silica GelDichloromethane / Methanol0.1 - 2% Triethylamine (TEA)General purpose purification of moderately polar to polar basic piperidines.[2][7]
Silica GelEthyl Acetate / Hexanes0.1 - 2% TEAPurification of less polar piperidine derivatives.
Silica GelDichloromethane / (10% NH₄OH in MeOH)1 - 10% of the ammonia/methanol stockVery polar basic compounds that do not elute with standard systems.[1]
Alumina (Neutral/Basic)Dichloromethane / MethanolNone typically requiredPurification of acid-sensitive basic piperidines.[2][7]
Amine-Functionalized SilicaEthyl Acetate / HexanesNone typically requiredBasic compounds where tailing is a persistent issue on standard silica.[7]

Table 2: Recommended Reversed-Phase HPLC Conditions

Stationary PhaseCommon Mobile Phase SystemAdditive(s)Primary Use Case
C18 (ODS)Water / Acetonitrile0.1% Formic Acid (FA) or TFAHighly polar or water-soluble piperidines; analytical and preparative separations.
C18 (ODS)Water / Methanol0.1% FA or TFAAlternative to acetonitrile, can offer different selectivity.[5]
Phenyl-HexylWater / Acetonitrile0.1% FA or TFAOffers alternative selectivity for polar analytes, especially those with aromatic rings.
Embedded Polar Group (EPG)Water / Acetonitrile0.1% FA or TFADesigned for stability in highly aqueous mobile phases, suitable for very polar compounds.[7]
Detailed Experimental Protocol: Flash Chromatography with Deactivated Silica

This protocol outlines the purification of a polar, basic piperidine derivative using normal-phase flash chromatography with a basic modifier.

1. Solvent System Selection:

  • Use Thin Layer Chromatography (TLC) to identify a suitable mobile phase.

  • Screen various ratios of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol).

  • Crucially, add 0.5-1% triethylamine (TEA) to the TLC solvent jar.

  • The ideal system will give your target compound an Rf of ~0.2-0.3 and good separation from impurities.[7]

2. Column Packing:

  • Select a column of the appropriate size (typically using 20-50 times the weight of silica gel to the weight of the crude sample).[13]

  • Place a small plug of cotton or glass wool at the bottom of the column.[13] Add a thin layer of sand.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles.[8]

  • Add another thin layer of sand on top of the packed silica to protect the surface.[13]

3. Silica Deactivation (Optional but Recommended):

  • Prepare a solvent mixture containing your initial eluent plus 1-2% triethylamine.[7]

  • Flush the packed column with 2-3 column volumes of this deactivating solvent.

  • Flush the column again with 2-3 column volumes of the initial eluent (without the extra TEA) to remove the excess base.[7] This step ensures the column is equilibrated.

4. Sample Loading:

  • Dry Loading (Preferred): Dissolve your crude sample in a minimal amount of a strong solvent (like methanol or dichloromethane). Add a small amount of silica gel (~2-3 times the sample weight) to this solution. Evaporate the solvent completely under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude sample in the absolute minimum amount of the mobile phase or another suitable solvent. Using a pipette, carefully apply the solution to the top of the column without disturbing the sand layer.

5. Elution and Fraction Collection:

  • Begin eluting with your starting mobile phase, applying gentle air pressure.

  • Collect fractions in an ordered array of test tubes.

  • If using a gradient, gradually increase the percentage of the more polar solvent (e.g., increase the methanol concentration in dichloromethane) to elute compounds of increasing polarity.

  • If your compound begins to elute but shows significant tailing over many fractions, you can increase the solvent polarity more sharply to push the remaining compound off the column faster.[1]

6. Analysis:

  • Analyze the collected fractions using TLC to identify which ones contain your purified compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Visualizations

Troubleshooting_Workflow start Start Chromatography check_rf Analyze TLC: What is the Rf of the target compound? start->check_rf rf_zero Rf ≈ 0 check_rf->rf_zero Low rf_high Rf > 0.4 (Runs too fast) check_rf->rf_high High rf_ok Rf ≈ 0.2-0.3 check_rf->rf_ok Good increase_polarity Increase Mobile Phase Polarity (e.g., add MeOH or NH4OH/MeOH) rf_zero->increase_polarity decrease_polarity Decrease Mobile Phase Polarity (e.g., more Hexanes) rf_high->decrease_polarity check_tailing Is there peak tailing? rf_ok->check_tailing increase_polarity->check_rf decrease_polarity->check_rf add_base Add Base to Eluent (0.1-1% TEA) OR Deactivate Silica check_tailing->add_base Yes check_separation Are compounds well-separated? check_tailing->check_separation No add_base->check_separation optimize_gradient Optimize Solvent Gradient (run a shallower gradient) check_separation->optimize_gradient No run_column Run Column & Collect Fractions check_separation->run_column Yes optimize_gradient->run_column

Caption: Troubleshooting decision tree for piperidine chromatography.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis select_solvent 1. Select Solvent System (via TLC) pack_column 2. Prepare Slurry & Pack Column select_solvent->pack_column load_sample 3. Load Sample (Dry or Wet Loading) pack_column->load_sample elute 4. Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect 5. Collect Fractions elute->collect analyze_fractions 6. Analyze Fractions (via TLC) collect->analyze_fractions combine 7. Combine Pure Fractions analyze_fractions->combine evaporate 8. Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: General workflow for purification by column chromatography.[9]

Method_Selection_Logic start Crude Polar Piperidine Derivative check_chirality Is separation of enantiomers required? start->check_chirality check_stability Is compound stable on acidic silica? check_polarity Is compound extremely polar (Rf=0 in EtOAc)? check_stability->check_polarity Yes alt_normal_phase Alternative Normal-Phase (Alumina or Deactivated Silica) check_stability->alt_normal_phase No normal_phase Normal-Phase Chromatography (Silica + TEA/NH3 modifier) check_polarity->normal_phase No reversed_phase Reversed-Phase HPLC (C18 + Acid modifier) check_polarity->reversed_phase Yes check_chirality->check_stability No chiral_hplc Chiral HPLC (Chiral Stationary Phase) check_chirality->chiral_hplc Yes

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry.[1][2] This six-membered nitrogen-containing heterocycle is a prevalent structural motif in a vast number of pharmaceuticals, natural products, and agrochemicals.[1][3] The development of efficient and stereoselective methods for the synthesis of functionalized piperidines is therefore a critical area of research.[3] This guide provides an objective comparison of key synthetic strategies, supported by experimental data and detailed protocols.

This comparison will delve into four principal synthetic routes:

  • Catalytic Hydrogenation of Pyridine Derivatives: A direct and atom-economical approach to the piperidine core.[1]

  • Aza-Diels-Alder Reaction: A powerful cycloaddition strategy for constructing the piperidine ring with control over stereochemistry.

  • Reductive Amination of Dicarbonyl Compounds: A versatile method for synthesizing polysubstituted piperidines.[4][5]

  • Transition-Metal-Catalyzed Cyclizations: Modern methods offering high efficiency and selectivity.[6]

Catalytic Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines represents the most direct route to piperidines.[1] This method, however, can be challenging due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom.[1][7]

Comparative Performance Data
Catalyst SystemSubstratePressure (bar)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
PtO₂2-Methylpyridine70rt4-6>95N/AN/A[8]
PtO₂3-Phenylpyridine60rt8>95N/AN/A[8]
Rh/C2-Fluoropyridine5401695N/AN/A[1]
[Ir-OMs]Methyl picolinate50rt1898N/AN/A[7]
Rhodium(I) with Ferrocene LigandFluorinated PyridinesN/AN/AN/AHighN/A<1% desfluoro-impurities[9]
Rh₂(R-TPPTTL)₄N-Bs-piperidineN/A39N/A8722:176%[10]

N/A: Not Applicable or Not Reported, rt: Room Temperature

Experimental Protocol: Hydrogenation of 2-Substituted Pyridine using PtO₂

This protocol is adapted from the work of ReddyMasu Sreenivasulu et al.[8]

  • Reaction Setup: In a high-pressure reactor, a solution of the 2-substituted pyridine (1.0 eq) in glacial acetic acid is prepared.

  • Catalyst Addition: Platinum(IV) oxide (PtO₂, Adams' catalyst) is added to the solution.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas. The pressure is then increased to 50-70 bar.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for the time specified in the table above, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC, GC-MS).

  • Work-up: Upon completion, the reactor is carefully depressurized. The catalyst is removed by filtration.

  • Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by distillation or column chromatography to yield the desired piperidine derivative.[1]

Logical Relationship Diagram

G cluster_0 Catalytic Hydrogenation Pyridine Pyridine Derivative Piperidine Functionalized Piperidine Pyridine->Piperidine Reduction Catalyst Catalyst (e.g., PtO₂, Rh/C) Catalyst->Piperidine H2 H₂ Gas H2->Piperidine

Caption: Catalytic hydrogenation of a pyridine derivative.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen heterocycles, including piperidines.[11] This cycloaddition reaction between an imine (dienophile) and a diene can be highly stereoselective, offering access to complex piperidine structures.[12]

Comparative Performance Data

| Dienophile | Diene | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Ph₂CHN=CHCO₂Et | 1,3-Pentadiene | N/A | N/A | N/A | N/A |[13] | | Methanimine | 2,3-Dimethylbutadiene | Acid-catalyzed, aqueous media | Modest | N/A | N/A |[14] | | Imines | Electron-rich dienes | Lewis acid/Brønsted acid | Varies | Varies | Varies |[11] | | Imines | Enones | Organocatalyst | Varies | Varies | Varies |[11] |

Experimental Protocol: Aza-Diels-Alder Reaction

A general procedure for the aza-Diels-Alder reaction is described below, based on principles outlined in the literature.[11][12]

  • Reactant Preparation: The imine (dienophile) and the diene are dissolved in a suitable solvent in a reaction vessel.

  • Catalyst Addition: If a catalyst (e.g., Lewis acid or organocatalyst) is used, it is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at the appropriate temperature for a specified time, with progress monitored by a suitable analytical method.

  • Work-up: Once the reaction is complete, it is quenched, and the crude product is extracted.

  • Purification: The crude product is purified by column chromatography or other suitable techniques to yield the piperidine derivative.

Logical Relationship Diagram

G cluster_1 Aza-Diels-Alder Reaction Imine Imine (Dienophile) Cycloadduct Cycloadduct Intermediate Imine->Cycloadduct Diene Diene Diene->Cycloadduct Piperidine Functionalized Piperidine Cycloadduct->Piperidine [4+2] Cycloaddition

Caption: The aza-Diels-Alder reaction pathway.

Reductive Amination of Dicarbonyl Compounds

The double reductive amination of dicarbonyl compounds, such as glutaraldehyde derivatives, provides a direct route to the piperidine skeleton.[4] This method is particularly useful for the synthesis of polyhydroxylated piperidines, which are important as glycosidase inhibitors.[4]

Comparative Performance Data
Dicarbonyl SubstrateAmine SourceReducing AgentYield (%)Diastereomeric Ratio (dr)Reference
Sugar-derived dialdehydeAmmoniaH₂/Catalyst78N/A[4]
Sugar-derived diketoneAmmonium formateN/A50 (two steps)Single isomer[4]
GlutaraldehydePrimary AmineSodium cyanoborohydrideHighN/A[15]
Experimental Protocol: Reductive Amination of Glutaraldehyde

This protocol is based on the efficient conversion of amines to piperidine derivatives using glutaraldehyde.[15]

  • Reaction Mixture: The amine is dissolved in a suitable solvent.

  • Reducing Agent: Sodium cyanoborohydride is added to the solution.

  • Aldehyde Addition: Glutaraldehyde is then added to the reaction mixture.

  • Reaction Conditions: The reaction is allowed to proceed at room temperature for a short period (e.g., 15 minutes). The reaction is efficient across a range of pH values (acidic, neutral, or basic).

  • Work-up and Purification: The reaction is worked up to isolate the crude piperidine derivative, which is then purified as necessary.

Experimental Workflow Diagram

G cluster_2 Reductive Amination Workflow Start Start Step1 Dissolve Amine Start->Step1 Step2 Add Reducing Agent (e.g., NaCNBH₃) Step1->Step2 Step3 Add Dicarbonyl (e.g., Glutaraldehyde) Step2->Step3 Step4 React at Room Temp Step3->Step4 Step5 Work-up & Purify Step4->Step5 End Functionalized Piperidine Step5->End

Caption: Workflow for reductive amination.

Transition-Metal-Catalyzed Cyclizations

Modern organic synthesis has been revolutionized by transition-metal-catalyzed reactions, which offer powerful and selective methods for constructing complex molecules.[6] Various transition metals, including palladium, rhodium, and copper, have been employed in the synthesis of piperidines through diverse cyclization strategies.[2][16][17]

Comparative Performance Data
Catalyst SystemReaction TypeSubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Pd(II)1,3-Chirality TransitionAllylic AlcoholsHighHighHigh[17]
Gold(I)Cyclization/Reduction/Ferrier RearrangementHomopropargyl amine74>25:1>94%[18]
CopperIntramolecular C-H AminationN-FluorosulfonamidesVariesVariesN/A[16]
Iridium(III)Hydrogen Borrowing AnnulationN/AHighStereoselectiveHigh[9]
Experimental Protocol: Gold-Catalyzed Synthesis of Piperidin-4-ols

This protocol is adapted from a modular and stereoselective synthesis of substituted piperidin-4-ols.[18]

  • Reaction Setup: A solution of the homopropargylic amine in a suitable solvent (e.g., CH₂Cl₂) is prepared in a reaction vessel.

  • Catalyst Addition: A gold(I) catalyst is added to the solution.

  • Cyclization: The reaction mixture is stirred to facilitate the cyclization step.

  • Reduction: A reducing agent, such as catecholborane, is added to the reaction mixture at a low temperature (e.g., -78 °C) for chemoselective reduction.

  • Rearrangement: The reaction proceeds through a spontaneous Ferrier rearrangement.

  • Work-up and Purification: The reaction is quenched and worked up to isolate the crude piperidin-4-ol, which is then purified by chromatography.

Signaling Pathway Diagram

G cluster_3 Gold-Catalyzed Cascade Start Homopropargylic Amine Step1 Gold-Catalyzed Cyclization Start->Step1 Intermediate Cyclized Intermediate Step1->Intermediate Step2 Chemoselective Reduction Intermediate->Step2 Step3 Spontaneous Ferrier Rearrangement Step2->Step3 End Piperidin-4-ol Step3->End

Caption: Gold-catalyzed cascade for piperidin-4-ol synthesis.

Conclusion

The synthesis of functionalized piperidines can be achieved through a variety of powerful and versatile methods. The choice of synthetic route will depend on several factors, including the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

  • Catalytic hydrogenation is ideal for accessing the simple piperidine core from readily available pyridines.

  • The aza-Diels-Alder reaction provides excellent control over stereochemistry, making it suitable for the synthesis of complex, poly-substituted piperidines.

  • Reductive amination is a highly efficient method for producing piperidines from dicarbonyl compounds, with notable applications in the synthesis of iminosugars.

  • Transition-metal-catalyzed cyclizations represent the cutting edge of piperidine synthesis, offering high levels of efficiency, selectivity, and functional group tolerance.

By carefully considering the advantages and limitations of each approach, researchers can select the optimal strategy for the synthesis of their target piperidine-containing molecules, accelerating the discovery and development of new pharmaceuticals and other valuable compounds.

References

A Comparative Guide to Building Blocks for Spirocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of spirocyclic compounds, molecules characterized by two rings sharing a single atom, is a rapidly advancing area of organic chemistry, driven by the unique three-dimensional architectures and significant biological activities of these structures.[1][2][3] The inherent rigidity and defined spatial arrangement of substituents make spirocycles highly sought-after scaffolds in drug discovery.[4][5] This guide provides a comparative analysis of common building blocks used in the synthesis of spirocyclic compounds, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic strategy.

Core Building Blocks: A Head-to-Head Comparison

The construction of the spirocyclic core can be achieved through a variety of synthetic strategies, each employing distinct building blocks. This section compares three prominent classes of starting materials: Isatin and Azomethine Ylide Precursors, Cyclic Ketones and their Derivatives, and Dihaloalkanes.

Building Block ClassKey Reaction Type(s)Typical Spirocyclic ProductReaction Efficiency (Yield)StereoselectivityKey AdvantagesLimitations
Isatins & Azomethine Ylide Precursors 1,3-Dipolar CycloadditionSpiro-oxindoles, Spiro-pyrrolidinesModerate to Good (e.g., 46-83%)Often high regio- and stereoselectivity[1]High atom economy, access to complex heterocyclic systems.Limited to nitrogen-containing spirocycles, requires specific dipolarophiles.
Cyclic Ketones & Derivatives Aza-annulation, [3+2] CycloadditionSpiro-pyrrolidines, Spiro-piperidonesGood to Excellent (e.g., up to 99%)[6]Can be highly diastereoselective[6]Versatile starting materials, wide availability.May require multi-step synthesis to generate the key reactive intermediate.[7]
Dihaloalkanes (e.g., 1,3-Dibromo-2,2-dimethoxypropane) Tandem SN2 Reaction (Spiroannulation)Spiro[2.4]heptan-4-ones, SpirocyclopropanesVaries with substrateNot inherently stereoselectiveForms small, strained ring systems.Requires a strong base, potential for side reactions.[8]

Experimental Protocols in Focus

Detailed methodologies are crucial for the successful replication and adaptation of synthetic routes. Below are representative protocols for the building blocks discussed.

Protocol 1: Synthesis of Spiro-pyrrolidine Thiazolyloxindoles via 1,3-Dipolar Cycloaddition

This method utilizes the reaction of an azomethine ylide, generated in situ from isatin and an amino acid, with a dipolarophile.

Materials:

  • Substituted isatin

  • 1,3-thiazolane-4-carboxylic acid

  • 2-(arylmethylene)-2,3-dihydro-1H-inden-1-one (dipolarophile)

  • Solvent (e.g., methanol-water, acetonitrile-water, or dioxane-water)[1]

Procedure:

  • A mixture of the substituted isatin and 1,3-thiazolane-4-carboxylic acid is heated in the chosen solvent to generate the azomethine ylide via decarboxylative condensation.[1]

  • The 2-(arylmethylene)-2,3-dihydro-1H-inden-1-one is added to the reaction mixture.

  • The mixture is stirred, typically at reflux, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired spiro-pyrrolo thiazolyloxindole.[1]

Protocol 2: Synthesis of Spiro[2.4]heptan-4-one Derivatives from Cyclopentanone

This protocol details the spiroannulation of a cyclic ketone using a dihaloalkane building block.[8]

Materials:

  • Cyclopentanone

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • 1,3-Dibromo-2,2-dimethoxypropane

  • Diethyl ether

  • Aqueous hydrochloric acid (3 M)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Enolate Formation: To a suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of cyclopentanone in anhydrous DMF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.[8]

  • Spirocyclization: Add a solution of 1,3-Dibromo-2,2-dimethoxypropane in anhydrous DMF dropwise to the reaction mixture at room temperature. Stir for 16-24 hours.[8]

  • Work-up (Acetal): Cool the mixture to 0 °C and quench with water. Partition between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, dry, and concentrate to obtain the crude spiro[2.4]heptan-4-one dimethyl acetal.[8]

  • Hydrolysis to Ketone: Dissolve the crude acetal in acetone or tetrahydrofuran and add aqueous hydrochloric acid. Stir at room temperature for 2-4 hours.[8]

  • Final Work-up: Neutralize with saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether. Combine the organic extracts, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.[8]

Visualizing Synthetic Pathways

Diagrams are essential for understanding the relationships between reactants and products in complex syntheses. The following diagrams, generated using the DOT language, illustrate a generalized workflow for spirocycle synthesis and a common reaction pathway.

experimental_workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_end Product Isolation BuildingBlocks Select Building Blocks (e.g., Isatin, Cyclic Ketone) Reaction Perform Reaction (e.g., Cycloaddition) BuildingBlocks->Reaction Input Reagents Choose Reagents & Solvents Reagents->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring In-process Control Workup Reaction Work-up & Extraction Monitoring->Workup Completion Purification Purification (Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization cycloaddition_pathway Isatin Isatin AzomethineYlide Azomethine Ylide (1,3-Dipole) Isatin->AzomethineYlide Decarboxylative Condensation AminoAcid α-Amino Acid AminoAcid->AzomethineYlide SpiroOxindole Spiro-oxindole Pyrrolidine AzomethineYlide->SpiroOxindole [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene) Dipolarophile->SpiroOxindole

References

Navigating Purity Validation: A Comparative Guide to NMR and HPLC for Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity validation of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents.

This publication will delve into the experimental protocols for both qNMR and HPLC, present a comparative analysis of their performance, and offer insights into the strengths and limitations of each method. All quantitative data is summarized in clearly structured tables, and experimental workflows are visualized to provide a clear and objective overview for analytical chemists and process development scientists.

At a Glance: qNMR vs. HPLC for Purity Determination

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Absolute quantification based on the direct proportionality between signal intensity and the number of atomic nuclei.Separation of components based on their differential partitioning between a mobile and stationary phase, with relative quantification based on peak area.
Reference Standard Requires a certified internal standard of a different compound.Typically requires a reference standard of the analyte itself for accurate quantification.
Selectivity High, based on distinct chemical shifts of protons.High, based on chromatographic separation.
Sensitivity Generally lower than HPLC.High, especially for UV-active compounds.
Sample Throughput Lower, due to longer experiment times for accurate quantification.Higher, with typical run times of 20-30 minutes.
Information Content Provides structural confirmation of the analyte and impurities.Provides retention time and peak purity information.
Destructive No, the sample can be recovered.Yes, the sample is consumed during analysis.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative ¹H-NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the NMR tube.

  • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing.

NMR Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Pulse Angle: A calibrated 90° pulse must be used.

  • Relaxation Delay (d1): A sufficiently long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the signals of interest (both analyte and internal standard). A conservative value of 30-60 seconds is often used when T1 values are unknown.

  • Number of Scans: Typically 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, for example, 298 K.

Data Processing and Purity Calculation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the singlet from the tert-butyl group) and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for purity determination in the pharmaceutical industry. For a polar compound like this compound, a reversed-phase HPLC method is generally suitable. Since the analyte lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary. Alternatively, a derivatization approach can be employed to introduce a UV-active moiety.

Instrumentation:

  • An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, CAD, or ELSD).

Chromatographic Conditions (Illustrative Example):

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: CAD or ELSD. If using UV, derivatization would be required.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Analysis:

  • The purity is typically determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

Visualizing the Workflows

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve setup Set up qNMR Parameters (90° pulse, long d1) dissolve->setup acquire Acquire FID setup->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Analyte dissolve Dissolve in Diluent weigh_sample->dissolve filter_sample Filter Sample dissolve->filter_sample inject Inject into HPLC filter_sample->inject separate Chromatographic Separation inject->separate detect Detect with CAD/ELSD separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report report calculate->report Purity Report Purity_Validation cluster_methods Purity Assessment Methods cluster_qnmr_attributes qNMR Attributes cluster_hplc_attributes HPLC Attributes Analyte Tert-butyl 4-cyano-4- (hydroxymethyl)piperidine-1-carboxylate qNMR qNMR Analyte->qNMR HPLC HPLC Analyte->HPLC AbsolutePurity Absolute Purity qNMR->AbsolutePurity StructuralInfo Structural Information qNMR->StructuralInfo NonDestructive Non-Destructive qNMR->NonDestructive RelativePurity Relative Purity (Area %) HPLC->RelativePurity HighSensitivity High Sensitivity HPLC->HighSensitivity HighThroughput High Throughput HPLC->HighThroughput Orthogonal Orthogonal Validation AbsolutePurity->Orthogonal HighSensitivity->Orthogonal FinalReport FinalReport Orthogonal->FinalReport Comprehensive Purity Profile

A Comparative Guide to the Efficacy of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs.[1] Its prevalence underscores the continuous need for versatile and efficient building blocks for the rapid construction of diverse chemical libraries. This guide provides a comparative analysis of tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate, a bifunctional building block, and its alternatives in the context of parallel synthesis, a key technology in drug discovery.

The Advantage of Bifunctional Building Blocks in Library Synthesis

This compound offers two distinct points for chemical diversification: a hydroxyl group and a nitrile group, both situated on a sterically defined quaternary center. This dual functionality allows for the creation of complex spirocyclic systems or the introduction of diverse substituents in a controlled manner, making it a valuable tool for exploring novel chemical space.

Performance Comparison of Piperidine Building Blocks

Building Block ClassKey FeaturesTypical Reactions in Parallel SynthesisRepresentative YieldsDiversity PotentialKey Considerations
Bifunctional Scaffolds (e.g., this compound)Two reactive sites for orthogonal chemistrySpirocyclization, multicomponent reactions, sequential derivatizationModerate to Good (reaction dependent)High (access to complex 3D scaffolds)Reaction optimization may be required for each functional group.
Monofunctional Piperidines (e.g., N-Boc-4-piperidinemethanol)Single reactive handleAcylation, alkylation, etherification, Mitsunobu reactionsGenerally Good to ExcellentModerate (linear derivatization)Simpler reaction setup and purification.
4-Oxopiperidines (e.g., N-Boc-4-piperidone)Ketone functionality for diverse transformationsReductive amination, Wittig reaction, aldol condensation, spirocyclizationGood to ExcellentHigh (access to diverse C4-substituted piperidines)Prone to side reactions if not handled carefully.
Substituted Piperidine Carboxylic Acids (e.g., N-Boc-isonipecotic acid)Carboxylic acid for amide bond formationAmide coupling, esterificationExcellentHigh (amenable to standard peptide coupling protocols)Limited to derivatization at the carboxylic acid position.

Experimental Protocols

Below are representative experimental protocols for reactions that can be adapted for parallel synthesis using this compound and its alternatives.

Protocol 1: Synthesis of a Spiro-oxazolidinone Library

This protocol illustrates the use of a bifunctional piperidine building block to generate a spirocyclic library.

  • Activation of the Hydroxyl Group: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1 hour.

  • Azide Displacement: Add sodium azide (3.0 eq) and a catalytic amount of tetrabutylammonium iodide to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reduction to Amine: Add triphenylphosphine (1.5 eq) and water to the reaction mixture and stir for 4 hours.

  • Cyclization: To the crude amine, add a solution of a diverse set of aldehydes (1.1 eq) and a dehydrating agent such as sodium triacetoxyborohydride in individual wells of a parallel synthesis reactor. Stir for 12 hours.

  • Work-up and Purification: Quench the reactions with saturated aqueous sodium bicarbonate. Extract with DCM, and purify the products using parallel flash chromatography or preparative HPLC.

Protocol 2: Parallel Amide Coupling with N-Boc-Isonipecotic Acid

This protocol demonstrates a standard parallel synthesis workflow for a monofunctional piperidine building block.

  • Dispensing of Reagents: In a 96-well reaction block, dispense a solution of N-Boc-isonipecotic acid (1.0 eq) in a suitable solvent (e.g., DMF).

  • Activation: Add a solution of a coupling agent, such as HATU (1.1 eq), and a base, such as diisopropylethylamine (DIPEA) (2.0 eq), to each well. Agitate for 15 minutes.

  • Addition of Amines: Add a diverse library of primary and secondary amines (1.2 eq) to the individual wells.

  • Reaction: Seal the reaction block and agitate at room temperature for 12-16 hours.

  • Work-up and Purification: Dilute the reaction mixtures with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine. Concentrate the organic layers and purify the products via parallel preparative HPLC.

Visualizing Synthetic Strategies

To better illustrate the utility of these building blocks, the following diagrams, generated using the DOT language, outline key workflows and relationships.

Parallel_Synthesis_Workflow cluster_0 Reagent Preparation cluster_1 Automated Synthesis cluster_2 Analysis & Purification cluster_3 Compound Library Building_Block Piperidine Building Block Dispensing Liquid Handling Building_Block->Dispensing Reagent_Library Diverse Reagents (Acids, Amines, etc.) Reagent_Library->Dispensing Reaction Parallel Reaction Block Dispensing->Reaction Workup Automated Work-up Reaction->Workup Analysis LC-MS/UPLC Analysis Workup->Analysis Purification Parallel Prep-HPLC Analysis->Purification Library Purified Compound Library Purification->Library

Caption: A generalized workflow for parallel synthesis of a compound library.

Building_Block_Comparison cluster_0 Building Block Classes cluster_1 Resulting Scaffolds Bifunctional Bifunctional (e.g., tert-butyl 4-cyano-4- (hydroxymethyl)piperidine-1-carboxylate) Spirocycles Spirocycles Bifunctional->Spirocycles C4_Substituted C4-Substituted Piperidines Bifunctional->C4_Substituted Monofunctional Monofunctional (e.g., N-Boc-4-piperidinemethanol) Linear_Derivatives Linear Derivatives Monofunctional->Linear_Derivatives Keto 4-Oxopiperidines (e.g., N-Boc-4-piperidone) Keto->C4_Substituted

Caption: Relationship between piperidine building block classes and accessible scaffolds.

Decision_Tree Start Desired Scaffold Type? Spirocyclic Spirocyclic Start->Spirocyclic 3D Complexity Linear Linear/Simple Substitution Start->Linear Rapid SAR C4_Diverse Diverse C4-Substitution Start->C4_Diverse Focused Library Use_Bifunctional Use Bifunctional or Keto-Piperidine Spirocyclic->Use_Bifunctional Use_Monofunctional Use Monofunctional Piperidine Linear->Use_Monofunctional Use_Keto Use 4-Oxopiperidine C4_Diverse->Use_Keto

References

The Strategic Advantage of Pre-Functionalized Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine motif is a cornerstone of modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from a unique combination of properties: a saturated, three-dimensional scaffold that can orient substituents in precise vectors, a basic nitrogen atom for crucial interactions with biological targets, and favorable pharmacokinetic characteristics. However, the synthetic path to complex, highly substituted piperidines can be arduous. This guide provides a comparative analysis of synthetic strategies, highlighting the significant advantages of employing pre-functionalized piperidine building blocks over de novo synthesis approaches.

Executive Summary: Accelerating Discovery with Pre-Functionalized Scaffolds

The use of pre-functionalized piperidine scaffolds offers a more direct and efficient route to complex drug candidates. By starting with a piperidine ring already bearing key functional groups, researchers can significantly reduce the number of synthetic steps, improve overall yields, and simplify purification processes. This "scaffold-based" approach contrasts with de novo methods, such as multicomponent reactions or the hydrogenation of pyridine precursors, which build the piperidine ring from acyclic or aromatic starting materials. While these de novo strategies are powerful for generating initial diversity, they often require extensive optimization and can be less efficient for late-stage diversification and the synthesis of specific, complex analogues.

Comparative Analysis of Synthetic Strategies

To illustrate the advantages of a scaffold-based approach, we will compare the synthesis of a key structural motif in many pharmaceuticals: the 4-arylpiperidine core. We will compare a common strategy utilizing a pre-functionalized piperidine building block (Suzuki or Sonogashira coupling) with a representative de novo approach (Hantzsch pyridine synthesis followed by hydrogenation).

Table 1: Synthesis of a 4-Arylpiperidine Core - A Comparative Overview
ParameterPre-Functionalized Scaffold Approach (e.g., Suzuki Coupling)De Novo Synthesis (e.g., Hantzsch/Hydrogenation)
Starting Material 4-Bromo-1-Boc-piperidineAldehyde, β-ketoester, ammonia
Key Transformations Pd-catalyzed cross-couplingMulticomponent reaction, aromatization, hydrogenation
Typical No. of Steps 1-23-4
Typical Overall Yield 70-95%40-70%
Stereochemical Control High (retained from starting material)Can be challenging to control
Substrate Scope Broad (diverse aryl boronic acids/alkynes)Dependent on aldehyde and β-ketoester compatibility
Purification Generally straightforwardCan be complex due to multiple steps and byproducts
Logical Workflow: Pre-Functionalized vs. De Novo

The following diagram illustrates the streamlined nature of a scaffold-based approach compared to a typical de novo synthesis.

G cluster_0 Pre-Functionalized Scaffold Approach cluster_1 De Novo Synthesis Approach a Pre-functionalized Piperidine c Coupling Reaction (e.g., Suzuki) a->c b Coupling Partner (e.g., Arylboronic Acid) b->c d Target 4-Arylpiperidine c->d e Acyclic Precursors (Aldehyde, β-ketoester, NH3) f Multicomponent Reaction (e.g., Hantzsch) e->f g Dihydropyridine Intermediate f->g h Aromatization g->h i Substituted Pyridine h->i j Hydrogenation i->j k Target 4-Arylpiperidine j->k

Figure 1. Comparison of synthetic workflows.

Experimental Protocols

Protocol 1: Synthesis of a 4-Arylpiperidine using a Pre-functionalized Scaffold (Suzuki Coupling)

This protocol describes a typical Suzuki coupling reaction to form a 4-arylpiperidine.

Materials:

  • 4-Bromo-1-Boc-piperidine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add 4-bromo-1-Boc-piperidine, arylboronic acid, and K₂CO₃.

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 4-arylpiperidine.

Protocol 2: De Novo Synthesis of a 4-Arylpiperidine (via Hantzsch Synthesis and Hydrogenation)

This two-part protocol describes a common de novo route.

Part A: Hantzsch Pyridine Synthesis

Materials:

  • Aromatic aldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde and ethyl acetoacetate in ethanol.

  • Add ammonium acetate to the solution.

  • Reflux the mixture for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product often precipitates.

  • Collect the solid by filtration and wash with cold ethanol to yield the dihydropyridine.

  • The crude dihydropyridine is then oxidized (e.g., with nitric acid or ceric ammonium nitrate) to the corresponding pyridine.

Part B: Hydrogenation of the Pyridine Ring

Materials:

  • Substituted pyridine from Part A (1.0 eq)

  • Pd/C (10 mol%) or PtO₂ (5 mol%)

  • Methanol or Acetic Acid

  • Hydrogen gas (balloon or high-pressure apparatus)

Procedure:

  • Dissolve the pyridine in methanol or acetic acid in a suitable hydrogenation vessel.

  • Carefully add the catalyst (Pd/C or PtO₂).

  • Purge the vessel with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (1-50 atm) at room temperature to 50 °C for 12-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield the 4-arylpiperidine.

Visualization of Relevant Signaling Pathways

Many piperidine-containing drugs exert their therapeutic effects by modulating key cellular signaling pathways. The ability to rapidly synthesize diverse piperidine analogues using pre-functionalized scaffolds is crucial for exploring structure-activity relationships and optimizing target engagement.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is involved in cell growth, differentiation, and apoptosis. Some piperidine-containing molecules have been shown to modulate this pathway.[1][2][3][4]

TGFB_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TGFB TGF-β Ligand Receptor TGF-β Receptor (Type I/II) TGFB->Receptor SMAD23 SMAD2/3 Receptor->SMAD23 phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) SMAD_complex->Transcription Piperidine Piperidine Derivative Piperidine->SMAD23 inhibits phosphorylation

Figure 2. Inhibition of the TGF-β signaling pathway.
Notch Signaling Pathway

The Notch signaling pathway is critical for cell-to-cell communication and plays a role in cell fate decisions. Aberrant Notch signaling is implicated in various diseases, including cancer.[5]

Notch_Pathway cluster_0 Signal Sending Cell cluster_1 Signal Receiving Cell Ligand Notch Ligand (e.g., Jagged1) Notch_Receptor Notch Receptor Ligand->Notch_Receptor binds NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD cleavage CSL CSL NICD->CSL translocates to nucleus and binds Transcription Target Gene Transcription CSL->Transcription Piperine Piperine Piperine->Notch_Receptor downregulates

Figure 3. Modulation of the Notch signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Many piperidine-based kinase inhibitors target components of this pathway.[6]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream phosphorylates Cell_Response Cell Survival, Proliferation, Growth Downstream->Cell_Response Piperidine_Inhibitor Piperidine-based PI3K/Akt Inhibitor Piperidine_Inhibitor->PI3K inhibits Piperidine_Inhibitor->Akt inhibits

Figure 4. Inhibition of the PI3K/Akt signaling pathway.

Conclusion

While de novo synthetic strategies have their place in the exploration of novel chemical space, the use of pre-functionalized piperidine scaffolds presents a clear advantage in terms of efficiency, yield, and speed for the synthesis of complex, late-stage drug candidates. By leveraging these readily available building blocks, medicinal chemists can accelerate the drug discovery process, enabling the rapid generation of analogues for structure-activity relationship studies and the timely delivery of promising new therapeutics.

References

Comparative Biological Activity of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate. The information is intended to support research and development efforts in the discovery of novel therapeutic agents. Due to the limited publicly available data on the specific target compound, this guide draws upon data from structurally related piperidine derivatives to provide a comparative context for potential biological activities, including antimicrobial and anticancer effects.

Comparison of Biological Activities

Antimicrobial Activity

Piperidine derivatives have shown promise as antimicrobial agents. The following table presents the Minimum Inhibitory Concentration (MIC) values of various piperidine-containing compounds against different microbial strains.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Piperidin-4-one2,6-diaryl-3-methyl-4-piperidoneStaphylococcus aureus-[1][2]
E. coli-[1]
Bacillus subtilis-[1]
Thiosemicarbazone derivativeM. gypseum-[1]
C. albicans-[2]
Piperazine2-(4-cyano-3-trifluoromethylphenyl amino)-4-(quinoline-4-yloxy)-6-(piperazinyl/piperidinyl)-S-triazineStaphylococcus aureus1-5[3]
Bacillus cereus1-5[3]
Escherichia coli>5[3]
Pseudomonas aeruginosa>5[3]

Note: Specific MIC values were not provided in the source material, but the compounds were reported to have significant activity.

Cytotoxic Activity

The piperidine moiety is also a key structural feature in many anticancer agents. The table below summarizes the cytotoxic activity (IC50 values) of cyano-substituted heterocyclic compounds, providing a reference for the potential of the target scaffold.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Cyano-pyrimidine chalconeA1A549 (Lung)2.6 - 34.9[4]
MDA-MB-231 (Breast)2.6 - 34.9[4]
DU-145 (Prostate)2.6 - 34.9[4]
2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide7cMCF-7 (Breast)0.6 ± 0.01 (µg/mL)[5]
3MCF-7 (Breast)comparable to Doxorubicin[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological screening of piperidine derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial dilutions of test compounds in 96-well plates i1 Inoculate each well with the microbial suspension p1->i1 p2 Prepare standardized microbial inoculum p2->i1 i2 Incubate plates at 37°C for 24h (bacteria) or 30°C for 48h (fungi) i1->i2 a1 Visually assess for microbial growth i2->a1 a2 Determine MIC as the lowest concentration with no visible growth a1->a2

Caption: Workflow for Broth Microdilution Assay.

Detailed Steps:

  • Compound Preparation: Serially dilute the test compounds in an appropriate broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) according to CLSI guidelines.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement & Analysis c1 Seed cells in a 96-well plate and allow to adhere c2 Treat cells with various concentrations of test compounds c1->c2 c3 Incubate for a specified period (e.g., 24-72 hours) c2->c3 m1 Add MTT solution to each well c3->m1 m2 Incubate to allow formazan crystal formation m1->m2 s1 Solubilize formazan crystals with a solvent (e.g., DMSO) m2->s1 s2 Measure absorbance at a specific wavelength (e.g., 570 nm) s1->s2 a1 Calculate cell viability and determine IC50 values s2->a1

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubation: Incubate the plates for a period of 24 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Potential Signaling Pathways

Given the prevalence of piperidine-containing compounds as inhibitors of specific signaling pathways in cancer, a hypothetical pathway that could be targeted by derivatives of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Piperidine Derivative Inhibitor->PI3K

Caption: Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition.

This diagram illustrates a potential mechanism of action where a piperidine derivative could inhibit a key kinase such as PI3K, thereby blocking downstream signaling that promotes cancer cell proliferation and survival. Further experimental validation would be required to confirm such a mechanism for the specific compounds of interest.

References

A Comparative Analysis of Cyanohydrin Synthesis Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and chemical research, the synthesis of cyanohydrins represents a critical step in the creation of a wide array of valuable intermediates, including α-hydroxy acids, β-amino alcohols, and other chiral building blocks. The choice of synthetic protocol can significantly impact yield, enantioselectivity, and overall efficiency. This guide provides an objective comparison of prevalent cyanohydrin synthesis methodologies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

This analysis covers three major catalytic approaches: metal-based catalysis, organocatalysis, and enzymatic catalysis. Each method is evaluated based on its performance with various substrates, highlighting the yields and conditions required.

Comparative Yield Analysis

The following table summarizes the reported yields for the synthesis of cyanohydrins from representative aromatic and aliphatic aldehydes and ketones using different catalytic systems. This allows for a direct comparison of the efficacy of each protocol.

SubstrateCatalyst SystemCyanide SourceSolventTemp. (°C)Time (h)Yield (%)Reference
Benzaldehyde(salen)VOTMSCNCH₂Cl₂RT24>95[1][2]
BenzaldehydeTi-salenKCN/Ac₂OCH₂Cl₂-40-up to 92[3][4]
BenzaldehydeThiourea CatalystTMSCNToluene-7812High[5]
BenzaldehydeHydroxynitrile Lyase (HNL)Acetone CyanohydrinMTBE/aq. buffer4-High[5]
Acetophenone(salen)VOTMSCNCH₂Cl₂RT16816[1]
AcetophenoneTi-salen/N-oxideTMSCNCH₂Cl₂-20-up to 81[4]
AcetophenoneThiourea CatalystTMSCNToluene-7812-[5]
n-Hexanal[VO₂(CN)₃]²⁻TMSCNAcetonitrile320.25High[6]
Various AldehydesTBDMethyl CyanoformateCH₂Cl₂RT395[7]
Various AldehydesNbF₅TMSCNSolvent-freeRT0.17Excellent[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the implementation of these protocols in a laboratory setting.

Protocol 1: Vanadium-Salen Catalyzed Cyanosilylation of Aldehydes

This protocol describes the asymmetric synthesis of cyanohydrin trimethylsilyl ethers using a chiral (salen)VO catalyst.[1][2]

Materials:

  • Chiral (salen)VO complex (0.1 mol%)

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN, 1.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the chiral (salen)VO catalyst (0.1 mol%) in anhydrous dichloromethane.

  • Add the aldehyde (1.0 mmol) to the catalyst solution at ambient temperature.

  • Slowly add trimethylsilyl cyanide (1.2 mmol) to the reaction mixture.

  • Stir the reaction at ambient temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture can be directly purified by silica gel chromatography to afford the corresponding cyanohydrin trimethylsilyl ether.

Protocol 2: Titanium-Salen Catalyzed Asymmetric Synthesis of O-Acetyl Cyanohydrins

This method utilizes a chiral Ti-salen complex to catalyze the addition of potassium cyanide to aldehydes in the presence of acetic anhydride, yielding O-acetylated cyanohydrins.[3][4]

Materials:

  • Chiral Ti-salen catalyst (1 mol%)

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Potassium cyanide (KCN, 1.5 equiv)

  • Acetic anhydride (Ac₂O, 1.2 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral Ti-salen catalyst (1 mol%).

  • Add anhydrous dichloromethane to dissolve the catalyst.

  • Cool the solution to -40 °C.

  • Add the aldehyde (1.0 mmol) to the cooled catalyst solution.

  • In a separate flask, suspend potassium cyanide (1.5 mmol) in anhydrous dichloromethane and add acetic anhydride (1.2 mmol). Stir the suspension.

  • Add the KCN/Ac₂O suspension to the cooled aldehyde-catalyst mixture.

  • Stir the reaction mixture at -40 °C and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Enzymatic Synthesis of Cyanohydrins using Hydroxynitrile Lyase (HNL)

This protocol outlines the biocatalytic synthesis of chiral cyanohydrins using an immobilized hydroxynitrile lyase in a biphasic system.[5]

Materials:

  • Immobilized Hydroxynitrile Lyase (e.g., PaHNL on Celite)

  • Aldehyde or Ketone (1.0 mmol)

  • Acetone cyanohydrin (1.5 equiv)

  • Organic solvent (e.g., Methyl tert-butyl ether, MTBE)

  • Aqueous buffer (e.g., 50 mM sodium citrate, pH 4.5)

Procedure:

  • In a jacketed glass reactor, dissolve the carbonyl substrate (1.0 mmol) in the organic solvent (e.g., 5 mL of MTBE).

  • Add the aqueous buffer (e.g., 5 mL of 50 mM sodium citrate, pH 4.5).

  • Add the immobilized HNL preparation to the biphasic mixture.

  • Cool the reactor to the desired temperature (e.g., 4 °C).

  • Start vigorous stirring to ensure efficient mixing of the two phases.

  • Add acetone cyanohydrin (1.5 mmol) to initiate the reaction.

  • Monitor the reaction by taking samples from the organic layer and analyzing by GC or HPLC.

  • Once the reaction is complete, stop stirring and separate the organic and aqueous layers.

  • Isolate the product from the organic layer by removing the solvent under reduced pressure and purify as needed.

Visualizing the Workflow

To better understand the procedural flow of these synthetic protocols, the following diagrams illustrate the key steps involved in each method.

Vanadium_Salen_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (salen)VO in CH₂Cl₂ B Add Aldehyde A->B C Add TMSCN B->C D Stir at RT for 24h C->D E Purify via Chromatography D->E F Isolated Cyanohydrin Silyl Ether E->F

Vanadium-Salen Catalyzed Cyanosilylation Workflow

Titanium_Salen_Protocol cluster_prep Catalyst & Reagent Prep cluster_reaction Reaction cluster_workup Workup & Purification A1 Dissolve Ti-salen in CH₂Cl₂ A2 Cool to -40°C A1->A2 A3 Add Aldehyde A2->A3 C Combine Reagent Suspension with Catalyst Mixture A3->C B1 Suspend KCN in CH₂Cl₂ B2 Add Ac₂O B1->B2 B2->C D Stir at -40°C C->D E Quench with aq. NaHCO₃ D->E F Extract with CH₂Cl₂ E->F G Purify via Chromatography F->G H Isolated O-Acetyl Cyanohydrin G->H HNL_Protocol cluster_prep Biphasic System Setup cluster_reaction Enzymatic Reaction cluster_workup Workup A Dissolve Substrate in MTBE B Add Aqueous Buffer A->B C Add Immobilized HNL B->C D Cool to 4°C C->D E Add Acetone Cyanohydrin D->E F Vigorous Stirring E->F G Separate Layers F->G H Isolate Product from Organic Layer G->H I Isolated Chiral Cyanohydrin H->I

References

Spectroscopic Analysis of Impurities in Piperidine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of piperidine and its derivatives is a cornerstone in the development of numerous pharmaceuticals and fine chemicals.[1] However, ensuring the purity of the final product is a critical challenge, as even trace impurities can significantly impact efficacy, safety, and regulatory compliance.[2][3] This guide provides a comparative overview of common spectroscopic techniques for the analysis of impurities in piperidine synthesis, supported by experimental data and detailed protocols to aid in method selection and implementation.

Common Impurities in Piperidine Synthesis

The most prevalent route to piperidine is the catalytic hydrogenation of pyridine.[4][5] This process, while effective, can lead to several impurities:

  • Unreacted Pyridine: Due to the formation of a piperidine-pyridine azeotrope, simple distillation is often insufficient for complete separation.[4]

  • Side-Reaction Products: Dipiperidyls and other high-boiling point bases can form during the synthesis.[4]

  • Degradation Products: Exposure to air can lead to oxidation products, often causing a yellow discoloration.[4]

  • Process-Related Impurities: Residual catalysts and solvents may be present.

  • Enantiomeric Impurities: For chiral piperidine derivatives, the presence of the undesired enantiomer is a critical quality attribute.[6][7]

Comparative Analysis of Spectroscopic Techniques

A variety of spectroscopic methods are employed to detect, identify, and quantify these impurities. The choice of technique depends on the nature of the impurity, the required sensitivity, and the complexity of the sample matrix. Key techniques include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC-based methods are powerful for the analysis of volatile and semi-volatile impurities.[8][9] GC coupled with a Flame Ionization Detector (FID) provides excellent quantitative data, while coupling with a Mass Spectrometer (MS) allows for definitive identification of impurities.[3][8]

Table 1: Performance of GC-MS Methods for Piperidine-Related Impurities

Parameter 1-Benzylpiperazine in Plasma[8] 1-Benzylpiperazine in Urine[8] Piperidine in Glatiramer Acetate[10]
Linearity Range 0 - 10 µg/mL 0 - 10 µg/mL Not Specified
Correlation Coefficient (r²) > 0.99 > 0.99 Not Specified
Limit of Detection (LOD) 0.004 µg/mL 0.002 µg/mL Not Specified
Limit of Quantification (LOQ) 0.016 µg/mL 0.008 µg/mL Not Specified
Accuracy (Recovery %) 79% to 96% 90% to 108% 98.26%

| Precision (RSD %) | < 15% (Intra-day) | < 15% (Intra-day) | 1.01% |

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

HPLC is a versatile technique for a broader range of piperidine compounds, including non-volatile and thermally labile impurities.[8] UV detection is common, but for compounds lacking a chromophore, pre-column derivatization or the use of a more universal detector like a mass spectrometer is necessary.[6][7][11] LC-MS provides high sensitivity and selectivity, making it ideal for detecting trace-level genotoxic impurities.[2][12]

Table 2: Performance of Liquid Chromatography Methods for Piperidine-Related Impurities

Parameter Piperidine (RP-HPLC-UV)[11][13][14] (S)-piperidin-3-amine (Chiral HPLC-UV)[6][7] Piperidine (LC-MS)[2]
Linearity Range 0.44 - 53.33 µg/mL Not Specified 0.03 - 0.40 µg/mL
Correlation Coefficient (r²) 0.9996 Not Specified > 0.99
Limit of Detection (LOD) 0.15 µg/mL Not Specified 0.0101 µg/mL
Limit of Quantification (LOQ) 0.44 µg/mL Not Specified Not Specified
Accuracy (Recovery %) 101.82% Not Specified Not Specified

| Resolution (between enantiomers) | Not Applicable | > 4.0 | Not Applicable |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about impurities, often without the need for reference standards for identification.[9][15] It is particularly useful for distinguishing between isomers, such as axial and equatorial protons on the piperidine ring, and for quantitative analysis (qNMR).[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used for identifying functional groups.[16] In the context of piperidine synthesis, it can confirm the disappearance of starting material (e.g., C=C bonds in pyridine) and the appearance of the piperidine ring structure (N-H and C-N stretches).[17] While not typically used for quantification of trace impurities, it is valuable for reaction monitoring and bulk material characterization.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for piperidine synthesis and impurity analysis, and the logical relationship between the analytical techniques and the impurities they are best suited to detect.

cluster_synthesis Piperidine Synthesis Workflow cluster_analysis Impurity Analysis Pyridine Pyridine (Starting Material) Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Crude Crude Piperidine Hydrogenation->Crude Purification Purification (e.g., Distillation) Crude->Purification Crude_Sample Sample from Crude Product Crude->Crude_Sample Pure Purified Piperidine Purification->Pure Pure_Sample Sample from Purified Product Pure->Pure_Sample Spectroscopic_Analysis Spectroscopic Analysis Crude_Sample->Spectroscopic_Analysis Pure_Sample->Spectroscopic_Analysis Impurity_Profile Impurity Profile (Identification & Quantification) Spectroscopic_Analysis->Impurity_Profile

Caption: General workflow for piperidine synthesis and subsequent impurity analysis.

cluster_impurities Impurity Types cluster_techniques Analytical Techniques Pyridine Unreacted Pyridine GC_MS GC-MS / GC-FID Pyridine->GC_MS Volatile NMR NMR Pyridine->NMR Structural Info FTIR FTIR Pyridine->FTIR Functional Groups Side_Products Side-Products (e.g., Dipiperidyls) Side_Products->GC_MS HPLC_MS HPLC-UV / LC-MS Side_Products->HPLC_MS Side_Products->NMR Degradation Degradation Products Degradation->HPLC_MS Degradation->NMR Enantiomers Enantiomeric Impurities Enantiomers->HPLC_MS Chiral Column

Caption: Logical relationships between impurity types and analytical techniques.

Detailed Experimental Protocols

GC-MS Protocol for Volatile Impurities

This protocol is a general guideline for the analysis of volatile impurities, such as residual pyridine or 2-benzylpiperidine.[8]

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10-20 mg of the piperidine sample in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).[9]

    • For trace analysis, a liquid-liquid extraction may be necessary. Basify the sample with 0.1 M NaOH, extract with an organic solvent like ethyl acetate, and concentrate the organic layer under a stream of nitrogen.[8]

  • Instrumental Parameters:

    • GC System: Agilent 7890A GC or equivalent.[8]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[8][9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]

    • Inlet Temperature: 250°C.[8]

    • Injection Volume: 1 µL (splitless or split mode, depending on concentration).[8]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp to 180°C at 12°C/min, hold for 2 minutes.[8] (This program should be optimized based on the specific impurities of interest).

    • MS System:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

      • Source Temperature: 250°C.[3]

      • Mass Range: Scan from m/z 35 to 500.

HPLC-UV Protocol for Non-Volatile Impurities with Derivatization

This protocol is based on the analysis of piperidine where a chromophore is introduced via derivatization to allow for UV detection.[11][13][14]

  • Derivatization:

    • To a solution of the piperidine sample, add a solution of para-toluenesulfonyl chloride (PTSC) in the presence of a base (e.g., sodium bicarbonate solution).[6]

    • Allow the reaction to proceed at room temperature until complete.

    • Quench the reaction and extract the derivatized product.

  • Instrumental Parameters:

    • HPLC System: Standard HPLC system with a UV detector.

    • Column: Inertsil C18 (250 x 4.6 mm I.D., 5 µm) or equivalent.[11][13]

    • Mobile Phase: A gradient or isocratic mixture of water with 0.1% phosphoric acid (A) and acetonitrile (B). A typical isocratic condition is 32:68 (A:B).[11][13]

    • Flow Rate: 1.0 mL/min.[11][13]

    • Column Temperature: 30°C.[11][13]

    • Detection Wavelength: 228 nm (for PTSC derivatives).[6]

    • Injection Volume: 5-10 µL.

LC-MS Protocol for Genotoxic Impurities

This protocol is suitable for the sensitive detection of impurities like piperidine itself, which can be genotoxic.[2]

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition to an appropriate concentration.

  • Instrumental Parameters:

    • LC System: Standard LC system coupled to a mass spectrometer.

    • Column: Atlantis C18 (100 x 3.9 mm, 5 µm) or equivalent.[2]

    • Mobile Phase: Gradient elution using 0.05% formic acid in water (A) and methanol (B).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 5.0 µL.[2]

    • MS System:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Selected Ion Monitoring (SIM) for the m/z of the target impurity.

Conclusion

The selection of an appropriate spectroscopic technique is paramount for the effective analysis of impurities in piperidine synthesis. GC-MS is the method of choice for volatile impurities, offering excellent separation and identification capabilities. HPLC, particularly when coupled with mass spectrometry, provides the versatility and sensitivity required for a wide range of impurities, including non-volatile, thermally labile, and genotoxic compounds. NMR and FTIR serve as invaluable complementary techniques for structural elucidation and functional group analysis. By leveraging the strengths of these methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their piperidine-based products.

References

Revolutionizing Piperidine Synthesis: A Comparative Analysis of a Novel Biocatalytic-Radical Coupling Method Against Traditional Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of piperidine scaffolds, a cornerstone of countless pharmaceuticals, is a critical and often challenging endeavor. A groundbreaking two-step method, combining biocatalytic C-H oxidation and nickel-catalyzed radical cross-coupling, has emerged as a powerful alternative to traditional synthetic routes. This guide provides an objective comparison of this novel approach against established methods like catalytic hydrogenation and the Dieckmann condensation, supported by experimental data and detailed protocols to validate its efficacy and potential to accelerate drug discovery.

The piperidine moiety is a ubiquitous structural feature in a vast array of FDA-approved drugs and natural products, prized for its ability to confer desirable physicochemical properties and biological activity.[1][2] However, traditional methods for its synthesis are often hampered by multi-step procedures, harsh reaction conditions, and limited functional group tolerance, presenting significant hurdles in the rapid generation of diverse molecular libraries for drug screening.[3][4]

A novel synthetic strategy, developed by researchers at Scripps Research and Rice University, offers a streamlined and highly efficient alternative.[5][6] This method dramatically simplifies the construction of complex, three-dimensional piperidine derivatives by first using an enzyme to selectively hydroxylate the piperidine ring, followed by a nickel-catalyzed cross-coupling reaction to introduce a wide range of substituents.[5][7] This approach significantly reduces the number of synthetic steps, often from 7-17 steps down to a mere 2-5, leading to substantial improvements in overall yield and efficiency.[5]

Quantitative Comparison of Synthetic Routes

To illustrate the advantages of this novel methodology, a direct comparison with a traditional synthetic route for the neurokinin-1 (NK1) receptor antagonist, (+)-CP-99,994, is presented below.[6]

ParameterNovel Piperidine Synthesis (Biocatalytic/Ni-catalyzed)[6]Traditional Synthesis of (+)-CP-99,994 (Representative)[6]Catalytic Hydrogenation of Pyridine (General)[1][8]Dieckmann Condensation Approach[9][10]
Key Reactions Biocatalytic C-H Oxidation, Ni-catalyzed Radical Cross-couplingReductive Amination, CyclizationCatalytic HydrogenationIntramolecular Condensation, Decarboxylation
Number of Steps 2 steps from a piperidine starting materialTypically 5+ steps1 step from pyridine precursor3+ steps (e.g., Michael addition, Dieckmann cyclization, decarboxylation)[11]
Overall Yield Reported as high-yieldingVaries, often lower due to multiple stepsGenerally high (can be >90%) but substrate dependentModerate to good, dependent on cyclization efficiency
Reaction Temperature Mild (often room temperature)[6]Variable (can require elevated temperatures)Variable (can require high pressures and temperatures)[1]Requires strong base and often heating
Key Reagents Enzyme catalyst, Nickel catalystVarious reducing agents, acids, basesPrecious metal catalysts (e.g., PtO₂, Pd/C), H₂ gasStrong bases (e.g., NaOEt, t-BuOK)
Functional Group Tolerance Excellent, tolerates sensitive groups like nitro, azido, bromo[12]Limited, may require protecting groupsCan be limited; sensitive groups may be reduced[1]Limited by the strong basic conditions

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for assessing the reproducibility and practicality of a synthetic route.

Novel Two-Step Piperidine Synthesis

This method involves two key stages: biocatalytic hydroxylation and nickel-catalyzed radical cross-coupling.[5][6]

Step 1: Biocatalytic C-H Oxidation [7]

  • To a solution of the carboxylated piperidine starting material in a suitable buffer, add the appropriate hydroxylase enzyme (e.g., a proline-4-hydroxylase).

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking for a specified period (e.g., 24 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Upon completion, quench the reaction and extract the hydroxylated piperidine intermediate.

  • Purify the product using standard chromatographic techniques.

Step 2: Nickel-Catalyzed Radical Cross-Coupling [6]

  • Dissolve the hydroxylated piperidine intermediate in a suitable organic solvent (e.g., dioxane) under an inert atmosphere.

  • Add the coupling partner (e.g., a boronic acid), a nickel catalyst (e.g., NiCl₂(dme)), a ligand (e.g., a bipyridine derivative), and a photocatalyst.

  • Irradiate the reaction mixture with a specific wavelength of light (e.g., blue LEDs) at room temperature for a set period (e.g., 12-24 hours).

  • After the reaction is complete, filter the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the final functionalized piperidine.

Traditional Piperidine Synthesis: Catalytic Hydrogenation of Pyridine[1][8]

This is a widely used and atom-economical method for synthesizing the basic piperidine scaffold.[1]

  • In a high-pressure reactor, dissolve the pyridine precursor in a suitable solvent (e.g., glacial acetic acid or methanol).

  • Add a heterogeneous catalyst, such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).

  • Seal the reactor and purge with an inert gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).

  • Stir the reaction at a specific temperature (e.g., room temperature to 40°C) for a designated time (e.g., 6-16 hours).

  • After the reaction, carefully vent the hydrogen gas and filter the catalyst.

  • Remove the solvent under reduced pressure and purify the resulting piperidine derivative by distillation or column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the novel and a traditional piperidine synthesis method.

novel_synthesis_workflow cluster_start Starting Materials cluster_step1 Step 1: Biocatalytic Oxidation cluster_intermediate Intermediate cluster_step2 Step 2: Radical Cross-Coupling cluster_final Final Product start_piperidine Piperidine Precursor biocatalysis Enzymatic C-H Oxidation start_piperidine->biocatalysis coupling_partner Coupling Partner cross_coupling Nickel-Catalyzed Radical Cross-Coupling coupling_partner->cross_coupling hydroxylated_piperidine Hydroxylated Piperidine biocatalysis->hydroxylated_piperidine hydroxylated_piperidine->cross_coupling final_product Functionalized Piperidine cross_coupling->final_product

Caption: Workflow of the novel two-step piperidine synthesis.

traditional_synthesis_workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product pyridine Pyridine Precursor hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂) pyridine->hydrogenation filtration Catalyst Filtration hydrogenation->filtration concentration Solvent Removal filtration->concentration purification Distillation or Chromatography concentration->purification piperidine Piperidine Product purification->piperidine

Caption: Workflow of traditional piperidine synthesis via catalytic hydrogenation.

Conclusion

The novel biocatalytic C-H oxidation and nickel-catalyzed radical cross-coupling strategy represents a significant advancement in piperidine synthesis. Its ability to rapidly construct complex, functionalized piperidines in a modular and efficient manner offers a clear advantage over many traditional multi-step methods.[5][7] While traditional routes like catalytic hydrogenation remain valuable for the synthesis of simpler piperidine cores, this new approach provides a powerful tool for medicinal chemists to explore a wider chemical space and accelerate the development of next-generation therapeutics. The mild reaction conditions and high functional group tolerance further enhance its appeal, positioning it as a key methodology in modern drug discovery.[6][12]

References

The Piperidine Scaffold: A Versatile Tool in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often involves the strategic selection of core chemical structures. Among these, the piperidine ring, a six-membered nitrogen-containing heterocycle, stands out as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds. This guide provides a comparative analysis of piperidine analogues against other chemical moieties in key therapeutic areas, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways and experimental workflows.

The utility of the piperidine scaffold lies in its ability to confer favorable physicochemical and pharmacokinetic properties to a molecule. Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets, while the basic nitrogen atom can be crucial for target engagement and for modulating properties such as solubility and bioavailability. This versatility has led to the incorporation of piperidine in drugs targeting a wide range of conditions, from cancer and central nervous system (CNS) disorders to infectious diseases.

Comparative Analysis of Piperidine Analogues in Key Therapeutic Areas

To objectively assess the utility of the piperidine scaffold, this guide presents a comparative analysis of piperidine-containing drugs against alternatives in three major therapeutic areas: oncology, central nervous system disorders, and infectious diseases.

Anticancer Activity: PI3K Inhibition

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several PI3K inhibitors incorporating a piperidine moiety have been developed. Here, we compare the activity of a piperidine-containing PI3Kδ inhibitor, Idelalisib, with other non-piperidine PI3K inhibitors.

Table 1: Comparative Anticancer Activity of PI3K Inhibitors

CompoundScaffoldTarget Isoform(s)IC50 (nM)Reference(s)
IdelalisibPiperidine (quinazolinone)PI3Kδ19[1][2]
CopanlisibNon-piperidine (imidazoquinazoline)PI3Kα, PI3Kδ0.5 (α), 0.7 (δ)[3]
IC87114Piperidine (quinazolinone)PI3Kδ50[1]
PI-103PyridofuropyrimidinePI3K (pan), mTOR8 (α), 88 (β), 48 (δ), 150 (γ)[4]

Signaling Pathway: PI3K/Akt Inhibition by a Piperidine-Containing Drug

The following diagram illustrates the PI3K/Akt signaling pathway and highlights the point of inhibition by a piperidine-containing PI3K inhibitor like Idelalisib.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Idelalisib Idelalisib (Piperidine-based inhibitor) Idelalisib->PI3K Inhibits PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival Promotes PTEN PTEN PTEN->PIP3 Inhibits

PI3K/Akt signaling pathway and drug inhibition.
Central Nervous System Activity: Acetylcholinesterase Inhibition and D2 Receptor Antagonism

Piperidine and its derivatives are prevalent in drugs targeting the CNS. Donepezil, an acetylcholinesterase (AChE) inhibitor for Alzheimer's disease, and Haloperidol, a dopamine D2 receptor antagonist for psychosis, are prominent examples.

Table 2: Comparative CNS Activity of Piperidine Analogues and Alternatives

DrugScaffoldTargetPotency (IC50/Ki, nM)Reference(s)
AChE Inhibitors
DonepezilPiperidineAChE6.7[5]
RivastigmineNon-piperidine (carbamate)AChE4.3[5]
TacrineNon-piperidine (acridine)AChE77[5]
Dopamine D2 Antagonists
HaloperidolPiperidineD2 ReceptorKi: 0.89[6]
ClozapinePiperazineD2 ReceptorKi: 9.0[7]
OrdopidinePiperidineD2 ReceptorKi: ~7520[6]
Antimicrobial Activity

The piperidine moiety is also found in some antimicrobial agents. A notable comparison can be made with the closely related piperazine ring, which is a key component of the widely used fluoroquinolone antibiotics like ciprofloxacin.

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundScaffold ClassS. aureusP. aeruginosaReference(s)
CiprofloxacinPiperazine (Fluoroquinolone)0.250.5[8][9]
PiperinePiperidine (Alkaloid)>100>100[8]
Ciprofloxacin + Piperine (50 µg/mL)Piperazine + Piperidine0.06-[8]
7-[4-(4-(benzoyl)carbopiperazin-1-yl)]piperazinyl derivative of ciprofloxacinPiperazine-piperidine hybrid<0.01616[9]

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive) for Dopamine D2 Receptor

This assay determines the binding affinity (Ki) of a test compound to the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: Serial dilutions of piperidine analogues and comparators.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in polyethylenimine (PEI).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or a concentration of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value from the curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Membrane homogenate - Radioligand - Test compounds - Buffers start->prep_reagents setup_assay Set up 96-well plate: - Total binding wells - Non-specific binding wells - Competition wells prep_reagents->setup_assay incubation Incubate at RT (60-90 min) setup_assay->incubation filtration Rapid Filtration (Cell Harvester) incubation->filtration washing Wash Filters (3-4 times with cold buffer) filtration->washing drying Dry Filters washing->drying counting Add Scintillation Cocktail & Count Radioactivity drying->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.

Conclusion

The piperidine scaffold is a cornerstone of modern medicinal chemistry, offering a robust and versatile framework for the design of novel therapeutics. The comparative data presented in this guide demonstrate that while piperidine-containing drugs are highly effective in numerous applications, the choice of a chemical scaffold is nuanced and target-dependent. In some instances, such as with certain CNS targets, piperidine analogues exhibit superior potency. In other cases, alternative scaffolds like piperazine or acyclic moieties may offer advantages in terms of selectivity or overcoming resistance. The provided experimental protocols and visualizations serve as a resource for researchers to conduct their own comparative studies and make informed decisions in the pursuit of new and improved medicines.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat as a Non-Acutely Hazardous Chemical Waste

This guide provides essential safety and logistical information for the proper disposal of tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 175453-23-3). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance within research, scientific, and drug development environments. This compound is classified as a skin, eye, and respiratory irritant.[1]

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to be aware of its associated hazards. This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment must be worn at all times.

PPE CategorySpecification
Eye Protection ANSI-certified (Z87) chemical splash goggles.
Hand Protection Chemically compatible gloves (e.g., Nitrile). Gloves must be inspected for integrity before each use.
Body Protection A knee-length laboratory coat.
Respiratory To be used in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.[1]

Waste Segregation and Container Selection

Proper segregation of chemical waste is fundamental to safe disposal. This compound should be disposed of as a solid or liquid hazardous chemical waste, depending on its form.

  • Do Not Mix: Never mix this waste with incompatible materials. While specific incompatibility data for this compound is limited, a conservative approach is to avoid mixing it with other chemical waste streams such as strong acids, bases, or oxidizers.[2]

  • Container: Use a designated, leak-proof, and chemically compatible container for waste collection.[2][3] The container should have a secure screw-top cap and be in good condition.[2] It is often best to use the original container if it is empty and in good condition.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the process from waste generation to collection by Environmental Health and Safety (EHS) personnel.

Step 1: Waste Collection

  • Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container. Avoid creating dust. Any materials contaminated with the compound, such as weighing paper, gloves, or paper towels, should also be placed in this container.

  • Liquid Waste: If the compound is in a solution, pour the liquid waste into a designated container for non-halogenated organic or aqueous waste, as appropriate. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.[2]

  • Empty Original Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent (e.g., water or another solvent in which the compound is soluble).[1] The rinsate must be collected and disposed of as hazardous chemical waste.[1] After rinsing, the container's label should be defaced, and it can then be disposed of as regular trash or recycled, depending on institutional policies.[1][5]

Step 2: Labeling the Waste Container

Proper labeling is a critical compliance step.

  • As soon as you begin collecting waste in a container, affix a "Hazardous Waste" label provided by your institution's EHS department.[2][3]

  • The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

    • The specific hazards: "Irritant".[2]

    • The date when waste was first added to the container (accumulation start date).[6]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[2][3]

  • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.[7]

  • Keep the waste container securely capped at all times, except when adding waste.[1][2][7]

Step 4: Arranging for Disposal

  • Do not allow hazardous waste to accumulate in the laboratory. Once the container is full, or within the time limits specified by your institution (often within one year of the accumulation start date), arrange for its disposal.[2]

  • Submit a chemical waste collection request to your institution's EHS department.[1] Follow their specific procedures for pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Chemical Waste (Solid or Liquid) ppe->segregate container Select Compatible, Labeled Hazardous Waste Container label_waste Affix 'Hazardous Waste' Label - Full Chemical Name - 'Irritant' Hazard - Accumulation Start Date container->label_waste segregate->container saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->saa cap Keep Container Securely Capped saa->cap pickup_request Container Full or Time Limit Reached? cap->pickup_request pickup_request->cap No submit_request Submit Waste Pickup Request to EHS pickup_request->submit_request Yes ehs_pickup EHS Collects for Approved Disposal submit_request->ehs_pickup

References

Essential Safety and Operational Guidance for Handling Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.

Hazard Summary

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesMust have side shields and conform to EN166 (EU) or be NIOSH (US) approved.[3][4]
Skin Protection Protective GlovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[4]
Protective ClothingChoose body protection according to the amount and concentration of the substance at the workplace.[3]
Respiratory Protection RespiratorNot typically required with adequate ventilation. If dust is generated, use a NIOSH-approved P95 (US) or P1 (EU) particle respirator for nuisance exposures. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[4]

Operational and Disposal Plans

Handling and Storage:

  • Avoid all personal contact, including inhalation of dust or fumes.[5]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in the laboratory area.[1][6]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]

  • Keep away from incompatible substances such as strong oxidizing agents and strong acids.[3]

Spill Management:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated and evacuate unnecessary personnel.[4]

  • Wear PPE: Use the personal protective equipment outlined in the table above.[4]

  • Containment and Cleanup: For a dry spill, prevent further dust formation. Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[4][5]

  • Decontamination: Wash the spill area thoroughly after material pickup is complete.

  • Reporting: Report the spill according to your institution's protocols.

Disposal Plan:

  • Dispose of the chemical and any contaminated materials through a licensed professional waste disposal service.[1][4]

  • Follow all federal, state, and local environmental regulations for hazardous waste disposal.[1][3]

  • Do not allow the product to enter drains or waterways.[1][3]

  • Dispose of contaminated packaging as unused product.[1][4]

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from preparation to disposal.

prep Preparation - Review SDS - Don PPE handling Handling - Use in fume hood - Weigh/transfer carefully prep->handling reaction Reaction/Use - Monitor process - Maintain ventilation handling->reaction cleanup Post-Handling Cleanup - Decontaminate surfaces - Remove PPE correctly reaction->cleanup storage Storage - Tightly sealed container - Cool, dry, ventilated area cleanup->storage Store Unused Product waste Waste Collection - Segregate waste - Label container cleanup->waste Collect Waste disposal Disposal - Use licensed service - Follow regulations waste->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.